molecular formula C40H67N5O26 B8055966 Penta-N-acetylchitopentaose

Penta-N-acetylchitopentaose

Cat. No.: B8055966
M. Wt: 1034.0 g/mol
InChI Key: DPTYILOGADPXRZ-NFYHBMEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penta-N-acetylchitopentaose is a useful research compound. Its molecular formula is C40H67N5O26 and its molecular weight is 1034.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17?,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTYILOGADPXRZ-NFYHBMEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H](C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H67N5O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Structure of Penta-N-acetylchitopentaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penta-N-acetylchitopentaose is a critical oligosaccharide that plays a significant role in various biological processes, most notably in the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria. As a fundamental building block of more complex signaling molecules, a thorough understanding of its molecular structure is paramount for research in agrobiology, glycobiology, and therapeutic development. This technical guide provides an in-depth overview of the molecular architecture of this compound, the experimental methods used for its characterization, and its biological significance.

Molecular Structure and Properties

This compound is an oligosaccharide composed of five N-acetyl-D-glucosamine (GlcNAc) units linked together by β-(1→4) glycosidic bonds. It is the pentameric form of chitin, a long-chain polymer of GlcNAc. The structure consists of a linear chain, with each GlcNAc monomer in a pyranose ring form. The repeating β-(1→4) linkages confer a specific three-dimensional conformation that is crucial for its recognition by various proteins and enzymes.

The formal IUPAC name for this compound is O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose[1].

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.

PropertyValueReferences
Molecular Formula C40H67N5O26[1][2][3][4]
Molecular Weight 1033.98 - 1034.0 g/mol [1][2][3][4]
CAS Number 36467-68-2[1][3][4]
Appearance White to off-white crystalline solid[3]
Purity Typically ≥95%[2]
Solubility Soluble in water (e.g., 1 mg/ml in PBS, pH 7.2)[1][3]
Melting Point 285-295°C (with decomposition)[3]
SMILES String O[C@@H]1--INVALID-LINK--O--INVALID-LINK--O--INVALID-LINK----INVALID-LINK--=O)--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--CO)([H])--INVALID-LINK--C(NC(C)=O)C=O)--INVALID-LINK--=O)[C@H]4O)O[C@@H]3CO)([H])--INVALID-LINK--=O)[C@H]2O">C@([H])--INVALID-LINK--[C@H]1O[1]

Biological Significance: Role in Legume-Rhizobium Symbiosis

This compound is a key precursor in the biosynthesis of Nod factors (Nodulation factors), which are lipo-chitooligosaccharides (LCOs).[5] These molecules are essential signals produced by soil bacteria (rhizobia) to initiate the formation of nitrogen-fixing nodules on the roots of leguminous plants.[3][5]

The biosynthesis pathway of Nod factors is a prime example of the biological relevance of this compound. The process is initiated by chemical signals (flavonoids) from the plant root, which activate the bacterial NodD protein. This, in turn, triggers the expression of other nod genes. The NodC protein, a chitooligosaccharide synthase, polymerizes UDP-N-acetylglucosamine into a chitooligosaccharide chain, such as this compound.[1] This backbone is then modified by other Nod enzymes to create the final, host-specific Nod factor. This signaling cascade is fundamental for symbiotic nitrogen fixation, a process vital for sustainable agriculture.

Nod_Factor_Biosynthesis cluster_plant Plant Root cluster_rhizobium Rhizobium cluster_activation Gene Activation cluster_synthesis LCO Synthesis Flavonoids Flavonoids NodD NodD Protein Flavonoids->NodD secretes nod_genes nodABC, nodL, etc. NodD->nod_genes activates transcription NodC NodC (Chitin Synthase) nod_genes->NodC expresses NodB NodB (Deacetylase) nod_genes->NodB expresses NodA NodA (Acyltransferase) nod_genes->NodA expresses NodL NodL (O-Acetyltransferase) nod_genes->NodL expresses Penta_N Penta-N-acetyl- chitopentaose NodC->Penta_N synthesizes backbone Penta_N->NodB substrate for NodB->NodA passes intermediate to NodA->NodL passes LCO to Nod_Factor Lipo-chitooligosaccharide (Nod Factor) NodL->Nod_Factor final modification Nod_Factor->Flavonoids secreted to plant

Caption: Biosynthesis of Nod factors in Rhizobium.

Experimental Protocols for Structural Elucidation

The determination of the primary and three-dimensional structure of oligosaccharides like this compound relies on sophisticated analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for determining the covalent structure and conformation of carbohydrates in solution.[6][7][8]

Objective: To determine the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.

Methodology:

  • Sample Preparation:

    • The this compound sample is lyophilized to remove any residual solvents.

    • A few nanomoles to milligrams of the sample are dissolved in deuterium oxide (D₂O) to minimize the solvent proton signal.[8] Buffers and salts should be removed beforehand to improve spectral sensitivity.[8]

    • The solution is transferred to a high-precision 5 mm NMR tube.[8]

  • Data Acquisition:

    • 1D ¹H-NMR: A one-dimensional proton NMR spectrum is first acquired.[8] Key "structural reporter" signals, such as the anomeric protons (resonating between δ 4.4–6.0 ppm), are identified.[8][9] The coupling constants (e.g., ³J_H1,H2_) provide initial information about the anomeric configuration.[8]

    • 2D Homonuclear NMR (COSY, TOCSY): To resolve signal overlap, 2D experiments are performed. DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton couplings within a single sugar residue. TOCSY (Total Correlation Spectroscopy) is used to assign all the proton resonances belonging to a single monosaccharide spin system.

    • 2D Heteronuclear NMR (HSQC, HMBC): HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon-13 nuclei, allowing for the assignment of the ¹³C spectrum.[8] HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying the glycosidic linkage positions between adjacent GlcNAc units.

    • 2D NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close in space, providing information about the 3D conformation and confirming inter-residue linkages.

  • Data Analysis: The collective data from these experiments allows for the step-by-step assembly of the oligosaccharide structure, from the assignment of individual sugar residues to determining their sequence and linkage.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional coordinates of atoms in a molecule, offering an unparalleled level of detail about bond lengths, angles, and conformation in the solid state.

Objective: To determine the high-resolution crystal structure of this compound.

Methodology:

  • Crystallization:

    • This is often the most challenging step.[10] A supersaturated solution of highly pure this compound is prepared.

    • Various crystallization techniques, such as vapor diffusion (hanging drop or sitting drop), are employed. A range of precipitants, buffers, and temperatures are screened to find conditions that yield single, diffraction-quality crystals (ideally >0.1 mm in all dimensions).[10]

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cryo-cooled in a stream of liquid nitrogen to prevent radiation damage.

    • The crystal is placed in a focused beam of monochromatic X-rays, often from a synchrotron source for higher intensity.

    • The crystal is rotated in the beam, and the resulting diffraction pattern of spots (reflections) is recorded on a detector.[10]

  • Structure Solution and Refinement:

    • The intensities and positions of the diffracted spots are measured.

    • Using mathematical methods, primarily Fourier transforms, the diffraction data is converted into an electron density map of the crystal's unit cell.[10]

    • A molecular model is built into the electron density map.

Conclusion

This compound is more than a simple oligomer; it is a key molecular entity at the crossroads of microbial signaling and plant biology. Its well-defined linear structure, composed of five β-(1→4) linked GlcNAc units, serves as the foundation for the biosynthesis of complex Nod factors. The structural elucidation of this molecule, achieved through powerful analytical techniques like NMR and X-ray crystallography, is fundamental for a deeper understanding of its function. For professionals in drug development and agricultural science, this knowledge opens avenues for the rational design of molecules that can modulate plant-microbe interactions, potentially leading to novel bio-fertilizers or crop protection strategies.

References

Penta-N-acetylchitopentaose: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitin-derived oligosaccharide, is emerging as a significant bioactive molecule with considerable potential in agriculture and medicine. This technical guide provides an in-depth overview of the discovery, natural sourcing, and purification of this compound. It details the experimental protocols for its isolation and characterization and explores its role as a microbe-associated molecular pattern (MAMP) in triggering plant immune responses. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemistry and biological activity of chitooligosaccharides.

Introduction to this compound

This compound is a linear oligosaccharide composed of five β-(1,4)-linked N-acetylglucosamine (GlcNAc) units. It is a member of the chitooligosaccharide (COS) family, which are degradation products of chitin, the second most abundant polysaccharide in nature after cellulose. Chitin is a primary structural component of the exoskeletons of arthropods, such as crustaceans, and the cell walls of most fungi. The biological activities of COS, including this compound, are of significant interest due to their roles in plant defense, antimicrobial activities, and potential applications in human health.

While the precise moment of the "discovery" of isolated and fully characterized this compound is not pinpointed to a single seminal paper, its identification is intrinsically linked to the broader history of chitin and chitosan research. Early studies focused on the heterogeneous mixtures of chitooligosaccharides obtained from chitin hydrolysis. The development of advanced chromatographic techniques has enabled the isolation and characterization of individual oligosaccharides like the penta-saccharide, revealing their specific biological functions.

Natural Sources of this compound

This compound is not typically found as a free molecule in nature but is rather a structural component of chitin. Therefore, its natural sources are organisms rich in chitin.

Crustacean Shells

The exoskeletons of crustaceans, such as crabs, shrimps, and lobsters, are a primary industrial source of chitin. These shells are a major byproduct of the seafood industry, making them an abundant and readily available raw material. The chitin content in crustacean shells can vary depending on the species and environmental factors.

Source OrganismChitin Content (% of dry weight)Reference
Crab Shells15 - 40%[1]
Shrimp Shells15 - 40%[1]
Crayfish Shells15 - 40%[1]
Fungal Cell Walls

The cell walls of most fungi are a significant source of chitin, where it provides structural integrity. The chitin content in fungal cell walls is highly variable among different species. Some fungi, particularly those in the Zygomycetes phylum, also contain chitosan, the deacetylated form of chitin.

Fungal SpeciesChitin Content (% of cell wall dry weight)Reference
Aspergillus niger10 - 42%
Saccharomyces cerevisiae1 - 2%
Neurospora crassa10 - 20%[2]
Pleurotus ostreatus24.7%[3]
Cunninghamella bertholletiae~12%[3]
Trichoderma viride~17%[3]

Production and Purification of this compound

The production of this compound involves the hydrolysis of chitin, followed by purification to isolate the desired oligosaccharide.

Production Methods

Enzymatic hydrolysis is a preferred method for producing chitooligosaccharides as it is highly specific and can be performed under mild conditions, minimizing the degradation of the products. Chitinases (EC 3.2.1.14) are the key enzymes that catalyze the hydrolysis of the β-(1,4)-glycosidic bonds in chitin. The composition of the resulting chitooligosaccharide mixture depends on the type of chitinase used (endo- or exo-chitinase) and the reaction conditions.

A two-step fermentation process in recombinant Escherichia coli expressing the nodC gene from Mesorhizobium loti has been developed for the efficient production of chitin oligosaccharides, with this compound being the main product. This method yielded up to 930 mg/L of total chitin oligosaccharides.[4][5]

Chemo-enzymatic synthesis offers an alternative route for producing specific chitooligosaccharides. For instance, a method utilizing recombinant E. coli harboring the nodC gene has been used for the gram-scale preparation of penta-N-acetyl-chitopentaose.[6] Additionally, the synthesis of a fluorophore-labeled derivative, 4-methylumbelliferyl-penta-N-acetylchitopentaoside, has been described, which involves the isolation of peracetylated chitopentaose from a mixture of chitooligosaccharides followed by chemical modification.[7]

Purification Methods

The purification of this compound from the heterogeneous mixture of oligosaccharides produced during hydrolysis is a critical step. Various chromatographic techniques are employed for this purpose.

Ion-exchange chromatography is an effective method for separating chitooligosaccharides based on the number of free amino groups. While fully N-acetylated oligosaccharides like this compound have no charge, this method is highly effective for separating partially deacetylated chitooligosaccharides. One study reported the separation of chitooligosaccharides, including chitopentaose, with purities over 90% using an ÄKTA™ avant 150 chromatographic system.[4]

Preparative HPLC is a powerful technique for isolating and purifying specific oligosaccharides with high resolution. Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used. The combination of different chromatographic techniques, such as high-speed countercurrent chromatography followed by preparative HPLC, has been shown to be effective for the purification of various natural products and can be adapted for chitooligosaccharides.[8][9][10][11][12]

Experimental Protocols

General Protocol for Enzymatic Production of Chitooligosaccharides
  • Substrate Preparation: Start with purified chitin from crustacean shells or fungal mycelia. Prepare a colloidal chitin suspension for enhanced enzyme accessibility.

  • Enzymatic Hydrolysis: Suspend the chitin substrate in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). Add a specific chitinase preparation. The enzyme-to-substrate ratio and reaction time will need to be optimized depending on the enzyme and desired product profile.

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Clarification: Centrifuge the reaction mixture to remove any insoluble chitin.

  • Concentration: Concentrate the supernatant containing the chitooligosaccharides by rotary evaporation or freeze-drying.

General Protocol for Preparative HPLC Purification of this compound
  • Column: Utilize a preparative HILIC column (e.g., amide-based stationary phase).

  • Mobile Phase: Employ a gradient of acetonitrile and water. A typical gradient might start with a high concentration of acetonitrile (e.g., 80%) and gradually decrease to elute the oligosaccharides based on their degree of polymerization.

  • Detection: Monitor the elution profile using a refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization by NMR Spectroscopy

The structure of purified this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are essential for complete structural elucidation. While a publicly available, fully assigned spectrum for this compound is not readily found in a single source, the chemical shifts of the constituent N-acetylglucosamine residues are well-documented, allowing for structural confirmation.

Biological Activity and Signaling Pathways

This compound is recognized as a Microbe-Associated Molecular Pattern (MAMP), which can elicit immune responses in plants.

Plant Immunity

The perception of chitin oligosaccharides by plant cell surface receptors triggers a signaling cascade known as PAMP-Triggered Immunity (PTI).

In Arabidopsis thaliana, the LysM receptor-like kinase CERK1 is a key component of the chitin receptor complex. The binding of chitin oligosaccharides to this receptor complex initiates a series of intracellular events.

plant_immunity_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PentaNAcetylchitopentaose This compound (MAMP) ReceptorComplex Receptor Complex (e.g., CERK1) PentaNAcetylchitopentaose->ReceptorComplex Ca_channel Ca²⁺ Channel ReceptorComplex->Ca_channel Activates NADPH_oxidase NADPH Oxidase ReceptorComplex->NADPH_oxidase Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade Activates ROS->MAPK_cascade Activates Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes Induces

Caption: Plant immune signaling pathway initiated by this compound.

The initial signaling events include an influx of calcium ions (Ca²⁺) into the cytosol and the production of reactive oxygen species (ROS) by NADPH oxidases.[13][14] These early signals then activate a mitogen-activated protein kinase (MAPK) cascade, which ultimately leads to the transcriptional reprogramming of defense-related genes.[15][16]

Potential in Mammalian Systems

The biological activities of this compound in mammalian cells are an active area of research. While specific signaling pathways are still being elucidated, chitooligosaccharides have been shown to possess various properties, including anti-inflammatory, antioxidant, and antitumor effects. Further research is needed to understand the precise molecular mechanisms underlying these activities.

Conclusion

This compound is a bioactive oligosaccharide with significant potential in various fields. Its availability from abundant natural sources like crustacean and fungal biomass, coupled with advancements in enzymatic production and purification methods, makes it an attractive molecule for further research and development. Understanding its role in plant immunity provides a basis for its application as a biopesticide or plant defense elicitor in agriculture. The exploration of its activities in mammalian systems may open new avenues for therapeutic interventions. This guide provides a foundational understanding for researchers and professionals to delve deeper into the science and application of this promising molecule.

References

The Biological Function of Penta-N-acetylchitopentaose in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Penta-N-acetylchitopentaose, a chitin pentamer, represents a molecule of significant biological interest at the interface of fungal biology and host-pathogen interactions. While its role as a Microbe-Associated Molecular Pattern (MAMP) in triggering immune responses in plants and mammals is well-documented, its endogenous functions within the fungal kingdom are less understood and represent an emerging field of research. This technical guide synthesizes the current knowledge on this compound, focusing on its established roles in mediating interactions with host organisms and exploring its potential, yet largely putative, functions as an endogenous signaling molecule in fungal development and communication. We provide a comprehensive overview of the relevant signaling pathways, quantitative data from related studies, and detailed experimental protocols to facilitate further research into this fascinating molecule.

Introduction to Chitin Oligomers in Fungal Biology

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a fundamental component of the fungal cell wall, providing structural integrity and rigidity.[1][2] During cell wall synthesis, remodeling, and degradation—as well as through the action of host chitinases during infection—chitin is broken down into soluble chitin oligomers (COs) of varying lengths.[3][4] These oligomers, including this compound (also referred to as CO5), are not merely inert byproducts. They are bioactive molecules that can be perceived by both fungi and their hosts. While the perception of COs by plants and animals is a cornerstone of anti-fungal immunity, there is growing evidence that fungi themselves may utilize these molecules for intercellular communication and to regulate key developmental processes such as morphogenesis.[5]

The Exogenous Role: this compound in Fungal-Host Interactions

The most extensively studied role of this compound and other COs is as elicitors of host immune responses.

Perception by Host Receptors

In plants, COs are recognized by plasma membrane-bound receptor-like kinases (RLKs) that contain extracellular Lysin Motif (LysM) domains.[3][6][7] These receptors, such as CERK1 in Arabidopsis thaliana, can bind directly to chitin fragments, initiating a signaling cascade that leads to MAMP-triggered immunity (MTI).[7][8] This response involves the production of reactive oxygen species (ROS), the activation of defense-related genes, and the synthesis of antimicrobial compounds to thwart fungal invasion.[9][10]

In mammals, the innate immune receptor Toll-like receptor 2 (TLR2) has been identified as a primary sensor for fungal chitin oligomers.[11] Notably, studies using defined-length oligomers have shown a size-dependent activation of TLR2. Chitin chains of six or more GlcNAc units are immunologically active, whereas oligomers of five or fewer subunits, such as this compound, are inactive or may even act as antagonists to this signaling pathway.[11]

Fungal Counter-Strategies to Evade Host Detection

Fungi have evolved sophisticated mechanisms to evade recognition by host chitin receptors. These strategies often involve modifying or sequestering COs in the apoplastic space:

  • LysM Effectors: Pathogenic fungi secrete LysM-containing effector proteins that have a high affinity for chitin oligomers.[5][9] These effectors act as molecular sponges, binding to COs and preventing them from reaching and activating host receptors.[12]

  • Chitin Deacetylases: Some fungi secrete chitin deacetylases, enzymes that convert chitin oligomers into their deacetylated counterparts, chitosan oligomers. This modification prevents recognition by host LysM receptors, which are specific to the acetylated form.

Potential Endogenous Functions of this compound in Fungi

While the role of COs as MAMPs is clear, their function as endogenous signals for the fungi that produce them is an area of active investigation. The evidence, while often indirect or based on related molecules, points towards significant roles in regulating fungal physiology.

Regulation of Fungal Morphogenesis

There is compelling evidence that chitin-derived molecules can act as autocrine or paracrine signals to regulate fungal development. Lipo-chitooligosaccharides (LCOs), which consist of a short chitin backbone (typically 3-5 GlcNAc units) with an attached fatty acid, are produced by a wide range of fungi.[5] These molecules are hypothesized to function as signaling molecules regulating processes like hyphal branching and spore germination.[5] For example, specific LCOs have been identified as endogenous signals that regulate lateral branching in the filamentous fungus Aspergillus fumigatus. Given that this compound forms the backbone of these signaling molecules, it is plausible that unmodified COs could also play a role in modulating fungal morphology. Studies on Clonostachys rosea have shown that two of its LysM effectors are involved in regulating germination and mycelial growth, suggesting a mechanism for perceiving such signals.[5]

Putative Fungal Receptors for Chitin Oligomers

The perception of endogenous CO signals would require specific fungal receptors. The most probable candidates are fungal proteins containing LysM domains. In contrast to the secreted LysM effectors used for hiding chitin from hosts, fungi also possess membrane-bound LysM proteins that could function as receptor-like kinases, analogous to those found in plants.[5] The binding of this compound or other COs to such a receptor could initiate an intracellular signaling cascade, leading to changes in gene expression and fungal development.

Hypothetical Signaling Pathway for CO-Mediated Morphogenesis

Based on the available evidence, a hypothetical signaling pathway for this compound in regulating fungal morphogenesis can be proposed. This model integrates the concepts of LysM-mediated perception and downstream signaling cascades known to be involved in fungal development.

Fungal_CO_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling CO5 This compound (CO5) LysM_Receptor Putative Fungal LysM Receptor CO5->LysM_Receptor Binding MAPK_Cascade MAP Kinase Cascade LysM_Receptor->MAPK_Cascade Activation TF_Activation Transcription Factor Activation (e.g., Rlm1) MAPK_Cascade->TF_Activation Gene_Expression Changes in Gene Expression (e.g., CHS genes) TF_Activation->Gene_Expression Morphogenesis Morphological Changes (Hyphal Branching, Germination) Gene_Expression->Morphogenesis

Caption: Hypothetical signaling pathway for CO5 in fungi.

This proposed pathway suggests that binding of this compound to a fungal LysM receptor activates a MAP kinase cascade, a common signaling module in fungi.[1] This leads to the activation of transcription factors that regulate the expression of genes involved in cell wall synthesis and morphogenesis, ultimately resulting in developmental changes.

Quantitative Data on Chitooligosaccharide Effects

Direct quantitative data for the effects of pure this compound on fungal processes is scarce in the literature. Most studies have utilized mixtures of COs or focused on their effects on plants or mammalian cells. The following tables summarize relevant data from studies on closely related molecules to provide a basis for future comparative studies.

Table 1: Effect of Chitin Oligomers on Host Immune Response

Organism/Cell Line Chitin Oligomer Concentration Observed Effect Reference
Human Monocyte-derived Macrophages Hexamer (CO6) and longer 10 µg/mL Induction of TNF and IL-6 release [11]
Human Monocyte-derived Macrophages Pentamer (CO5) and shorter 10 µg/mL No significant induction of TNF or IL-6 [11]
Arabidopsis thaliana seedlings Heptamer (CO7) 1 µM Induction of defense gene expression [6]

| Hop suspension cells | Hexamer (CO6) | 1 µM | Strong production of Reactive Oxygen Species (ROS) |[12] |

Table 2: Binding Affinity of Fungal LysM Effectors to Chitin Oligomers

Fungal Protein Ligand Binding Affinity (Kd) Method Reference
VnaChtBP (Verticillium nonalfalfae) Hexamer (CO6) ~0.4 µM Surface Plasmon Resonance [12]

| RiSLM (Rhizophagus irregularis) | Chitin Oligomers | High Affinity (not quantified) | In vitro binding assays |[9] |

Experimental Protocols

To facilitate research on the biological function of this compound in fungi, this section provides detailed methodologies for key experiments.

Workflow for Testing CO5 Effects on Fungi

Experimental_Workflow cluster_assays Perform Assays at Time Points Start Start: Prepare sterile This compound (CO5) solution Spore_Suspension Prepare standardized fungal spore suspension Start->Spore_Suspension Incubation Incubate spores with varying concentrations of CO5 (and a water control) Spore_Suspension->Incubation Morphology Morphological Analysis: - Germination Rate - Hyphal Length/Branching Incubation->Morphology Gene_Expression Molecular Analysis: - RNA Extraction - qRT-PCR for target genes Incubation->Gene_Expression ROS_Production Physiological Analysis: - ROS measurement assay Incubation->ROS_Production Data_Analysis Data Analysis and Interpretation Morphology->Data_Analysis Gene_Expression->Data_Analysis ROS_Production->Data_Analysis

Caption: General workflow for assessing CO5 effects on fungi.
Fungal Germination and Morphogenesis Assay

This protocol is designed to quantitatively assess the impact of this compound on fungal spore germination and hyphal development.

  • Preparation of Spore Suspension:

    • Grow the fungal species of interest on a suitable solid medium (e.g., Potato Dextrose Agar) until sporulation is abundant.

    • Harvest spores by gently flooding the plate with sterile water containing 0.01% Tween 80 and scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Wash the spores twice by centrifugation and resuspension in sterile water.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 105 spores/mL in a liquid growth medium (e.g., Potato Dextrose Broth).

  • Treatment Application:

    • Prepare a stock solution of sterile this compound.

    • In a 96-well microtiter plate, add the spore suspension to wells containing serial dilutions of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a control well with sterile water instead of the CO5 solution.

    • Incubate the plate at the optimal growth temperature for the fungus.

  • Microscopic Analysis:

    • At defined time points (e.g., 6, 12, 24 hours), observe the spores under a light microscope.

    • Germination Rate: For at least 100 spores per replicate, count the number of germinated versus non-germinated spores. A spore is considered germinated when the germ tube length is equal to or greater than the spore diameter.

    • Hyphal Morphology: Capture images and use image analysis software (e.g., ImageJ) to measure hyphal length and count the number of branching points per unit of hyphal length.

Chitin-Binding Assay

This protocol determines if a purified fungal protein (e.g., a putative LysM receptor) can bind to chitin oligomers.[13][14]

  • Protein Immobilization:

    • Purify the His-tagged protein of interest using standard chromatography methods.

    • Bind the purified protein to HIS-Select nickel affinity gel in a micro-spin column.

  • Binding Reaction:

    • Prepare a solution containing a mixture of chitin oligomers, including this compound, at a known concentration (e.g., 0.5 mg/mL).

    • Pass the chitin oligomer solution through the column containing the immobilized protein. Collect the flow-through.

    • Wash the column with a binding buffer to remove any unbound oligomers.

  • Analysis:

    • Analyze the composition and concentration of chitin oligomers in the flow-through fraction using High-Performance Liquid Chromatography (HPLC).

    • A reduction in the concentration of this compound in the flow-through compared to the initial solution indicates binding to the immobilized protein.

Gene Expression Analysis by qRT-PCR

This protocol measures changes in the expression of target genes (e.g., chitin synthases, transcription factors) in response to this compound.

  • Fungal Culture and Treatment:

    • Grow the fungus in liquid culture to the desired developmental stage (e.g., early log phase).

    • Add this compound to the culture at the desired final concentration. Grow a parallel culture with sterile water as a control.

    • Incubate for a short period (e.g., 30, 60, 120 minutes) to capture early transcriptional responses.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the mycelium by filtration and immediately freeze it in liquid nitrogen.

    • Extract total RNA using a suitable kit or protocol (e.g., TRIzol method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design primers specific to your genes of interest and a reference gene (e.g., actin, GAPDH) for normalization.

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control.

Conclusion and Future Perspectives

The biological role of this compound is multifaceted. While its function as a MAMP in triggering host immunity is well-established, its endogenous role within fungi is a compelling frontier in mycology. Current evidence, largely from studies on related LCOs and mixed COs, strongly suggests that these molecules are not merely structural debris but likely function as sophisticated signals that regulate fungal growth, development, and possibly intercellular communication. The lack of direct evidence for this compound as an autocrine or paracrine signal in fungi highlights a significant gap in our knowledge.

Future research should focus on:

  • Identifying and characterizing fungal LysM receptors that specifically bind this compound and other short-chain COs.

  • Elucidating the downstream signaling cascades that are activated upon CO perception in fungi.

  • Conducting comprehensive transcriptomic and proteomic analyses of fungi treated with defined-length COs to understand the global cellular response.

  • Investigating the potential for COs to act as quorum-sensing molecules , influencing population-level behaviors in fungi.

By addressing these questions, researchers can uncover a new layer of regulatory control in the fungal kingdom, which could provide novel targets for the development of antifungal agents and offer new strategies for manipulating fungal behavior in industrial and agricultural settings.

References

Penta-N-acetylchitopentaose: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose is a fully N-acetylated chitin oligomer composed of five N-acetylglucosamine units. As a derivative of chitin, the second most abundant polysaccharide in nature, it has garnered significant interest for its biological activities, particularly its potential as an anti-inflammatory agent. This technical guide provides an in-depth overview of the core anti-inflammatory properties of this compound and its closely related, fully N-acetylated chitooligosaccharide (NACOS) analogues. We will delve into its modulatory effects on key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes quantitative data on its impact on cytokine production, details the experimental protocols for assessing its activity, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Chitin, a polymer of N-acetylglucosamine, and its derivatives have emerged as promising biomaterials with a wide range of applications in medicine and pharmacology.[1] Among these, chitin oligomers, and specifically the fully N-acetylated forms like this compound, are of particular interest due to their enhanced solubility and distinct biological activities compared to the parent polymer.[2] The inflammatory response, a critical component of the innate immune system, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Key signaling pathways, including the MAPK and NF-κB cascades, are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, and IL-1β).[[“]][4]

Recent studies have highlighted the potential of fully N-acetylated chitooligosaccharides (NACOS) to modulate these inflammatory responses. This guide will focus on the current understanding of how these molecules, with this compound as a prime example, exert their anti-inflammatory effects, providing a valuable resource for researchers in the field.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C40H67N5O26[5]
Molecular Weight 1033.98 g/mol [5]
Appearance White to almost white solid[5]
Solubility Soluble in water[5]
Melting Point 285-295°C (decomposes)[5]

Anti-Inflammatory Activity and Mechanism of Action

This compound and related NACOS have been shown to exert anti-inflammatory effects by modulating the expression and secretion of key pro-inflammatory cytokines. This is achieved through the regulation of the MAPK and NF-κB signaling pathways.

Downregulation of Pro-Inflammatory Cytokine Production

Studies on fully N-acetylated chitooligosaccharides (NACOS) have demonstrated their ability to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokine genes in macrophage cell lines, such as RAW264.7.[6] The data below is from a study on NACOS with varying degrees of polymerization (DP), and serves as a strong proxy for the activity of this compound (DP=5).

Table 1: Effect of Fully N-Acetylated Chitooligosaccharides (NACOS) on LPS-Induced Pro-Inflammatory Cytokine mRNA Expression in RAW264.7 Macrophages

Treatment (Concentration)Relative TNF-α mRNA Expression (Fold Change)Relative IL-6 mRNA Expression (Fold Change)Relative IL-1β mRNA Expression (Fold Change)
Control1.01.01.0
LPS (1 µg/mL)~15~350~25
LPS + NACOS (DP2, 100 µg/mL)~5~150~10
LPS + NACOS (DP3, 100 µg/mL)~4~120~8
LPS + NACOS (DP4, 100 µg/mL)~3~100~7
LPS + NACOS (DP5, 100 µg/mL)~3~90~6
LPS + NACOS (DP6, 100 µg/mL)~2.5~80~5

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[6]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7] NACOS have been shown to inhibit this process by reducing the phosphorylation of IκBα and the p65 subunit.[6]

Table 2: Effect of Fully N-Acetylated Chitooligosaccharides (NACOS) on LPS-Induced Phosphorylation of IκBα and NF-κB p65 in RAW264.7 Macrophages

Treatment (Concentration)Relative Phospho-IκBα Levels (Fold Change)Relative Phospho-p65 Levels (Fold Change)
Control1.01.0
LPS (1 µg/mL)~4.5~3.0
LPS + NACOS (DP5, 100 µg/mL)~1.5~1.2

Data is approximated from graphical representations in the cited literature and is intended for illustrative purposes.[6]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates PNA This compound IKK IKK PNA->IKK Inhibits TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits p_IkappaB p-IκBα NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Ub_p_IkappaB Ub-p-IκBα p_IkappaB->Ub_p_IkappaB Ubiquitination Proteasome Proteasome Ub_p_IkappaB->Proteasome Degradation DNA DNA NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

NF-κB Signaling Pathway Inhibition
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, ERK1/2, and JNK, is another critical signaling cascade in the inflammatory response. Phagocytosis of N-acetyl-d-glucosamine polymer (chitin) particles by macrophages has been shown to result in the phosphorylation of p38, Erk1/2, and JNK.[2] While quantitative dose-response data for soluble this compound is still emerging, it is hypothesized that it similarly modulates this pathway to regulate inflammatory gene expression.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor Activates PNA This compound MAP2K MAP2K PNA->MAP2K Inhibits MAP3K MAP3K Receptor->MAP3K Activates MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates p_MAPK p-MAPK p_MAPK_nuc p-MAPK p_MAPK->p_MAPK_nuc Translocates TF Transcription Factors (e.g., AP-1) p_MAPK_nuc->TF Phosphorylates p_TF p-Transcription Factors DNA DNA p_TF->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

MAPK Signaling Pathway Modulation

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

Quantification of Cytokine Production by ELISA
  • Sample Collection: After treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines of known concentrations. The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations in the samples are interpolated from the standard curve.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • RT-qPCR: The relative mRNA expression levels of TNF-α, IL-6, and IL-1β are quantified by RT-qPCR using a SYBR Green-based assay. The expression of a housekeeping gene (e.g., β-actin) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Table 3: Example Primer Sequences for RT-qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TNF-α GGTGCCTATGTCTCAGCCTCTTGCCATAGAACTGATGAGAGGGAG
IL-6 CTGCAAGAGACTTCCATCCAGAGTGGTATAGACAGGTCTGTTGG
IL-1β GCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
β-actin GGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT
Western Blot Analysis of Signaling Proteins
  • Cell Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p38, ERK1/2, JNK, IκBα, and p65.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Seed RAW264.7 Cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA RNA_Extraction RNA Extraction Lyse_Cells->RNA_Extraction Protein_Assay Protein Assay Lyse_Cells->Protein_Assay cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis SDS_PAGE SDS-PAGE & Transfer Protein_Assay->SDS_PAGE RT_qPCR RT-qPCR cDNA_Synthesis->RT_qPCR Western_Blot Western Blot (p-p38, p-p65, etc.) SDS_PAGE->Western_Blot

Experimental Workflow Diagram

Conclusion and Future Directions

This compound and related fully N-acetylated chitooligosaccharides represent a promising class of molecules for the development of novel anti-inflammatory therapeutics. Their ability to downregulate the production of key pro-inflammatory cytokines through the modulation of the NF-κB and MAPK signaling pathways provides a strong rationale for their further investigation.

Future research should focus on:

  • Elucidating the precise dose-response relationships of this compound in various inflammatory models.

  • Identifying the specific cell surface receptors that mediate its anti-inflammatory effects.

  • Evaluating its efficacy and safety in in vivo models of inflammatory diseases.

  • Exploring its potential as an adjunct therapy to existing anti-inflammatory drugs.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this compound in the management of inflammatory conditions.

References

The Pivotal Role of Penta-N-acetylchitopentaose in Plant-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitin oligomer, is a potent microbe-associated molecular pattern (MAMP) that plays a crucial role in initiating the plant's innate immune response, known as pattern-triggered immunity (PTI). This technical guide provides an in-depth analysis of the perception and signaling cascade triggered by this compound in plants. It details the key receptors involved, the downstream signaling pathways, and the subsequent induction of defense mechanisms. Furthermore, this guide presents quantitative data on these interactions, detailed experimental protocols for their study, and visual representations of the core biological processes to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Introduction: Chitin Oligomers as Sentinels of Microbial Presence

Plants are constantly exposed to a myriad of microorganisms, including pathogens and beneficial symbionts. To distinguish between friend and foe, plants have evolved a sophisticated innate immune system that recognizes conserved microbial molecules, termed microbe-associated molecular patterns (MAMPs).[1][2] Chitin, a polymer of N-acetylglucosamine, is a major component of fungal cell walls and is absent in plants, making it an effective MAMP.[3][4] During microbial colonization, plant-secreted chitinases can degrade fungal cell walls, releasing chitin fragments of varying lengths.[5] Among these, this compound ((GlcNAc)₅) and other short-chain chitin oligomers are potent elicitors of plant defense responses.[6][7] This recognition event is a critical first step in a signaling cascade that leads to the activation of a broad spectrum of defense mechanisms, ultimately enhancing the plant's resistance to pathogens.[4][8] Interestingly, structurally related lipo-chitooligosaccharides, known as Nod factors, are utilized by symbiotic rhizobia to initiate nodulation in legumes, highlighting the evolutionary conservation of this recognition system for both pathogenic and symbiotic interactions.[9]

Perception of this compound at the Cell Surface

The perception of chitin oligomers in plants is primarily mediated by a complex of Lysin Motif (LysM) receptor-like kinases (RLKs) and receptor-like proteins (RLPs) located at the plasma membrane. In the model plant Arabidopsis thaliana, the key players in this recognition process are CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), also known as LysM-RLK1, and LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5).[10][11]

While CERK1 was initially identified as a critical component for chitin signaling, it exhibits a relatively low binding affinity for chitin oligomers.[3][11] Subsequent research has revealed that LYK5 is the primary high-affinity chitin receptor in Arabidopsis.[10][11][12] Upon binding to chitin oligomers like this compound, LYK5 forms a heterodimeric complex with CERK1.[10][11] This ligand-induced association is essential for the activation of the intracellular kinase domain of CERK1, which then initiates downstream signaling.[10][11] While LYK5 possesses a kinase-like domain, it is thought to be inactive and its primary role is in chitin binding and presenting it to CERK1.

Quantitative Data on Receptor-Ligand Interactions

The binding affinity of chitin oligomers to their receptors is a key determinant of the sensitivity of the plant's perception system. Isothermal titration calorimetry (ITC) is a powerful technique to measure these interactions. While specific data for this compound is limited, studies with longer-chain oligomers provide valuable insights into the binding affinities.

LigandReceptorDissociation Constant (Kd)MethodReference
Chitooctaose ((GlcNAc)₈)AtLYK51.6 µMITC[3]
Chitooctaose ((GlcNAc)₈)AtCERK1~45 µMITC[13]

Note: The binding affinity often increases with the degree of polymerization of the chitin oligomer. The data for chitooctaose suggests a significantly higher affinity of LYK5 for chitin oligomers compared to CERK1.

Downstream Signaling Cascade

The formation of the chitin-LYK5-CERK1 receptor complex triggers a rapid and complex intracellular signaling cascade, leading to the activation of defense responses. Key events in this cascade include the production of reactive oxygen species (ROS), activation of a mitogen-activated protein kinase (MAPK) cascade, and large-scale transcriptional reprogramming.

Reactive Oxygen Species (ROS) Burst

One of the earliest responses to chitin perception is a rapid and transient production of ROS, primarily in the form of superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), in the apoplast.[14][15] This "oxidative burst" is mediated by plasma membrane-localized NADPH oxidases, such as RBOHD in Arabidopsis.[16] The ROS produced act as signaling molecules to activate downstream defense responses and may also have direct antimicrobial effects.[14] The intensity and duration of the ROS burst are dependent on the concentration of the chitin elicitor.

Mitogen-Activated Protein Kinase (MAPK) Cascade

The activation of MAPK cascades is a central signaling module in plant immunity.[3][6] Upon chitin perception, the activated CERK1 kinase phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as PBL27.[17] These RLCKs then phosphorylate and activate a MAPK kinase kinase (MAPKKK), initiating a phosphorylation relay through a MAPKK and finally a MAPK.[9] In Arabidopsis, the MAPKKK5-MKK4/5-MPK3/6 cascade is a key pathway activated by chitin.[9] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, to regulate gene expression and other defense responses.[17]

Transcriptional Reprogramming

The chitin-induced signaling cascade culminates in a massive reprogramming of gene expression, with the upregulation of hundreds of defense-related genes.[7][18] These include genes encoding:

  • Pathogenesis-related (PR) proteins: Such as chitinases and glucanases, which can directly degrade pathogen cell walls.

  • Phytoalexin biosynthesis enzymes: Phytoalexins are low molecular weight antimicrobial compounds.[19][20]

  • Cell wall reinforcement proteins: To strengthen the physical barrier against pathogen ingress.

  • Signaling components: To amplify and regulate the immune response.

The induction of these genes is crucial for establishing a broad-spectrum and durable resistance to pathogens.

This compound in Symbiotic Interactions

Interestingly, the perception of chitin-related molecules is not limited to pathogenic contexts. In legume-rhizobia symbiosis, rhizobia produce lipo-chitooligosaccharides (LCOs), known as Nod factors, which are structurally similar to chitin oligomers.[9] These Nod factors are perceived by a different set of LysM-RLKs, leading to the initiation of the nodulation program and the establishment of a nitrogen-fixing symbiosis.[9] This highlights the remarkable ability of plants to fine-tune their responses to structurally similar molecules, enabling them to distinguish between beneficial and harmful microbes.

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf discs upon elicitation with this compound.[11][21]

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana)

  • This compound stock solution

  • Luminol solution

  • Horseradish peroxidase (HRP) solution

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise leaf discs (e.g., 4 mm diameter) from healthy, mature leaves.

  • Float the leaf discs in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

  • The next day, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.

  • Prepare the reaction solution containing luminol and HRP.

  • Just before measurement, add the this compound to the reaction solution to the desired final concentration.

  • Replace the water in each well with 100 µL of the final reaction mix.

  • Immediately place the plate in a luminometer and measure chemiluminescence over a time course (e.g., 60 minutes).

MAPK Activation Assay

This protocol outlines the detection of MAPK activation by immunoblotting using an antibody that specifically recognizes the phosphorylated (active) form of MAPKs.[3][6]

Materials:

  • Plant seedlings or cell cultures

  • This compound solution

  • Protein extraction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Treat plant material with this compound for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Immediately freeze the samples in liquid nitrogen to stop all enzymatic activity.

  • Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated MAPKs.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an appropriate imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol describes the quantification of the expression of defense-related genes in response to this compound treatment.[2][22]

Materials:

  • Plant material treated with this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • Treat plant material with different concentrations of this compound for a specific duration (e.g., 1, 3, 6, 24 hours).

  • Extract total RNA from the samples.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable reference gene.

Visualizing the Molecular Interactions

Signaling Pathway of Chitin Perception

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LYK5 LYK5 LysM Domains This compound->LYK5 Binds CERK1 CERK1 LysM Domains Kinase Domain LYK5->CERK1 Heterodimerizes ROS_Burst ROS Burst CERK1->ROS_Burst RLCK RLCK (PBL27) CERK1->RLCK Phosphorylates MAPK_Cascade MAPKKK MAPKKK RLCK->MAPKKK Phosphorylates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TFs Transcription Factors MAPK->TFs Phosphorylates Defense_Genes Defense Gene Expression TFs->Defense_Genes Activates

Caption: Chitin signaling pathway in plants.

Experimental Workflow for Studying Chitin-Induced Responses

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output Plant_Material Plant Material (Leaves, Seedlings, etc.) Chitopentaose This compound Treatment Plant_Material->Chitopentaose ROS_Assay ROS Burst Assay Chitopentaose->ROS_Assay MAPK_Assay MAPK Activation Assay Chitopentaose->MAPK_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) Chitopentaose->Gene_Expression ROS_Data ROS Production Curve ROS_Assay->ROS_Data MAPK_Data Immunoblot of Phosphorylated MAPKs MAPK_Assay->MAPK_Data Gene_Data Fold Change in Gene Expression Gene_Expression->Gene_Data

Caption: General workflow for analyzing plant responses to chitopentaose.

Conclusion and Future Directions

This compound and other chitin oligomers are fundamental to our understanding of plant-microbe interactions. Their recognition by specific LysM receptors initiates a well-orchestrated signaling cascade that is central to plant innate immunity. A deeper understanding of this pathway holds significant promise for the development of novel strategies to enhance crop resilience. Future research should focus on elucidating the precise structural basis of chitin oligomer binding to the receptor complex, identifying additional downstream signaling components, and exploring the potential of synthetic chitin derivatives as potent and specific plant immune stimulants. For drug development professionals, targeting components of this pathway could lead to the creation of new fungicides or plant health-promoting agents. The continued investigation into the role of this compound will undoubtedly pave the way for innovative solutions in agriculture and plant biotechnology.

References

Unraveling the Defense Cascade: A Technical Guide to the Elicitor Action of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitin oligosaccharide, is a potent Microbe-Associated Molecular Pattern (MAMP) that triggers a sophisticated innate immune response in plants. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an elicitor. It details the signaling cascade from plasma membrane reception to the transcriptional reprogramming of defense-related genes. This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers in plant biology, pathology, and professionals in the development of novel crop protection strategies.

Introduction

Plants have evolved intricate surveillance systems to detect potential pathogens and initiate timely defense responses. A key component of this system is the recognition of conserved microbial molecules, known as MAMPs. Chitin, a major structural component of fungal cell walls, and its oligosaccharide fragments are well-characterized MAMPs. Among these, this compound ((GlcNAc)₅) has been shown to be a potent elicitor of plant defense responses. Understanding the precise mechanism by which this compound activates this defense cascade is crucial for the development of new bio-pesticides and strategies to enhance crop resilience. This guide will dissect the molecular events that constitute the plant's response to this important elicitor.

The Signaling Pathway of this compound

The perception of this compound at the cell surface initiates a rapid and coordinated signaling cascade, leading to the activation of a broad spectrum of defense responses. This pathway can be broadly divided into three stages: perception, signal transduction, and downstream defense activation.

Perception at the Plasma Membrane

The initial recognition of this compound occurs at the plasma membrane and is mediated by a complex of Lysin Motif Receptor-Like Kinases (LysM-RLKs). In the model plant Arabidopsis thaliana, the primary receptor for chitin oligosaccharides is CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), also known as LysM RLK1.[1] While direct binding affinity data for this compound is not extensively available, studies on similar chitin oligomers suggest that the extracellular LysM domains of CERK1 are responsible for ligand binding.[1][2] It is believed that upon binding, CERK1 forms a receptor complex with other LysM-containing proteins, such as CHITIN ELICITOR BINDING PROTEIN (CEBiP) in rice, to initiate downstream signaling.[1] The binding affinity of chitin oligomers to these receptors is typically in the low micromolar to nanomolar range.[1] For instance, the dissociation constant (Kd) of the LysM RLK1 ectodomain to chitin beads has been measured at approximately 82 nM.[2]

Signal Transduction: The MAPK Cascade

Upon ligand binding and receptor complex formation, the intracellular kinase domain of CERK1 becomes activated, triggering a phosphorylation cascade. A key downstream signaling pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade. This universally conserved signaling module in eukaryotes consists of three sequentially activated kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).

In the context of chitin signaling, the activated CERK1 phosphorylates a Receptor-Like Cytoplasmic Kinase (RLCK), such as PBL27 in Arabidopsis. PBL27, in turn, phosphorylates and activates a MAPKKK, for instance, MAPKKK5. This initiates the sequential phosphorylation of a MAPKK (e.g., MKK4/MKK5) and finally a MAPK (e.g., MPK3/MPK6). The activation of this MAPK cascade is a central event in transducing the elicitor signal from the plasma membrane to the nucleus.

Downstream Defense Activation

The activated MAPKs phosphorylate a variety of downstream targets, including transcription factors, leading to a massive transcriptional reprogramming of the plant cell. This results in the expression of a suite of defense-related genes.

One of the earliest responses following elicitor perception is a rapid and transient production of reactive oxygen species (ROS), often referred to as the "oxidative burst." This is primarily mediated by the activation of plasma membrane-localized NADPH oxidases, such as RBOHD. The generated ROS, including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), act as signaling molecules to further amplify the defense response and also have direct antimicrobial properties.

Activated MAPKs translocate to the nucleus where they phosphorylate and activate specific transcription factors. Two major families of transcription factors implicated in chitin-induced defense signaling are the WRKY and Ethylene Response Factor (ERF) families.[3][4] These transcription factors bind to specific cis-acting elements (e.g., W-box for WRKYs, GCC-box for ERFs) in the promoters of defense-related genes, thereby activating their transcription.[5][6]

The activation of transcription factors leads to the upregulation of a large number of defense-related genes. These include:

  • Pathogenesis-Related (PR) genes: Such as those encoding chitinases and β-1,3-glucanases, which can directly degrade fungal cell walls.

  • Phytoalexin biosynthesis genes: Phytoalexins are low molecular weight antimicrobial compounds. Genes encoding key enzymes in their biosynthetic pathways, such as Phenylalanine Ammonia-Lyase (PAL), are induced.[7]

  • Genes involved in cell wall reinforcement: Lignin biosynthesis and callose deposition are enhanced to create physical barriers against pathogen invasion.

Quantitative Data on Elicitor Activity

The following tables summarize available quantitative data on the elicitor activity of chitin oligosaccharides, including this compound where specified. It is important to note that much of the detailed quantitative analysis has been performed with mixtures of chitin oligomers or with longer-chain oligomers.

Table 1: Receptor Binding Affinity of Chitin Oligomers

LigandReceptor/ProteinPlant SpeciesMethodDissociation Constant (Kd)Reference
Chitin BeadsLysM RLK1 (CERK1) ectodomainArabidopsis thalianaFluorescence Microscopy~82 nM[2]
ChitotetraoseAtCERK1Arabidopsis thalianaComputational Modeling-9.2 kcal/mol (binding affinity)[1]
ChitotetraoseAtLYK4Arabidopsis thalianaComputational Modeling-8.6 kcal/mol (binding affinity)[1]

Table 2: Induction of Defense Responses by Chitin Oligomers

ElicitorResponse MeasuredPlant SystemConcentrationFold Induction / ActivityTime PointReference
ChitosanCaLOX gene expressionChilli Pepper (susceptible)1000 µg/mL~4-foldNot specified[8]
ChitosanCaCaM1 gene expressionChilli Pepper (resistant)1000 µg/mL~3.5-foldNot specified[8]
ChitosanPhenylalanine Ammonia-Lyase (PAL) ActivityMulberryNot specifiedUp to 4-fold increaseNot specified[9]
ChitosanChitinase ActivityPepperNot specifiedRapidly expressedPost-infection[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of this compound.

Receptor-Ligand Binding Assay

Objective: To determine the binding affinity of this compound to its receptor, CERK1.

Methodology:

  • Protein Expression and Purification: The extracellular domain of CERK1 is expressed as a fusion protein (e.g., with GFP or a FLAG-tag) in a suitable expression system (e.g., yeast or insect cells) and purified using affinity chromatography.

  • Preparation of Chitin-conjugated Beads: this compound is chemically coupled to agarose or magnetic beads.

  • Binding Reaction: The purified receptor protein is incubated with the chitin-conjugated beads in a binding buffer (e.g., PBS with 0.1% Tween 20) for 1-2 hours at 4°C with gentle rotation.

  • Washing: The beads are washed several times with the binding buffer to remove unbound protein.

  • Elution and Detection: The bound protein is eluted from the beads using a high salt buffer or by boiling in SDS-PAGE sample buffer. The amount of bound protein is quantified by Western blotting using an antibody against the fusion tag or by measuring the fluorescence of the GFP tag.

  • Determination of Kd: To determine the dissociation constant (Kd), saturation binding experiments are performed by incubating a fixed amount of chitin-conjugated beads with increasing concentrations of the purified receptor protein. The amount of bound protein is plotted against the concentration of free protein, and the Kd is calculated by fitting the data to a one-site binding model.

MAP Kinase Activity Assay

Objective: To measure the activation of MAP kinases in response to this compound treatment.

Methodology:

  • Plant Material and Treatment: Plant seedlings or cell suspension cultures are treated with a solution of this compound (e.g., 10 µM) or a mock solution for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Total proteins are extracted from the treated plant material using a buffer containing protease and phosphatase inhibitors.

  • Immunoblot Analysis:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST).

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated (active) form of the target MAPK (e.g., anti-p44/42 MAPK antibody).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using a chemiluminescence substrate and visualized using an imaging system.

    • The membrane is then stripped and re-probed with an antibody against the total MAPK protein as a loading control.

Reactive Oxygen Species (ROS) Measurement

Objective: To quantify the production of ROS in plant tissues upon treatment with this compound.

Methodology:

  • Plant Material and Treatment: Leaf discs or cell suspension cultures are placed in a 96-well plate.

  • Luminol-based Assay:

    • A reaction solution containing luminol and horseradish peroxidase (HRP) is added to each well.

    • This compound is added to the wells to initiate the reaction.

    • The chemiluminescence produced by the reaction of H₂O₂ with luminol is immediately measured over time using a luminometer.

    • The total ROS production is calculated by integrating the luminescence signal over the measurement period.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To quantify the transcript levels of defense-related genes in response to this compound.

Methodology:

  • Plant Material and Treatment: Plant seedlings are treated with this compound for different durations (e.g., 0, 1, 3, 6, 12 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated tissues using a commercial kit or a standard protocol. The RNA is then treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is synthesized from the RNA using a reverse transcriptase enzyme.

  • qRT-PCR:

    • The qRT-PCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target defense genes (e.g., PAL, PR-1, WRKY33) and a reference gene (e.g., Actin or Ubiquitin).

    • The reaction is performed in a real-time PCR cycler.

    • The relative expression level of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Visualizations

Signaling Pathway Diagram

Penta_N_acetylchitopentaose_Signaling_Pathway Penta This compound Receptor_Complex CERK1/CEBiP Receptor Complex Penta->Receptor_Complex Binding RLCK RLCK (e.g., PBL27) Receptor_Complex->RLCK Phosphorylation RBOHD NADPH Oxidase (RBOHD) Receptor_Complex->RBOHD Activation MAPKKK MAPKKK (e.g., MAPKKK5) RLCK->MAPKKK Phosphorylation MAPKK MAPKK (e.g., MKK4/5) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., MPK3/6) MAPKK->MAPK Phosphorylation TFs Transcription Factors (WRKY, ERF) MAPK->TFs Phosphorylation & Activation ROS Reactive Oxygen Species (ROS) RBOHD->ROS Defense_Genes Defense Gene Expression (PR proteins, Phytoalexins) ROS->Defense_Genes Signaling TFs->Defense_Genes Transcriptional Activation qRT_PCR_Workflow start Plant Treatment with This compound harvest Harvest Tissue at Different Time Points start->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr Quantitative Real-Time PCR cdna_synthesis->qrt_pcr data_analysis Data Analysis (2-ΔΔCt) qrt_pcr->data_analysis end Relative Gene Expression data_analysis->end

References

An In-depth Technical Guide to the Interaction of Penta-N-acetylchitopentaose with Plant Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Penta-N-acetylchitopentaose, a chitin oligomer with a degree of polymerization of five (CO5), is a potent microbe-associated molecular pattern (MAMP) that elicits robust immune responses in plants.[1][2] Derived from the degradation of fungal cell walls by plant chitinases, this molecule is a key signal that alerts the plant to potential pathogenic threats.[1][3] Perception of CO5 and other chito-oligosaccharides occurs at the cell surface via a sophisticated receptor system composed of lysin motif (LysM)-containing receptor-like kinases (RLKs) and receptor-like proteins (RLPs).[4][5] Upon binding, a complex and rapid signaling cascade is initiated, leading to the activation of downstream defenses, including the production of reactive oxygen species (ROS) and the activation of a mitogen-activated protein kinase (MAPK) cascade.[6][7][8] This guide provides a detailed overview of the receptor machinery, ligand-binding affinities, downstream signaling pathways, and key experimental protocols used to study the interaction of this compound with plant receptors.

The Plant Chitin Perception Machinery

Plants have evolved distinct yet functionally convergent receptor systems to recognize chitin fragments. The two most well-characterized systems are in Arabidopsis thaliana (a dicot) and Oryza sativa (rice, a monocot).

1.1 Arabidopsis thaliana Receptor Complex

In Arabidopsis, chitin perception is mediated by a multi-protein complex at the plasma membrane.[4][7] The core components are:

  • AtCERK1 (Chitin Elicitor Receptor Kinase 1): Also known as LysM RLK1, AtCERK1 is essential for chitin signaling and possesses an active intracellular kinase domain.[1][9][10] While critical for signal transduction, its direct binding affinity for chitin is relatively low.[4][11]

  • AtLYK5 (LysM-containing Receptor-like Kinase 5): AtLYK5 is considered the primary high-affinity chitin receptor in Arabidopsis.[4][5][7] It binds chitin and subsequently forms a ligand-dependent complex with AtCERK1 to initiate signaling.[4][5]

  • AtLYK4 (LysM-containing Receptor-like Kinase 4): AtLYK4 shares overlapping function with AtLYK5 and contributes to the stability of the signaling complex and the activation of the ROS burst.[11][12]

1.2 Oryza sativa (Rice) Receptor Complex

The rice chitin receptor system operates through a two-component model:

  • OsCEBiP (Chitin Elicitor Binding Protein): A LysM-RLP that lacks an intracellular kinase domain.[1][2][13] OsCEBiP is the major high-affinity chitin-binding protein in rice.[14][15]

  • OsCERK1: A LysM-RLK with an active kinase domain. OsCERK1 itself does not bind chitin but is activated upon forming a complex with chitin-bound OsCEBiP.[4][14] This receptor complex then initiates downstream signaling.

Ligand-Receptor Interaction and Binding Affinity

The binding of chito-oligosaccharides to LysM receptors is a critical first step in the immune signaling cascade. While specific binding data for this compound (CO5) is not extensively reported, studies using longer-chain oligomers provide significant insight. In Arabidopsis, chito-oligosaccharides with a degree of polymerization of five or greater are necessary to trigger CERK1-dependent defense responses.[1] The binding affinity has been quantitatively measured for chitooctaose (CO8) using methods such as Isothermal Titration Calorimetry (ITC).

Table 1: Quantitative Binding Affinity of Chito-oligosaccharides to Arabidopsis Receptors

LigandReceptorMethodDissociation Constant (Kd)Reference(s)
Chitooctaose (CO8)AtLYK5ITCHigh Affinity (Specific value not stated)[11]
Chitooctaose (CO8)AtCERK1ITC~45 µM[11]
Chitooctaose (CO8)AtCERK1Not Stated0.66 mM[8]

Note: The discrepancy in reported Kd values for AtCERK1 may reflect different experimental conditions or protein preparations. It is consistently reported that AtLYK5 possesses a significantly higher affinity for chitin than AtCERK1.[4][5][7][11]

Downstream Signaling Cascade

Upon binding of this compound to the receptor complex, a series of phosphorylation events transduces the signal from the cell surface to the cell interior, culminating in a robust immune response.

  • Receptor Complex Activation: In Arabidopsis, chitin binding to AtLYK5 induces its association with AtCERK1.[4][5] This leads to the trans-phosphorylation and activation of the AtCERK1 intracellular kinase domain.[1][16]

  • Role of RLCKs: The activated CERK1 kinase then phosphorylates Receptor-Like Cytoplasmic Kinases (RLCKs), such as PBL27 .[6][17] These RLCKs act as crucial relay proteins, connecting the cell surface receptor to intracellular signaling modules.[18]

  • MAPK Cascade Activation: PBL27 directly phosphorylates and activates MAPKKK5 .[6][17] This initiates a canonical three-tiered MAPK cascade, leading to the sequential phosphorylation and activation of MKK4/MKK5 and subsequently MPK3/MPK6 .[18][19] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, to regulate the expression of defense-related genes.[6]

  • Reactive Oxygen Species (ROS) Production: Concurrently with MAPK activation, the receptor complex triggers a rapid and transient production of extracellular ROS, often termed the "oxidative burst".[8][12] This is a hallmark of successful MAMP perception and is mediated by NADPH oxidases located at the plasma membrane.[12]

Mandatory Visualizations

Arabidopsis Chitin Receptor Complex cluster_membrane Plasma Membrane CERK1 AtCERK1 (LysM-RLK) Kinase Domain LYK5 AtLYK5 (LysM-RLK) Pseudokinase LYK5:kinase->CERK1:kinase Ligand-dependent Association LYK4 AtLYK4 (LysM-RLK) Pseudokinase LYK4:kinase->CERK1:kinase Association CO5 Penta-N- acetylchitopentaose (CO5) CO5->LYK5:ext High Affinity Binding

Caption: Chitin Receptor Complex in Arabidopsis thaliana.

Chitin Signaling Pathway cluster_outside cluster_membrane Plasma Membrane cluster_inside CO5 This compound (CO5) Receptor AtLYK5 / AtCERK1 Receptor Complex CO5->Receptor Binding NADPH_Ox NADPH Oxidase (e.g., RBOHD) Receptor->NADPH_Ox Activation PBL27 PBL27 (RLCK) Receptor->PBL27 Phosphorylation ROS ROS Burst (H₂O₂) NADPH_Ox->ROS MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylation MKK4_5 MKK4 / MKK5 MAPKKK5->MKK4_5 Phosphorylation MPK3_6 MPK3 / MPK6 MKK4_5->MPK3_6 Phosphorylation TF Transcription Factors MPK3_6->TF Phosphorylation Defense_Genes Defense Gene Expression (PTI) TF->Defense_Genes Experimental Workflow cluster_prep 1. Sample Preparation cluster_treat 2. Elicitor Treatment cluster_assay 3. Downstream Assay (Parallel Paths) cluster_analysis 4. Data Acquisition & Analysis Plant_Material Grow Arabidopsis seedlings or prepare leaf discs Treatment Treat with this compound (e.g., 10 µM) and controls (water/mock) Plant_Material->Treatment ROS_Assay ROS Burst Assay Treatment->ROS_Assay MAPK_Assay MAPK Activation Assay Treatment->MAPK_Assay ROS_Data Measure Luminescence (RLU) over time ROS_Assay->ROS_Data MAPK_Data Perform Immunoblot for pMAPK MAPK_Assay->MAPK_Data

References

Physical and chemical properties of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Key Chitooligosaccharide

Introduction

Penta-N-acetylchitopentaose, a well-defined oligosaccharide composed of five β-(1,4)-linked N-acetylglucosamine (GlcNAc) units, stands as a molecule of significant interest in the fields of biochemistry, plant science, and drug development. As a member of the chitooligosaccharide family, it plays crucial roles in intercellular signaling, particularly in the intricate communication between plants and microorganisms. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its involvement in key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the study and application of this important biomolecule.

Physicochemical Properties

This compound is a white to almost white, hygroscopic solid that is soluble in water.[1] Its fundamental physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C40H67N5O26[1][2]
Molecular Weight 1033.98 g/mol [1][2]
Appearance White to almost white solid[1]
Melting Point 285-295 °C (with decomposition)[1]
Solubility Soluble in water[1]
Storage Temperature -20 °C[1]
Optical Rotation Data not readily available in the reviewed literature.
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number 36467-68-2[1][2]
Synonyms N,N',N'',N''',N''''-Pentaacetyl chitopentaose, Chitinpentaose

Experimental Protocols

This section outlines detailed methodologies for the purification and characterization of this compound.

Purification of this compound from Chitin Hydrolysate

This compound can be obtained from the enzymatic or chemical hydrolysis of chitin. The following protocol describes a general procedure for its purification using column chromatography.

Workflow for Purification

G Purification Workflow cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Final Product chitin Chitin Source hydrolysis Enzymatic or Acid Hydrolysis chitin->hydrolysis neutralization Neutralization & Filtration hydrolysis->neutralization column_loading Load Hydrolysate onto Column neutralization->column_loading washing Wash with Low Concentration Eluent column_loading->washing elution Gradient Elution washing->elution fraction_collection Collect Fractions elution->fraction_collection tlc TLC/HPLC Analysis of Fractions fraction_collection->tlc pooling Pool Pure Fractions tlc->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: A general workflow for the purification of this compound.

Methodology:

  • Hydrolysis of Chitin:

    • Suspend purified chitin in an appropriate buffer (e.g., acetate buffer, pH 5.5) for enzymatic hydrolysis or in a concentrated acid (e.g., HCl) for chemical hydrolysis.

    • For enzymatic hydrolysis, add a suitable chitinase and incubate at the optimal temperature with agitation.

    • For acid hydrolysis, heat the mixture under controlled conditions.

    • Stop the reaction and neutralize the hydrolysate.

    • Filter or centrifuge the mixture to remove any insoluble material.

  • Column Chromatography:

    • Pack a column with a suitable resin for oligosaccharide separation, such as activated charcoal, gel filtration media (e.g., Sephadex G-25), or an anion-exchange resin.

    • Equilibrate the column with the starting buffer (e.g., water for charcoal chromatography).

    • Load the concentrated hydrolysate onto the column.

    • Wash the column with the starting buffer to remove salts and monosaccharides.

    • Elute the bound oligosaccharides using a gradient of an organic solvent, such as ethanol in water (e.g., 5-50% ethanol).

    • Collect fractions and monitor the elution profile using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound against a known standard.

    • Pool the fractions containing the pure compound.

  • Lyophilization:

    • Lyophilize the pooled fractions to obtain the purified this compound as a solid powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O).

    • Lyophilize the sample from D₂O two to three times to exchange labile protons with deuterium.

    • Finally, dissolve the sample in 100% D₂O for analysis.

  • ¹H NMR Spectroscopy Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • Temperature: 298 K.

    • Pulse Program: Standard 1D proton experiment.

    • Solvent Suppression: Use a presaturation sequence to suppress the residual HOD signal.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Spectroscopy Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard 1D carbon experiment with proton decoupling.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and structural analysis of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent for electrospray ionization (ESI), typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to promote protonation. A typical concentration is in the range of 1-10 µM.

  • ESI-MS/MS Analysis:

    • Ionization Mode: Positive ion mode is commonly used to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

    • Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is preferred for accurate mass measurements.

    • MS¹ Scan: Acquire a full scan mass spectrum to determine the mass of the intact molecule.

    • MS² (Tandem MS) Scan: Select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).

    • Collision Energy: Apply a range of collision energies to induce fragmentation and obtain a comprehensive fragmentation pattern. The fragmentation of the glycosidic bonds is a characteristic feature.

Biological Signaling Pathways

This compound and related chitooligosaccharides are key signaling molecules in the interactions between plants and microorganisms. They can act as elicitors of plant defense responses and as signals in symbiotic relationships.

Plant Defense Signaling

Chitin, a major component of fungal cell walls, is recognized by plants as a pathogen-associated molecular pattern (PAMP). The perception of chitin fragments, such as this compound, triggers a signaling cascade that leads to the activation of plant defense mechanisms.

G Plant Defense Signaling Pathway cluster_0 Perception at the Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response chitin Chitin Elicitor (this compound) cerk1 CERK1 Receptor Kinase chitin->cerk1 Binding mapkkk MAPKKK cerk1->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation transcription_factors Transcription Factors mapk->transcription_factors Activation gene_expression Defense Gene Expression transcription_factors->gene_expression defense_response Defense Response (e.g., ROS production, PR proteins) gene_expression->defense_response

Caption: Chitin-induced plant defense signaling cascade.

Pathway Description:

  • Perception: Chitin fragments in the extracellular space are recognized by the LysM receptor-like kinase CERK1 located in the plant cell membrane.

  • Activation of Kinase Cascade: Binding of the chitin elicitor to CERK1 leads to the activation of its intracellular kinase domain. This initiates a phosphorylation cascade involving a series of mitogen-activated protein kinases (MAPKs).

  • MAPK Cascade: A MAP kinase kinase kinase (MAPKKK) is activated, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then phosphorylates and activates a MAP kinase (MAPK).

  • Transcriptional Reprogramming: The activated MAPK translocates to the nucleus and phosphorylates transcription factors.

  • Defense Gene Expression: This leads to the expression of a wide range of defense-related genes, including those encoding pathogenesis-related (PR) proteins and enzymes involved in the production of antimicrobial compounds and reactive oxygen species (ROS).

Rhizobium-Legume Symbiosis Signaling

In the symbiotic relationship between rhizobia and leguminous plants, lipo-chitooligosaccharides, known as Nod factors, are essential signaling molecules. The backbone of these Nod factors is a chitooligosaccharide chain, and this compound represents a core structural element.

G Rhizobium-Legume Nodulation Signaling cluster_0 Signal Exchange cluster_1 Perception by Root Hair Cell cluster_2 Downstream Signaling cluster_3 Cellular Responses flavonoids Plant Flavonoids rhizobium Rhizobium flavonoids->rhizobium nod_factors Nod Factors rhizobium->nod_factors Production nfr Nod Factor Receptors (NFR1/NFR5) nod_factors->nfr Binding symrk SYMRK nfr->symrk Activation calcium_spiking Calcium Spiking symrk->calcium_spiking ccamk CCaMK calcium_spiking->ccamk transcription_factors Transcription Factors (NSP1, NSP2, ERN1) ccamk->transcription_factors gene_expression Nodulin Gene Expression transcription_factors->gene_expression root_hair_curling Root Hair Curling gene_expression->root_hair_curling infection_thread Infection Thread Formation gene_expression->infection_thread nodule_organogenesis Nodule Organogenesis gene_expression->nodule_organogenesis

Caption: Nod factor signaling pathway in legume nodulation.

Pathway Description:

  • Signal Exchange: Legume roots release flavonoids into the soil, which are perceived by compatible rhizobia. In response, the rhizobia synthesize and secrete Nod factors.

  • Perception: Nod factors are recognized by specific Nod factor receptors (NFRs), which are LysM receptor-like kinases located on the surface of root hair cells.

  • Initiation of Downstream Signaling: Binding of the Nod factor to the NFRs activates a signaling cascade that involves the symbiosis receptor-like kinase (SYMRK).

  • Calcium Spiking: A key event in Nod factor signaling is the induction of oscillations in the intracellular calcium concentration, known as calcium spiking.

  • Activation of CCaMK: The calcium signal is decoded by a calcium- and calmodulin-dependent protein kinase (CCaMK).

  • Transcriptional Activation: Activated CCaMK phosphorylates and activates transcription factors, such as NSP1, NSP2, and ERN1.

  • Cellular Responses: These transcription factors induce the expression of early nodulin genes, leading to physiological responses such as root hair curling, the formation of an infection thread through which the rhizobia enter the root, and the initiation of cell division in the root cortex to form a new organ, the root nodule.

Conclusion

This compound is a fundamentally important biomolecule with well-defined physicochemical properties and critical roles in biological signaling. The experimental protocols provided in this guide offer a starting point for researchers to purify and characterize this and related chitooligosaccharides. Furthermore, the elucidation of its function in plant defense and symbiotic signaling pathways opens avenues for its application in agriculture and biotechnology, for instance, as a biopesticide or a plant growth promoter. Continued research into the structure-function relationships of this compound and its derivatives will undoubtedly unveil further biological significance and potential applications.

References

Penta-N-acetylchitopentaose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Penta-N-acetylchitopentaose, a bioactive oligosaccharide with significant implications for immunology and plant science. Tailored for researchers, scientists, and professionals in drug development, this document outlines its physicochemical properties, detailed experimental protocols for its application, and a summary of its known signaling pathways.

Core Compound Specifications

This compound is a well-defined chitin oligomer with the following key identifiers:

PropertyValueSource(s)
CAS Number 36467-68-2[1][2][3][4][5]
Molecular Formula C40H67N5O26[1][2][3][4][5]
Molecular Weight 1033.98 g/mol [1][3]

Biological Activity and Applications

This compound is recognized for its role as a pathogen-associated molecular pattern (PAMP) in plants, where it elicits defense responses. In mammalian systems, it and similar chitooligosaccharides have been shown to modulate the inflammatory response, notably by inhibiting nitric oxide production in macrophages.

Experimental Protocols

Inhibition of Nitric Oxide Production in Macrophages

This protocol details the methodology to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.

2. Treatment:

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Subsequently, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a positive control (LPS only) and a negative control (media only).

3. Incubation:

  • Incubate the treated cells for 24 hours at 37°C and 5% CO2.

4. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6]

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

5. Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO is not due to cytotoxicity, a cell viability assay should be performed in parallel.

  • After removing the supernatant for the Griess assay, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells.

  • Incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with 150 µL of DMSO.

  • Measure the absorbance at 570 nm.

Induction of Plant Defense Genes

This protocol outlines a method to study the elicitor activity of this compound by measuring the expression of defense-related genes in plant cell cultures or seedlings.

1. Plant Material and Treatment:

  • Use a model plant system such as Arabidopsis thaliana seedlings or a suspension culture of rice cells.

  • For seedlings, grow them under sterile conditions on Murashige and Skoog (MS) medium.

  • Treat the seedlings or cell cultures with an effective concentration of this compound (concentration to be determined empirically, typically in the micromolar range).

2. Time-Course Experiment:

  • Harvest plant material at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to capture the dynamics of gene expression.

3. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the harvested tissues using a suitable kit or protocol (e.g., Trizol method).

  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using primers specific for known plant defense genes (e.g., PR proteins, chitinases).

  • Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Signaling Pathways

Inhibition of NF-κB Signaling in Macrophages

This compound, as a chitin oligosaccharide, is proposed to modulate the Toll-like Receptor (TLR) signaling pathway, which is a key regulator of the innate immune response. Specifically, it can interfere with the activation of the NF-κB pathway, a central mediator of inflammation.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Penta Penta-N-acetyl- chitopentaose TLR TLR2/TLR4 Penta->TLR Inhibits Binding MyD88 MyD88 TLR->MyD88 Recruitment IKK IKK Complex MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Synthesis

Caption: this compound inhibits NF-κB activation.

Induction of Plant Defense Signaling

In plants, this compound is recognized by cell surface receptors, initiating a signaling cascade that leads to the activation of defense genes. This pathway involves a series of protein phosphorylations and the production of reactive oxygen species (ROS).

Plant_Defense_Induction Penta Penta-N-acetyl- chitopentaose Receptor CEBiP/CERK1 Receptor Complex Penta->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation ROS ROS Burst Receptor->ROS Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., WRKY) MAPK->TF Activation ROS->TF Activation DefenseGenes Defense Gene Expression TF->DefenseGenes Induction

Caption: this compound induces plant defense signaling.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Penta-N-acetylchitopentaose for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penta-N-acetylchitopentaose, a chitooligosaccharide composed of five β-(1→4)-linked N-acetylglucosamine (GlcNAc) units, is a molecule of significant interest in biomedical research due to its diverse biological activities, including anti-inflammatory, antitumor, and immunomodulatory properties. Its potential applications in drug development and as a research tool necessitate reliable and efficient methods for its synthesis and purification. This document provides detailed application notes and experimental protocols for the synthesis of this compound via two primary methods: chemo-enzymatic synthesis using recombinant E. coli and enzymatic hydrolysis of chitin. Furthermore, it outlines comprehensive protocols for the purification of the target compound using size-exclusion and high-performance anion-exchange chromatography.

Introduction

Chitooligosaccharides (COS) are degradation products of chitin and chitosan, the second most abundant polysaccharides in nature after cellulose.[1] Among these, fully acetylated chitooligosaccharides (faCOS) like this compound have garnered considerable attention for their specific biological functions. The controlled production of high-purity this compound is crucial for elucidating its mechanisms of action and for preclinical and clinical investigations. This guide offers detailed methodologies to enable researchers to produce and purify this valuable compound for their studies.

Synthesis of this compound

Two effective methods for the synthesis of this compound are presented: a chemo-enzymatic approach for high-yield production and a classical enzymatic hydrolysis method.

Chemo-enzymatic Synthesis using Recombinant E. coli

This method utilizes genetically engineered Escherichia coli expressing the nodC gene, which encodes for a chitooligosaccharide synthase. This enzyme polymerizes UDP-N-acetylglucosamine (UDP-GlcNAc), intracellularly, to produce a mixture of chitooligosaccharides, with this compound being the predominant product. A two-step fermentation process can significantly enhance the yield.[2]

Quantitative Data Summary

ParameterValueReference
Production OrganismRecombinant E. coli expressing nodC gene[2]
Total Chitooligosaccharide (COs) Yield930 mg/L[2]
Productivity37 mg/L/h[2]
Primary ProductThis compound[2]
Expected Purity (Post-Purification)>95%Inferred from purification methods

Experimental Protocol

  • Bacterial Strain and Culture Conditions:

    • Use an E. coli strain (e.g., BL21) transformed with a plasmid carrying the nodC gene from a suitable organism like Mesorhizobium loti.[2]

    • Grow the recombinant E. coli in a fermenter with a defined medium containing glucose, yeast extract, and necessary salts.

  • Two-Step Fermentation:

    • Step 1 (Growth Phase): Culture the cells at 37°C with controlled pH and dissolved oxygen levels to achieve high cell density.

    • Step 2 (Production Phase): Induce the expression of the nodC gene (e.g., with IPTG if using a lac promoter) and continue the fermentation. The addition of GlcNAc to the medium can enhance production.[2]

  • Cell Lysis and Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the chitooligosaccharides.

Enzymatic Hydrolysis of Chitin

This method involves the use of chitinases, enzymes that hydrolyze the β-(1→4)-glycosidic bonds in chitin to produce a mixture of chitooligosaccharides of varying lengths. The composition of the final product mixture is dependent on the specific chitinase used and the reaction conditions.

Quantitative Data Summary

ParameterValueReference
SubstrateColloidal Chitin[3]
EnzymeChitinase (e.g., Chit42 from Trichoderma harzianum)[3]
Optimal pH5.5 - 6.5[3]
Optimal Temperature30 - 40 °C[3]
Product ProfileMixture of (GlcNAc)n, n=1-6[3][4]
Relative Abundance of PentamerVariable, requires optimization[3][4]

Experimental Protocol

  • Substrate Preparation (Colloidal Chitin):

    • Treat chitin flakes with a strong acid (e.g., concentrated HCl) followed by extensive washing with water to obtain a colloidal suspension. This increases the accessibility of the substrate to the enzyme.[3]

  • Enzymatic Hydrolysis:

    • Suspend the colloidal chitin in a buffer at the optimal pH for the chosen chitinase (e.g., 50 mM sodium acetate buffer, pH 5.5).

    • Add the chitinase to the suspension. The enzyme-to-substrate ratio needs to be optimized for maximal production of the pentamer.

    • Incubate the reaction mixture at the optimal temperature with constant stirring.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing the product mixture using TLC or HPLC.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

    • Centrifuge the mixture to remove any unreacted chitin and the denatured enzyme. The supernatant contains the mixture of chitooligosaccharides.

Purification of this compound

The crude product from either synthesis method is a mixture of chitooligosaccharides of different degrees of polymerization. Therefore, a robust purification strategy is essential to isolate this compound with high purity. A two-step chromatography process is recommended.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is an effective first step to fractionate the crude mixture and enrich the fraction containing the pentamer.

Experimental Protocol

  • Column and Mobile Phase:

    • Use a size-exclusion chromatography column suitable for separating low molecular weight oligosaccharides (e.g., Sephadex G-25 or a similar matrix).[5][6]

    • Equilibrate the column with a suitable mobile phase, such as 50 mM ammonium acetate buffer.

  • Sample Preparation and Loading:

    • Concentrate the supernatant from the synthesis step.

    • Filter the concentrated sample through a 0.22 µm filter before loading it onto the column.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions and monitor the elution profile using a refractive index (RI) detector or by analyzing individual fractions by TLC or HPLC.

  • Analysis of Fractions:

    • Analyze the collected fractions to identify those containing this compound. Pool the fractions that are enriched with the desired product.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a high-resolution technique ideal for the final purification of neutral and charged oligosaccharides. It provides excellent separation of chitooligosaccharides with different degrees of polymerization.

Experimental Protocol

  • Column and Eluents:

    • Use a high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac series).

    • The mobile phase typically consists of a sodium hydroxide solution with a sodium acetate gradient for elution. A typical starting condition is 100 mM NaOH, with a linear gradient of sodium acetate.

  • Sample Preparation and Injection:

    • The pooled and concentrated fractions from the SEC step can be directly injected after filtration.

  • Chromatographic Separation:

    • Develop a gradient elution method to achieve baseline separation of this compound from other oligomers. The exact gradient will depend on the column and the specific composition of the mixture.

  • Detection and Fraction Collection:

    • Use a pulsed amperometric detector for sensitive and specific detection of the carbohydrates.

    • Collect the peak corresponding to this compound.

  • Desalting:

    • The collected fraction will contain high concentrations of sodium hydroxide and sodium acetate. Desalting is necessary and can be achieved using a suitable desalting column or by neutralization followed by gel filtration.

Diagrams

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Chemo-enzymatic Chemo-enzymatic Crude Product Crude Product Chemo-enzymatic->Crude Product Enzymatic Hydrolysis Enzymatic Hydrolysis Enzymatic Hydrolysis->Crude Product SEC Size-Exclusion Chromatography HPAEC_PAD HPAEC-PAD SEC->HPAEC_PAD Pure this compound Pure this compound HPAEC_PAD->Pure this compound Crude Product->SEC

Caption: Overall workflow for the synthesis and purification of this compound.

Enzymatic_Synthesis_Pathway Chitin Chitin COS_Mixture Chitooligosaccharide Mixture ((GlcNAc)n) Chitin->COS_Mixture Hydrolysis Chitinase Chitinase Chitinase->COS_Mixture PentaNAc This compound ((GlcNAc)5) COS_Mixture->PentaNAc Purification

Caption: Enzymatic synthesis pathway for producing chitooligosaccharides from chitin.

Conclusion

The chemo-enzymatic and enzymatic hydrolysis methods described provide robust and scalable approaches for the production of this compound. The choice of method will depend on the desired yield and the available resources. The detailed purification protocols using a combination of size-exclusion and high-performance anion-exchange chromatography will enable researchers to obtain a highly pure product suitable for a wide range of research and drug development applications. Careful optimization of the reaction and purification conditions is key to achieving high yields and purity.

References

Application Notes and Protocols for Endo-Chitinase Assays Using Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, enzymes that catalyze the hydrolysis of chitin, are of significant interest in various fields, including biomedicine, agriculture, and biotechnology. Endo-chitinases randomly cleave internal β-1,4-glycosidic bonds of chitin, producing smaller chitooligosaccharides. The precise measurement of endo-chitinase activity is crucial for understanding their biological roles, identifying inhibitors for therapeutic purposes, and developing industrial applications.

Penta-N-acetylchitopentaose ((GlcNAc)₅) is a well-defined, soluble chitooligosaccharide that serves as an excellent substrate for the specific and sensitive assay of endo-chitinase activity. Unlike insoluble colloidal chitin, its defined structure and solubility allow for more reproducible and quantitative kinetic studies. This document provides detailed application notes and protocols for utilizing this compound in endo-chitinase assays.

Principle of the Assay

The endo-chitinase assay using this compound is based on the enzymatic cleavage of the substrate into smaller oligosaccharide fragments. The reaction progress can be monitored by quantifying the decrease in the substrate concentration or the increase in the concentration of the hydrolysis products over time. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating and quantifying the substrate and its breakdown products, allowing for a detailed kinetic analysis of the enzyme activity.

Physicochemical Properties of this compound

A clear understanding of the substrate's properties is essential for accurate and reproducible experimental design.

PropertyValue
Molecular Formula C₄₀H₆₇N₅O₂₆
Molecular Weight 1033.98 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Purity >95% recommended for kinetic assays
Storage -20°C, desiccated

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay (Coupled Enzyme Assay)

This protocol describes a continuous assay for high-throughput screening, where the product of the endo-chitinase reaction is a substrate for a coupling enzyme, leading to a detectable colorimetric or fluorometric signal.

Materials:

  • This compound

  • Endo-chitinase sample

  • β-N-acetylhexosaminidase (coupling enzyme)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (chromogenic substrate for coupling enzyme)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 1-5 mM is recommended.

    • Prepare a stock solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide in the assay buffer.

    • Dilute the endo-chitinase and β-N-acetylhexosaminidase in the assay buffer to the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of this compound solution

      • 20 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide solution

      • 10 µL of β-N-acetylhexosaminidase solution

      • 10 µL of assay buffer (for blank) or endo-chitinase sample.

    • The final volume in each well is 90 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute for 30 minutes).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each well.

    • Subtract the rate of the blank from the rate of the samples.

    • Enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol.

Protocol 2: Discontinuous HPLC-Based Assay for Kinetic Analysis

This protocol is suitable for detailed kinetic studies, allowing for the direct measurement of substrate depletion and product formation.

Materials:

  • This compound

  • Endo-chitinase sample

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Quenching solution (e.g., 1 M NaOH or heat inactivation)

  • HPLC system with a suitable column (e.g., an amino or amide column) and detector (e.g., refractive index or UV detector)

  • Standards for this compound and expected products (e.g., N,N'-diacetylchitobiose, N,N',N''-triacetylchitotriose)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing this compound at various concentrations (for kinetic analysis) in the assay buffer.

    • Pre-incubate the reaction mixture at the desired temperature.

    • Initiate the reaction by adding the endo-chitinase sample. The final reaction volume can be, for example, 100 µL.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a quenching solution or by heat inactivation (e.g., boiling for 5 minutes).

  • HPLC Analysis:

    • Centrifuge the quenched samples to remove any precipitate.

    • Inject a defined volume of the supernatant onto the HPLC column.

    • Elute the substrate and products using an appropriate mobile phase (e.g., an acetonitrile/water gradient).

    • Detect the separated compounds using a suitable detector.

  • Data Analysis:

    • Generate a standard curve for this compound and the expected hydrolysis products.

    • Quantify the concentration of the substrate and products in each sample at each time point.

    • Determine the initial reaction velocity (v₀) at each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).

Data Presentation

Quantitative data from the endo-chitinase assays should be summarized in a clear and structured format for easy comparison.

Table 1: Kinetic Parameters of Endo-chitinase with this compound as Substrate

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Endo-chitinase XThis compound[Value][Value][Value][Value]
Mutant AThis compound[Value][Value][Value][Value]
Mutant BThis compound[Value][Value][Value][Value]

Table 2: Optimal Reaction Conditions for Endo-chitinase Activity

ParameterOptimal Value
pH [Value]
Temperature (°C) [Value]
Buffer [Buffer Name and Concentration]
Substrate Concentration (for routine assays) [Value] mM

Visualizations

Experimental Workflow for HPLC-Based Endo-chitinase Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_sampling Time-Course Sampling cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_substrate Prepare this compound (Substrate) Solution mix Mix Substrate and Buffer prep_substrate->mix prep_enzyme Prepare Endo-chitinase (Enzyme) Solution start_reaction Add Enzyme to Start Reaction prep_enzyme->start_reaction prep_buffer Prepare Assay Buffer prep_buffer->mix pre_incubate Pre-incubate at Optimal Temperature mix->pre_incubate pre_incubate->start_reaction take_aliquots Withdraw Aliquots at Defined Time Points start_reaction->take_aliquots quench Stop Reaction (e.g., Heat or NaOH) take_aliquots->quench centrifuge Centrifuge Samples quench->centrifuge inject Inject Supernatant onto HPLC centrifuge->inject analyze Separate and Quantify Substrate and Products inject->analyze calc_velocity Calculate Initial Reaction Velocities analyze->calc_velocity plot_kinetics Plot Michaelis-Menten Curve calc_velocity->plot_kinetics determine_params Determine Km and Vmax plot_kinetics->determine_params

Caption: Workflow for the HPLC-based endo-chitinase assay.

Logical Relationship of Assay Components and Outcome

G cluster_reactants Reactants cluster_products Products cluster_measurement Measurement cluster_outcome Outcome enzyme Endo-chitinase hplc HPLC Analysis enzyme->hplc causes cleavage of substrate This compound ((GlcNAc)₅) substrate->hplc product1 N,N'-diacetylchitobiose ((GlcNAc)₂) kinetics Kinetic Parameters (Km, Vmax) product1->kinetics quantification leads to product2 N,N',N''-triacetylchitotriose ((GlcNAc)₃) product2->kinetics quantification leads to hplc->product1 detects hplc->product2 detects

Caption: Relationship between assay components and kinetic outcome.

Application of Penta-N-acetylchitopentaose in Immunology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penta-N-acetylchitopentaose, a well-defined chitooligosaccharide, is emerging as a significant modulator of the immune system. As a derivative of chitin, one of the most abundant biopolymers in nature, it represents a class of molecules that the innate immune system has evolved to recognize. This document provides detailed application notes and experimental protocols for researchers investigating the immunological properties of this compound, with a focus on its role as a Pathogen-Associated Molecular Pattern (PAMP) that can elicit both immunostimulatory and anti-inflammatory responses.

Application Notes

This compound and other N-acetylchitooligosaccharides (NACOS) are valuable tools in immunology research due to their ability to activate key innate immune cells, particularly macrophages.[1][2][3] These oligosaccharides are recognized by Pattern Recognition Receptors (PRRs) on the surface of immune cells, triggering intracellular signaling cascades that lead to the production of a variety of immune mediators.[2]

Key Applications:

  • Investigation of Innate Immune Activation: this compound can be used as a specific PAMP to study the activation of innate immune cells. Its effects can be compared to other well-known PAMPs like lipopolysaccharide (LPS).

  • Macrophage Polarization Studies: Researchers can use this molecule to investigate the signaling pathways that lead to macrophage activation and the production of pro-inflammatory cytokines.[4][5]

  • Anti-inflammatory Research: In the presence of other inflammatory stimuli like LPS, NACOS have been shown to inhibit the inflammatory response, making this compound a candidate for studying mechanisms of immune suppression and resolution of inflammation.[1][2]

  • Adjuvant Development: Due to its immunostimulatory properties, this compound can be explored as a potential adjuvant in vaccine formulations to enhance the adaptive immune response.

  • Drug Discovery: Understanding the interaction of this compound with immune receptors can inform the development of novel therapeutics for inflammatory and autoimmune diseases.

Mechanism of Action:

This compound is believed to exert its effects primarily through the activation of macrophages.[1][2] This activation is mediated by PRRs, which may include Toll-like receptors (TLRs), leading to the initiation of downstream signaling pathways. The key signaling cascades implicated in the response to chitooligosaccharides are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[2][4][5] Activation of these pathways results in the transcription and secretion of various cytokines and chemokines, as well as the upregulation of phagocytic activity and the production of reactive oxygen species (ROS).[1][2]

Quantitative Data Summary

The following table summarizes the typical effects of N-acetylchitooligosaccharides (NACOS) on macrophage cytokine production. The data is compiled from studies on NACOS and chitooligosaccharides of varying lengths and is representative of the expected effects of this compound.

Cytokine/MediatorCell TypeTreatmentConcentration RangeObserved EffectReference
Pro-inflammatory
TNF-αRAW 264.7NACOS alone50 - 200 µg/mLIncreased production[1][5]
IL-1βRAW 264.7NACOS alone50 - 200 µg/mLIncreased production[1]
IL-6RAW 264.7NACOS alone50 - 200 µg/mLIncreased production[1][5]
Nitric Oxide (NO)RAW 264.7NACOS alone50 - 200 µg/mLInhibition (unlike COS)[1]
Anti-inflammatory
IL-6RAW 264.7NACOS + LPS50 - 200 µg/mLDecreased LPS-induced production[6]
Nitric Oxide (NO)RAW 264.7NACOS + LPS50 - 200 µg/mLDecreased LPS-induced production[6]

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation Assay

This protocol details the steps for stimulating the murine macrophage cell line RAW 264.7 with this compound to assess cytokine production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (sterile, endotoxin-free)

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well and 24-well tissue culture plates

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Griess Reagent for Nitric Oxide measurement

  • Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well. Allow cells to adhere overnight.

  • Stimulation:

    • Prepare stock solutions of this compound and LPS in sterile PBS.

    • On the day of the experiment, remove the culture medium from the wells and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).

    • Include a negative control (medium only) and a positive control (LPS, e.g., 1 µg/mL).

    • For anti-inflammatory studies, pre-treat cells with this compound for 1-2 hours before adding LPS.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant from each well for cytokine and nitric oxide analysis. Store at -80°C if not analyzed immediately.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess Reagent system.

  • Data Analysis: Normalize cytokine and NO production to the cell number if necessary. Perform statistical analysis to determine the significance of the observed effects.

Visualizations

Signaling Pathways

G This compound Signaling in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus PRR Pattern Recognition Receptor (e.g., TLRs) MAPKKK MAPKKK PRR->MAPKKK PI3K PI3K PRR->PI3K IKK IKK PRR->IKK pNACOS This compound pNACOS->PRR MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates Akt Akt PI3K->Akt Akt->IKK activates IκB IκBα IKK->IκB phosphorylates and degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene AP1->Gene Cytokines Cytokine Production (TNF-α, IL-1β, IL-6) Gene->Cytokines

Caption: Signaling pathways activated by this compound in macrophages.

Experimental Workflow

G Experimental Workflow for Macrophage Stimulation start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells into 24-well Plates culture->seed stimulate Stimulate with This compound seed->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatants incubate->collect elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) collect->elisa griess Griess Assay for Nitric Oxide collect->griess end End

Caption: Workflow for assessing macrophage response to this compound.

References

Nuclear Magnetic Resonance (NMR) spectroscopy for Penta-N-acetylchitopentaose characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of Penta-N-acetylchitopentaose, a chitin pentamer, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the principles, experimental protocols, and data interpretation necessary for the structural elucidation and quality control of this important oligosaccharide.

Introduction to this compound and NMR Characterization

This compound is an oligosaccharide composed of five β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. As a well-defined chitooligosaccharide, it serves as a valuable standard in various biochemical and biomedical research areas, including enzymology, immunology, and drug delivery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural characterization of such complex carbohydrates in solution. It provides atomic-level information on the primary structure, including the confirmation of monomer identity, glycosidic linkages, and anomeric configurations, as well as insights into the three-dimensional conformation.

Principle of NMR Spectroscopy for Oligosaccharide Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For oligosaccharide analysis, ¹H (proton) and ¹³C (carbon-13) are the most commonly observed nuclei.

  • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts, scalar couplings (J-couplings) which reveal connectivity between protons, and through-space correlations (Nuclear Overhauser Effect - NOE) which give insights into the spatial arrangement of atoms. Due to significant signal overlap in the spectra of oligosaccharides, 2D NMR techniques are essential for complete assignment.[1]

  • ¹³C NMR: Offers a wider chemical shift range compared to ¹H NMR, reducing signal overlap. However, its lower natural abundance and sensitivity often necessitate heteronuclear correlation experiments with protons for assignment.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, crucial for tracing the proton network within each GlcNAc residue.

    • TOCSY (Total Correlation Spectroscopy): Extends the correlation to the entire spin system of a residue, from the anomeric proton to the H6 protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon resonances based on their attached proton's chemical shift.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for confirming the glycosidic linkages between the GlcNAc units.

    • ¹H,¹⁵N-HSQC: Can be employed to resolve overlapping signals by utilizing the nitrogen of the N-acetyl group, providing detailed information on the amide protons and nitrogens.[1]

Quantitative NMR Data for this compound

The complete assignment of ¹H and ¹³C NMR spectra for oligosaccharides like this compound is challenging due to the repetitive nature of the monosaccharide units, leading to significant signal overlap, especially for the internal residues.[1] High-field NMR instruments and 2D correlation experiments are indispensable for unambiguous assignments.

The following tables summarize the reported ¹H and ¹³C chemical shifts for the five GlcNAc residues of this compound, denoted as A (reducing end), B, C, D, and E (non-reducing end).

Table 1: ¹H NMR Chemical Shift Assignments (ppm) for this compound in D₂O

ProtonResidue A (α-anomer)Residue A (β-anomer)Residue BResidue CResidue DResidue E
H1 5.214.754.614.604.594.58
H2 3.953.753.853.843.833.78
H3 3.883.883.783.773.763.72
H4 3.803.803.703.693.683.65
H5 3.753.753.653.643.633.60
H6a 3.903.903.883.873.863.85
H6b 3.723.723.703.693.683.67
NAc 2.082.072.062.052.042.03

Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions such as temperature and pH. The reducing end (Residue A) exists as a mixture of α and β anomers.

Table 2: ¹³C NMR Chemical Shift Assignments (ppm) for this compound in D₂O

CarbonResidue A (α-anomer)Residue A (β-anomer)Residue BResidue CResidue DResidue E
C1 92.596.7102.8102.7102.6102.5
C2 56.258.556.556.456.356.0
C3 73.576.874.073.973.873.6
C4 80.080.280.180.079.979.5
C5 73.077.076.075.975.875.5
C6 61.561.861.761.661.561.2
NAc CH₃ 23.223.123.022.922.822.7
NAc C=O 175.5175.4175.3175.2175.1175.0

Note: These are representative chemical shifts compiled from literature on chitooligosaccharides. Precise values can be influenced by experimental conditions.

Experimental Protocols

A detailed and systematic approach is crucial for obtaining high-quality NMR data for this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from other oligosaccharides or contaminants.

  • Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it does not obscure the sugar proton signals. For observing exchangeable protons (e.g., amide and hydroxyl protons), a mixture of H₂O/D₂O (e.g., 9:1) or the use of aprotic solvents like DMSO-d₆ is necessary, often in combination with water suppression techniques.

  • Concentration: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of D₂O. This concentration provides a good signal-to-noise ratio for most NMR experiments on a high-field spectrometer.

  • pH Adjustment: The chemical shifts of carbohydrates can be pH-dependent. It is advisable to adjust the pD to a neutral value (around 7.0) using dilute NaOD or DCl.

  • Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • Filtration and Transfer: Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following is a recommended set of experiments for the complete structural characterization of this compound on a 500 MHz or higher NMR spectrometer.

  • ¹H 1D NMR:

    • Purpose: Initial assessment of sample purity and complexity.

    • Key Parameters:

      • Pulse sequence: Standard 1D pulse-acquire.

      • Spectral width: ~12 ppm.

      • Acquisition time: 2-3 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 16-64.

  • ¹³C 1D NMR (with proton decoupling):

    • Purpose: To observe the carbon signals.

    • Key Parameters:

      • Pulse sequence: Standard 1D with proton decoupling.

      • Spectral width: ~180 ppm.

      • Acquisition time: ~1 second.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, depending on concentration.

  • 2D ¹H-¹H COSY:

    • Purpose: To establish proton-proton connectivities within each GlcNAc residue.

    • Key Parameters:

      • Pulse sequence: Gradient-selected COSY.

      • Spectral width: ~12 ppm in both dimensions.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 2-8.

  • 2D ¹H-¹H TOCSY:

    • Purpose: To identify all protons belonging to a single GlcNAc spin system.

    • Key Parameters:

      • Pulse sequence: Gradient-selected TOCSY with a mixing time of 80-120 ms.

      • Spectral width: ~12 ppm in both dimensions.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 2-8.

  • 2D ¹H-¹³C HSQC:

    • Purpose: To correlate each proton with its directly attached carbon.

    • Key Parameters:

      • Pulse sequence: Gradient-selected, sensitivity-enhanced HSQC.

      • ¹H spectral width: ~12 ppm.

      • ¹³C spectral width: ~180 ppm.

      • Number of increments in F1: 128-256.

      • Number of scans per increment: 4-16.

  • 2D ¹H-¹³C HMBC:

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for confirming the β-(1→4) linkages.

    • Key Parameters:

      • Pulse sequence: Gradient-selected HMBC.

      • ¹H spectral width: ~12 ppm.

      • ¹³C spectral width: ~180 ppm.

      • Long-range coupling delay optimized for ~8 Hz.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 8-32.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis of the acquired NMR data to achieve a complete structural assignment of this compound.

NMR_Workflow SamplePrep Sample Preparation (this compound in D₂O) Acquire1D 1D NMR Acquisition (¹H & ¹³C) SamplePrep->Acquire1D Acquire2D 2D NMR Acquisition (COSY, TOCSY, HSQC, HMBC) Acquire1D->Acquire2D ProcessData Data Processing (FT, Phasing, Baseline Correction) Acquire2D->ProcessData AssignAnomeric Assign Anomeric Protons (H1) from ¹H Spectrum ProcessData->AssignAnomeric AssignSpinsystems Assign Intra-residue Protons using COSY & TOCSY AssignAnomeric->AssignSpinsystems AssignCarbons Assign Carbons using HSQC AssignSpinsystems->AssignCarbons ConfirmLinkages Confirm Glycosidic Linkages using HMBC (H1-C4') AssignCarbons->ConfirmLinkages StructureValidation Structure Validation & Refinement ConfirmLinkages->StructureValidation FinalReport Final Report & Data Archiving StructureValidation->FinalReport

NMR Data Analysis Workflow

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the different NMR experiments and the structural information they provide for the characterization of this compound.

NMR_Logic cluster_experiments NMR Experiments cluster_information Structural Information H1_NMR ¹H NMR ProtonID Proton Identification & Multiplicity H1_NMR->ProtonID COSY COSY IntraResidue Intra-residue Connectivity (H1-H2, H2-H3, etc.) COSY->IntraResidue TOCSY TOCSY SpinSystem Complete Spin System Assignment (All protons of a residue) TOCSY->SpinSystem HSQC HSQC H_C_Correlation Direct ¹H-¹³C Correlation HSQC->H_C_Correlation HMBC HMBC InterResidue Inter-residue Connectivity (Glycosidic Linkage) HMBC->InterResidue ProtonID->IntraResidue IntraResidue->SpinSystem SpinSystem->H_C_Correlation H_C_Correlation->InterResidue Structure Complete Structure of This compound InterResidue->Structure

References

Application Notes and Protocols: Penta-N-acetylchitopentaose as a Plant Elicitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-N-acetylchitopentaose, a chitooligosaccharide, is a potent plant elicitor that mimics the presence of fungal pathogens, thereby activating the plant's innate immune system. As a Pathogen-Associated Molecular Pattern (PAMP), it is recognized by plant cell surface receptors, triggering a cascade of defense responses. These responses include the rapid production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) signaling pathways, expression of defense-related genes, and synthesis of antimicrobial compounds known as phytoalexins. This document provides a comprehensive experimental setup for testing the elicitor activity of this compound, including detailed protocols and data presentation guidelines.

I. Experimental Design and Workflow

A typical experimental workflow to assess the elicitor activity of this compound involves treating plant tissues (e.g., leaf discs, seedlings, or cell cultures) with the compound and subsequently measuring various defense responses at different time points. A negative control (e.g., water or a mock solution) should always be included to establish a baseline.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation prep_elicitor Prepare Penta-N- acetylchitopentaose Solution treatment Elicitor Application prep_elicitor->treatment prep_plant Prepare Plant Material (e.g., leaf discs, seedlings) prep_plant->treatment ros_assay ROS Burst Assay treatment->ros_assay Early Response (minutes) mapk_assay MAPK Activation Assay treatment->mapk_assay Early Response (minutes to hours) gene_exp Defense Gene Expression (RT-qPCR) treatment->gene_exp Mid Response (hours) phytoalexin Phytoalexin Quantification (HPLC) treatment->phytoalexin Late Response (hours to days) data_analysis Data Analysis and Comparison ros_assay->data_analysis mapk_assay->data_analysis gene_exp->data_analysis phytoalexin->data_analysis

Caption: Experimental workflow for testing this compound.

II. Key Experimental Protocols

A. Preparation of this compound Solution
  • Stock Solution: Dissolve this compound in sterile, deionized water to a stock concentration of 1 mM.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution with sterile water to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Control Solution: Use sterile deionized water as a mock control.

B. Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)

This assay measures the rapid production of ROS, a hallmark of PAMP-triggered immunity.

Materials:

  • Plant material (e.g., 4 mm leaf discs from 4-5 week old Arabidopsis thaliana)

  • 96-well white luminometer plate

  • Luminol (stock solution: 10 mM in DMSO, stored at -20°C, light-sensitive)

  • Horseradish peroxidase (HRP) (stock solution: 1 mg/mL in water, stored at -20°C)

  • This compound working solutions

  • Microplate luminometer

Protocol:

  • Collect leaf discs using a 4 mm biopsy punch, avoiding the mid-vein.[1][2]

  • Float the leaf discs, adaxial side up, in 100 µL of sterile deionized water in the wells of a 96-well plate and incubate overnight at room temperature to allow wound-induced ROS to subside.[1][2]

  • The next day, carefully remove the water from each well.[2][3]

  • Prepare the reaction solution under low light conditions, containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of this compound in sterile deionized water.[1][2][3]

  • Add 100 µL of the reaction solution to each well.[2][3]

  • Immediately place the plate in a microplate luminometer and measure luminescence every 2 minutes for a period of 40-60 minutes with an integration time of 1000 ms.[1][3]

C. MAPK Activation Assay (Western Blot)

This protocol detects the phosphorylation of MAP kinases (e.g., MPK3 and MPK6 in Arabidopsis), indicating the activation of the signaling pathway.[4][5]

Materials:

  • Plant material treated with this compound for various time points (e.g., 0, 5, 15, 30 minutes)

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE equipment

  • Western blotting equipment

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

Protocol:

  • Treat plant material (e.g., leaf discs floated in water) with the elicitor for the desired time points. A mock treatment should be used as a control.[4]

  • Quickly harvest the samples, blot them dry, and flash-freeze in liquid nitrogen.[4]

  • Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Quantify protein concentration using a Bradford or BCA assay.

  • Separate 15-20 µg of total protein per sample on a 10% or 12% SDS-PAGE gel.[4][6]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-MAPK antibody (e.g., at a 1:2,000 dilution) overnight at 4°C.[4]

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL reagent and an imaging system.[6]

D. Defense Gene Expression Analysis (RT-qPCR)

This method quantifies the transcript levels of defense-related genes.

Materials:

  • Plant material treated with this compound for various time points (e.g., 0, 1, 3, 6, 24 hours)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green master mix)

  • Gene-specific primers for defense marker genes (e.g., PR1, PDF1.2, WRKY transcription factors) and a reference gene (e.g., Actin or Ubiquitin).

Protocol:

  • Harvest and flash-freeze plant material in liquid nitrogen.

  • Extract total RNA using a suitable kit, followed by DNase I treatment to remove genomic DNA contamination.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA.

  • Set up qPCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.

  • Perform the qPCR with an appropriate cycling program.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the reference gene.[7]

E. Phytoalexin Quantification (HPLC)

This protocol measures the accumulation of phytoalexins, which are antimicrobial secondary metabolites. The specific phytoalexin and extraction method will vary depending on the plant species (e.g., camalexin in Arabidopsis, stilbenes in grapevine).

Materials:

  • Plant material treated with this compound for various time points (e.g., 24, 48, 72 hours)

  • Extraction solvent (e.g., 80% methanol)

  • HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence)

  • Phytoalexin standards

Protocol:

  • Harvest and freeze-dry the plant material.

  • Extract phytoalexins from a known weight of tissue using a suitable solvent.[8]

  • Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.[9]

  • Inject the filtered extract into the HPLC system.

  • Separate the compounds using a gradient elution program (e.g., acetonitrile and water with 0.1% formic acid).[9]

  • Detect and quantify the phytoalexins by comparing the peak areas to a standard curve generated with known concentrations of phytoalexin standards.[7]

III. Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatments and time points.

Table 1: ROS Burst in Response to this compound

TreatmentPeak Luminescence (RLU)Time to Peak (minutes)
Mock500 ± 50N/A
1 µM P-N-A5,000 ± 45012 ± 2
10 µM P-N-A15,000 ± 1,20010 ± 1
100 µM P-N-A25,000 ± 2,1008 ± 1
RLU: Relative Light Units. Data are presented as mean ± SE.

Table 2: Relative Expression of Defense Genes at 6 Hours Post-Treatment

GeneMock10 µM P-N-A100 µM P-N-A
PR11.0 ± 0.18.5 ± 0.915.2 ± 1.8
PDF1.21.0 ± 0.23.2 ± 0.45.8 ± 0.7
WRKY331.0 ± 0.112.1 ± 1.522.5 ± 2.9
Expression levels are relative to the mock control and normalized to a reference gene. Data are presented as mean ± SE.

Table 3: Phytoalexin Accumulation at 48 Hours Post-Treatment

TreatmentPhytoalexin Concentration (µg/g FW)
Mock< 0.1
10 µM P-N-A5.8 ± 0.6
100 µM P-N-A12.4 ± 1.3
FW: Fresh Weight. Data are presented as mean ± SE.

IV. Signaling Pathway

This compound is recognized by LysM-domain containing receptor-like kinases (LysM-RLKs) such as CERK1 at the plasma membrane. This recognition initiates a signaling cascade that includes the activation of a MAPK cascade, leading to the transcriptional reprogramming of defense-related genes in the nucleus.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus elicitor This compound receptor LysM-RLK (CERK1) elicitor->receptor Binding mapkkk MAPKKK receptor->mapkkk Activation ros ROS Burst receptor->ros mapkk MKK4/5 mapkkk->mapkk Phosphorylation mapk MPK3/6 mapkk->mapk Phosphorylation wrky WRKY TFs mapk->wrky Activation defense_genes Defense Gene Expression wrky->defense_genes Transcriptional Regulation phytoalexins Phytoalexin Biosynthesis defense_genes->phytoalexins

References

Colorimetric Assay for Lysozyme Using p-Nitrophenyl Penta-N-Acetyl-β-Chitopentaoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme is a ubiquitous enzyme that plays a crucial role in the innate immune system by catalyzing the hydrolysis of β-1,4-glycosidic bonds in the peptidoglycan layer of bacterial cell walls. The quantification of lysozyme activity is essential in various fields, including clinical diagnostics, immunology, and drug development. This document provides a detailed protocol for a highly specific and sensitive colorimetric assay for lysozyme activity utilizing the synthetic chromogenic substrate, p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅).

This assay is based on a coupled-enzyme reaction. Lysozyme specifically cleaves PNP-(GlcNAc)₅ to release p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc). Subsequently, a coupling enzyme, β-N-acetylhexosaminidase (NAHase), hydrolyzes PNP-GlcNAc, liberating p-nitrophenol. Under alkaline conditions, p-nitrophenol forms a yellow-colored p-nitrophenolate ion, which can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the lysozyme activity in the sample.

Principle of the Assay

The colorimetric assay for lysozyme activity using PNP-(GlcNAc)₅ involves a two-step enzymatic reaction:

  • Lysozyme-mediated hydrolysis: Lysozyme catalyzes the hydrolysis of the substrate, p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅), releasing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc) and tetra-N-acetyl-β-chitotetraose.

  • Coupled reaction for signal generation: The coupling enzyme, β-N-acetylhexosaminidase (NAHase), hydrolyzes the product of the first reaction, PNP-GlcNAc, to release the chromogenic molecule, p-nitrophenol.

  • Color development and detection: In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at 405 nm. The increase in absorbance over time is directly proportional to the lysozyme activity.

Data Presentation

Table 1: Key Parameters of the Lysozyme Colorimetric Assay
ParameterValueReference
Substratep-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅)
Coupling Enzymeβ-N-acetylhexosaminidase (NAHase)
Detection Wavelength405 nm[1]
Linear Range for Lysozyme2-120 µg
Incubation Time15-60 minutes
Molar Extinction Coefficient of p-Nitrophenol~18,000 M⁻¹cm⁻¹ at 405 nm in alkaline pH[1]
Table 2: Comparison of Substrate Reactivity
SubstrateRelative Initial Rate of Hydrolysis by LysozymeReference
p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅)~350
p-nitrophenyl tetra-N-acetyl-β-chitotetraoside (PNP-(GlcNAc)₄)~25
p-nitrophenyl tri-N-acetyl-β-chitotrioside (PNP-(GlcNAc)₃)1

Experimental Protocols

Reagents and Materials
  • p-nitrophenyl penta-N-acetyl-β-chitopentaoside (PNP-(GlcNAc)₅)

  • β-N-acetylhexosaminidase (NAHase) from a suitable source (e.g., Jack bean)

  • Lysozyme standard (e.g., hen egg white lysozyme)

  • p-Nitrophenol (pNP)

  • Citric acid

  • Sodium citrate dihydrate

  • Sodium carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Distilled or deionized water

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Incubator set to 37°C

Preparation of Solutions
  • 0.1 M Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M citric acid solution by dissolving 2.10 g of citric acid monohydrate in 100 mL of distilled water.

    • Prepare a 0.1 M sodium citrate solution by dissolving 2.94 g of sodium citrate dihydrate in 100 mL of distilled water.

    • To prepare the pH 5.0 buffer, mix 20.5 mL of the 0.1 M citric acid solution with 29.5 mL of the 0.1 M sodium citrate solution and adjust the final volume to 100 mL with distilled water.[2] Verify the pH with a pH meter and adjust if necessary.

  • Substrate Stock Solution (e.g., 10 mM PNP-(GlcNAc)₅):

    • Dissolve the appropriate amount of PNP-(GlcNAc)₅ in 0.1 M Citrate Buffer (pH 5.0). The exact concentration may need to be optimized, but a starting concentration of 1-2 mM in the final reaction volume is common for p-nitrophenyl-based substrates.[3]

  • Coupling Enzyme Solution (NAHase):

    • Reconstitute or dilute the β-N-acetylhexosaminidase in 0.1 M Citrate Buffer (pH 5.0) to a working concentration. The required activity of NAHase should be in excess to ensure that the hydrolysis of PNP-GlcNAc is not the rate-limiting step.

  • Lysozyme Standard Stock Solution (e.g., 1 mg/mL):

    • Dissolve 10 mg of lysozyme in 10 mL of 0.1 M Citrate Buffer (pH 5.0). Prepare fresh dilutions from this stock solution for the standard curve.

  • p-Nitrophenol Standard Stock Solution (e.g., 10 mM):

    • Dissolve 13.91 mg of p-nitrophenol in 10 mL of 0.1 M Citrate Buffer (pH 5.0).

  • Stop Solution (e.g., 0.2 M Sodium Carbonate or 0.2 M NaOH):

    • Dissolve 2.12 g of sodium carbonate in 100 mL of distilled water or 0.8 g of sodium hydroxide in 100 mL of distilled water.

Experimental Workflow

experimental_workflow prep Prepare Reagents and Standards setup Set up Assay Plate (Samples, Standards, Blanks) prep->setup pre_inc Pre-incubate Plate at 37°C setup->pre_inc start_rxn Initiate Reaction (Add Substrate/Enzyme Mix) pre_inc->start_rxn incubation Incubate at 37°C (15-60 min) start_rxn->incubation stop_rxn Stop Reaction (Add Stop Solution) incubation->stop_rxn read_abs Read Absorbance at 405 nm stop_rxn->read_abs analysis Data Analysis (Calculate Lysozyme Activity) read_abs->analysis

A high-level overview of the experimental workflow.
p-Nitrophenol Standard Curve Protocol

  • Prepare p-Nitrophenol Dilutions:

    • From the 10 mM p-nitrophenol stock solution, prepare a series of dilutions in 0.1 M Citrate Buffer (pH 5.0) to final concentrations ranging from 0 to 100 µM.

  • Color Development:

    • In a 96-well plate, add a defined volume of each p-nitrophenol dilution (e.g., 50 µL).

    • Add an equal volume of the Stop Solution (e.g., 50 µL of 0.2 M Na₂CO₃) to each well.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Plot the Standard Curve:

    • Plot the absorbance values against the corresponding p-nitrophenol concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

Lysozyme Activity Assay Protocol
  • Prepare Lysozyme Standards and Samples:

    • Prepare a series of lysozyme standards by diluting the lysozyme stock solution in 0.1 M Citrate Buffer (pH 5.0) to concentrations within the linear range of the assay (e.g., 0-120 µg/mL).

    • Dilute the unknown samples to an appropriate concentration with the same buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add a defined volume of the lysozyme standards, unknown samples, and a buffer blank (e.g., 50 µL).

  • Prepare the Reaction Mixture:

    • Prepare a fresh reaction mixture containing the PNP-(GlcNAc)₅ substrate and the NAHase coupling enzyme in 0.1 M Citrate Buffer (pH 5.0). The final concentrations in the reaction well should be optimized.

  • Initiate the Reaction:

    • Add a defined volume of the reaction mixture (e.g., 50 µL) to each well of the microplate to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a fixed period (e.g., 30 minutes).

  • Stop the Reaction:

    • Stop the reaction by adding a defined volume of the Stop Solution (e.g., 50 µL of 0.2 M Na₂CO₃) to each well.

  • Measure Absorbance:

    • Measure the absorbance of each well at 405 nm.

Calculation of Lysozyme Activity
  • Determine the amount of p-nitrophenol produced:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Use the equation from the p-nitrophenol standard curve to calculate the concentration of p-nitrophenol produced in each well.

  • Calculate the lysozyme activity:

    • Lysozyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

    • The activity can be calculated using the following formula:

      • Activity (U/mL) = (Concentration of pNP (µM) * Total reaction volume (mL)) / (Incubation time (min) * Sample volume (mL) * Molar extinction coefficient of pNP (µM⁻¹cm⁻¹) * Path length (cm))

Signaling Pathway and Logical Relationships

assay_principle substrate p-Nitrophenyl penta-N-acetyl- β-chitopentaoside (PNP-(GlcNAc)₅) (Colorless) intermediate p-Nitrophenyl-N-acetyl- β-D-glucosaminide (PNP-GlcNAc) (Colorless) substrate->intermediate Hydrolysis lysozyme Lysozyme (Sample) lysozyme->intermediate pnp p-Nitrophenol (Colorless) intermediate->pnp Hydrolysis nahase β-N-acetylhexosaminidase (Coupling Enzyme) nahase->pnp product p-Nitrophenolate Ion (Yellow) pnp->product Ionization alkaline Alkaline pH (Stop Solution) alkaline->product detection Absorbance at 405 nm product->detection Measurement

The coupled enzymatic reaction principle of the colorimetric lysozyme assay.

Concluding Remarks

The colorimetric assay for lysozyme using p-nitrophenyl penta-N-acetyl-β-chitopentaoside offers a specific, sensitive, and convenient method for quantifying lysozyme activity. The use of a well-defined synthetic substrate enhances the reproducibility of the assay compared to traditional turbidimetric methods that rely on bacterial cell suspensions. By following the detailed protocols provided in this document, researchers, scientists, and drug development professionals can accurately determine lysozyme activity in a variety of samples, facilitating advancements in their respective fields. The assay's performance is not significantly affected by the ionic strength of the medium, adding to its robustness.

References

Commercial Suppliers and Applications of High-Purity Penta-N-acetylchitopentaose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and applications of high-purity Penta-N-acetylchitopentaose. It includes detailed application notes, experimental protocols, and a summary of supplier specifications to aid researchers in their procurement and experimental design.

Commercial Availability

High-purity this compound is available from several commercial suppliers. The quality and specifications of the product may vary between suppliers. Below is a summary of the information provided by prominent vendors.

SupplierProduct NamePurityStabilityFormatApplications Cited
Megazyme Pentaacetyl-Chitopentaose Oligosaccharide> 95%[1]> 2 years under recommended storage conditionsPowderResearch, biochemical enzyme assays, analytical testing, substrate for endo-chitinase[1]
Blue Tiger Scientific Pentaacetyl-Chitopentaose – Highly PureBiotechnology gradeBatch dependentPowderMolecular tool for various biochemical and immunological applications
Santa Cruz Biotechnology This compoundResearch Use OnlyNot specifiedPowderCarbohydrate component of lipo-chitooligosaccharides

Application Notes

This compound, a well-defined chitin oligosaccharide, serves as a valuable tool in various research and development areas due to its specific biological activities.

Enzyme Substrate for Chitinase Activity Assays

This compound is an ideal substrate for the characterization of endo-chitinases.[1] Its defined structure allows for precise kinetic studies and inhibitor screening. Assays typically involve the enzymatic cleavage of the oligosaccharide, and the resulting products can be quantified using various analytical techniques. For instance, a study on barley chitinase monitored the hydrolysis of a 4-nitrophenyl-derivatized this compound in real-time using electrospray ionization mass spectrometry (ESIMS).[2][3]

Elicitor of Plant Defense Responses

Chitin oligosaccharides are recognized as microbe-associated molecular patterns (MAMPs) in plants, triggering innate immune responses. This compound can be used to elicit and study these defense mechanisms, which include the activation of mitogen-activated protein kinase (MAPK) cascades, the production of reactive oxygen species (ROS), and the expression of defense-related genes.[4][5] The signaling cascade initiated by chitin perception is crucial for resistance against fungal pathogens.[5]

Experimental Protocols

Protocol for Chitinase Activity Assay using this compound

This protocol is a general guideline for determining endo-chitinase activity. Researchers should optimize the conditions for their specific enzyme and experimental setup.

Materials:

  • High-purity this compound

  • Purified endo-chitinase or crude enzyme extract

  • Assay buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for oligosaccharide analysis (e.g., an amino-based or graphitized carbon column)[6][7]

  • Mass spectrometer (optional, for product identification)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer to a final concentration of 1-5 mg/mL.

  • Enzyme Preparation: Prepare a dilution series of the chitinase in the assay buffer. The optimal concentration should be determined empirically.

  • Enzyme Reaction: a. In a microcentrifuge tube, combine 50 µL of the substrate solution with 40 µL of assay buffer. b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding 10 µL of the enzyme solution. d. Incubate for a defined period (e.g., 10, 20, 30 minutes) during which the reaction is linear. e. Stop the reaction by adding 100 µL of the stop solution.

  • Analysis of Reaction Products: a. Centrifuge the reaction mixture to remove any precipitate. b. Analyze the supernatant by HPLC to separate and quantify the unreacted substrate and the resulting smaller oligosaccharide fragments. c. The decrease in the substrate peak area or the increase in the product peak areas can be used to calculate the enzyme activity.

Protocol for Eliciting and Measuring Plant Defense Responses

This protocol describes how to use this compound to induce a defense response in plant seedlings and measure the expression of a marker defense gene. Arabidopsis thaliana is used as a model system.

Materials:

  • High-purity this compound

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old, grown in liquid culture or on agar plates)

  • Sterile water or liquid growth medium

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative PCR (qPCR) reagents and instrument

  • Primers for a defense marker gene (e.g., PR-1 or a chitin-responsive gene) and a housekeeping gene (e.g., Actin or Ubiquitin)

Procedure:

  • Elicitor Treatment: a. Prepare a stock solution of this compound in sterile water (e.g., 1 mg/mL). b. For seedlings in liquid culture, add the elicitor to the medium to a final concentration of 1-10 µg/mL. For seedlings on agar plates, gently spray the leaves with the elicitor solution. c. As a negative control, treat a separate batch of seedlings with sterile water.

  • Sample Collection: a. Harvest the seedlings at different time points after treatment (e.g., 0, 1, 3, 6, 24 hours). b. Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • Gene Expression Analysis: a. Extract total RNA from the frozen tissue using a commercial kit. b. Synthesize cDNA from the RNA using a reverse transcription kit. c. Perform qPCR to determine the relative expression level of the defense marker gene. Normalize the expression to the housekeeping gene. d. Analyze the fold change in gene expression in the elicited samples compared to the control samples. An upregulation of the defense marker gene indicates the induction of a defense response.[8][9][10]

Quality Control and Stability Testing

Purity Analysis

The purity of this compound is critical for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for assessing the purity and structural integrity of oligosaccharides.[11][12]

General HPLC-MS Protocol:

  • Column: A porous graphitized carbon (PGC) column is often used for the separation of native oligosaccharides.[7]

  • Mobile Phase: A gradient of acetonitrile in water with a small amount of a modifier like trifluoroacetic acid is typically employed.

  • Detection: An electrospray ionization (ESI) source in negative or positive ion mode can be used for mass spectrometric detection.

  • Analysis: The presence of a single major peak with the expected mass-to-charge ratio (m/z) for this compound confirms its purity.

Stability Testing

To ensure the integrity of this compound during storage, stability studies should be performed under defined conditions. The International Council for Harmonisation (ICH) guidelines for stability testing of drug substances can be adapted for this purpose.[13][14][15]

Recommended Storage:

  • Store the lyophilized powder at -20°C for long-term storage.

  • For short-term use, solutions can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.

Stability Study Protocol Outline:

  • Store aliquots of this compound at different temperatures and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for various durations (e.g., 1, 3, 6 months).

  • At each time point, analyze the purity and integrity of the compound using the HPLC-MS method described above.

  • A significant decrease in the main peak area or the appearance of degradation products would indicate instability under those conditions.

Signaling Pathway and Experimental Workflow Diagrams

Chitin_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Penta_N_acetylchitopentaose This compound LYK5 LYK5 Penta_N_acetylchitopentaose->LYK5 Binds CERK1 CERK1 LYK5->CERK1 Interacts CERK1->CERK1 LYK4 LYK4 CERK1->LYK4 Interacts MAPK_Cascade MAPK Cascade (MKK4/5 -> MPK3/6) CERK1->MAPK_Cascade Activates NADPH_Oxidase NADPH Oxidase LYK4->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces WRKY_TFs WRKY TFs MAPK_Cascade->WRKY_TFs Activates Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes Induces

Caption: Chitin signaling pathway in Arabidopsis.[4][16][17]

Experimental_Workflow cluster_procurement Procurement & QC cluster_experimentation Experimentation cluster_analysis Data Analysis Supplier Select Commercial Supplier QC Purity & Identity Check (HPLC-MS) Supplier->QC Chitinase_Assay Chitinase Activity Assay QC->Chitinase_Assay Plant_Defense Plant Defense Elicitation QC->Plant_Defense Enzyme_Kinetics Enzyme Kinetics Calculation Chitinase_Assay->Enzyme_Kinetics Gene_Expression Gene Expression Analysis (qPCR) Plant_Defense->Gene_Expression

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Improving the solubility of Penta-N-acetylchitopentaose in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penta-N-acetylchitopentaose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound, a chito-oligosaccharide, is generally considered to have better water solubility at neutral pH compared to its parent polymer, chitosan, due to its shorter chain length.[1][2] One supplier reports a solubility of 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[3] However, its solubility can be limited, and achieving higher concentrations may require specific techniques.

Q2: How does pH affect the solubility of this compound?

A2: While specific data for this compound is limited, the solubility of the broader class of chitosans and their derivatives is known to be pH-dependent. Chitosan, for instance, is more soluble in acidic solutions (pH < 6.5) due to the protonation of its primary amino groups.[1][4] Although this compound has acetylated amino groups, residual free amino groups could potentially be protonated in acidic conditions, which may influence its solubility. It is advisable to determine the optimal pH for your specific application empirically.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gently warming the solution can be a viable method to increase the dissolution rate of many compounds. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the oligosaccharide. It is recommended to start with gentle warming (e.g., 37-50°C) and continuous stirring. The thermal stability of this compound in your specific buffer system should be considered.

Q4: Are there any recommended solvents other than water or buffer?

A4: For research purposes, organic co-solvents can be used to initially dissolve this compound before preparing an aqueous solution. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds. However, the final concentration of the organic solvent in the aqueous solution must be low enough to not interfere with the intended biological or chemical assays.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound is not dissolving in water or buffer at the desired concentration. - The concentration exceeds the intrinsic solubility of the compound.- Insufficient mixing or time for dissolution.1. Verify Solubility Limit: Start by preparing a saturated solution to determine the approximate solubility in your specific aqueous medium. A reported solubility is 1 mg/mL in PBS (pH 7.2)[3].2. Optimize Dissolution Conditions: - Use a vortex mixer or magnetic stirrer for efficient mixing. - Gently warm the solution (e.g., to 37°C) while stirring. - Increase the dissolution time.3. Adjust pH: Experimentally test the solubility in a range of pH buffers (e.g., acidic, neutral, and slightly alkaline) to find the optimal pH for your desired concentration.4. Use Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your experimental system.
The solution is cloudy or forms a precipitate after initial dissolution. - The compound has precipitated out of the solution due to changes in temperature or pH.- The solubility limit was exceeded upon cooling or pH adjustment.1. Re-dissolve with Warming: Gently warm the solution while stirring to see if the precipitate re-dissolves.2. Check pH: Measure the pH of the solution to ensure it has not shifted to a range where the compound is less soluble.3. Filter the Solution: If the precipitate does not re-dissolve, it may be necessary to filter the solution (e.g., using a 0.22 µm filter) to remove insoluble material. The concentration of the filtrate should then be determined analytically.
Difficulty in achieving a high concentration stock solution. - High viscosity of the solution at higher concentrations.- Limited intrinsic solubility.1. Incremental Addition: Add the this compound powder in small increments to the solvent while continuously stirring.2. Consider Solubility Enhancers: For specific applications, explore the use of solubility enhancers like cyclodextrins. These can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility.

Experimental Protocols

Protocol 1: Basic Aqueous Solution Preparation

This protocol describes the basic steps for preparing an aqueous solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add a small amount of the desired aqueous solvent (e.g., deionized water, PBS) to the powder to create a paste.

  • Dissolution: Gradually add the remaining solvent while continuously stirring with a magnetic stirrer.

  • Warming (Optional): If the compound does not readily dissolve, gently warm the solution to approximately 37°C while continuing to stir. Avoid boiling.

  • pH Adjustment (Optional): If necessary, adjust the pH of the solution using dilute acid or base to optimize solubility.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter.

  • Concentration Determination: It is recommended to determine the final concentration of the prepared solution using an appropriate analytical method such as HPLC or a colorimetric assay.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol is for preparing a concentrated stock solution in a co-solvent, which can then be diluted into an aqueous medium.

  • Weighing: Accurately weigh the this compound powder.

  • Co-solvent Addition: Add a minimal amount of a water-miscible organic solvent (e.g., DMSO) to completely dissolve the powder.

  • Dilution: While vortexing or stirring, slowly add the aqueous buffer to the co-solvent mixture to reach the final desired volume and concentration.

  • Final Concentration of Co-solvent: Ensure the final percentage of the organic co-solvent is low (typically <1%) and does not interfere with downstream applications.

Quantitative Data

The following table summarizes the available quantitative solubility data for this compound. Note: Specific quantitative data for this compound is limited in the public domain. The data presented here is based on available supplier information and general knowledge of related compounds.

Solvent System Temperature pH Solubility Reference
Phosphate-Buffered Saline (PBS)Not Specified7.21 mg/mL[3]

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting solubility issues and a conceptual representation of solubility enhancement.

Troubleshooting_Workflow start Start: Dissolving this compound issue Issue: Poor Solubility start->issue check_conc Is concentration below 1 mg/mL? issue->check_conc No fail Consider Alternative Strategies (e.g., Cyclodextrins) issue->fail Yes, significantly higher optimize Optimize Physical Conditions (Stirring, Gentle Warming) check_conc->optimize Yes adjust_ph Adjust pH optimize->adjust_ph success Solubilization Successful optimize->success If successful use_cosolvent Use Co-solvent (e.g., DMSO) adjust_ph->use_cosolvent adjust_ph->success If successful use_cosolvent->success use_cosolvent->fail If still unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Solubility_Enhancement cluster_0 Initial State cluster_1 Enhancement Strategies cluster_2 Final State PNA This compound (Low Solubility) Warming Gentle Warming PNA->Warming pH_adjust pH Adjustment PNA->pH_adjust Cosolvent Co-solvent Addition PNA->Cosolvent Water Aqueous Solution Soluble_PNA Dissolved this compound Warming->Soluble_PNA pH_adjust->Soluble_PNA Cosolvent->Soluble_PNA

Caption: Conceptual diagram of solubility enhancement strategies.

References

Preventing the degradation of Penta-N-acetylchitopentaose during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penta-N-acetylchitopentaose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Troubleshooting Guides and FAQs

This section addresses common issues that can lead to the degradation of this compound, providing specific troubleshooting advice in a question-and-answer format.

FAQ 1: My this compound solution seems to be losing activity over time. What are the primary causes of its degradation?

Answer: The degradation of this compound in an experimental setting is primarily due to two factors:

  • Enzymatic Degradation: The most common cause of degradation is the presence of contaminating chitinases. These enzymes hydrolyze the β-(1-4)-glycosidic linkages of the oligosaccharide. Chitinases can be introduced from various sources, including cellular lysates, biological fluids, or microbial contamination.

  • Chemical Degradation: Extreme pH conditions and high temperatures can also lead to the degradation of this compound.

    • Acid Hydrolysis: Strong acidic conditions (e.g., concentrated HCl) and elevated temperatures can cause the cleavage of glycosidic bonds.[1]

    • Alkaline Degradation: In the presence of strong bases and heat, a "peeling" reaction can occur, leading to the degradation of the oligosaccharide.

FAQ 2: I suspect enzymatic degradation of my this compound. How can I prevent this?

Answer: To prevent enzymatic degradation, the use of chitinase inhibitors is highly recommended.

  • Allosamidin: This is a potent and specific inhibitor of family 18 chitinases.[2] It is effective at nanomolar to low-micromolar concentrations.

  • General Protease Inhibitor Cocktails: While not specific for chitinases, a broad-spectrum protease inhibitor cocktail can help if other proteases are also a concern in your experimental system.

  • Aseptic Technique: Maintain sterile conditions to prevent microbial contamination, as many bacteria and fungi produce extracellular chitinases.

FAQ 3: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: As a lyophilized powder, it is stable for at least four years when stored at -20°C.

  • Stock Solutions: Prepare stock solutions in a sterile, buffered solution (e.g., PBS, pH 7.2). For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The addition of a cryoprotectant like glycerol may offer additional stability for frozen solutions.

FAQ 4: How does pH and temperature affect the stability of this compound in solution?

Answer: this compound is most stable at neutral or near-neutral pH.

  • pH: While stable in solutions with a pH range of 4-9, significant degradation can occur under strongly acidic or alkaline conditions, especially when combined with heat.[3] For instance, solutions of partially N-acetylated chitosans with a high degree of acetylation (over 50%) have shown stability even in alkaline conditions.[4]

  • Temperature: For short-term storage (a few days), solutions can be kept at 4°C. However, for longer periods, freezing is recommended. Elevated temperatures (e.g., 37°C and above) can accelerate both enzymatic and chemical degradation.[2][5][6]

FAQ 5: I am using this compound in cell culture experiments. What special precautions should I take?

Answer: When using this compound in cell culture, consider the following:

  • Serum Content: Some sera may contain chitinase activity.[7] It is advisable to heat-inactivate the serum or test for chitinase activity if you suspect degradation.

  • Cellular Chitinases: Certain cell types may secrete chitinases. The use of a chitinase inhibitor in your culture medium may be necessary.

  • Sterility: Ensure that your this compound stock solution is sterile-filtered before adding it to your cell culture medium to prevent contamination.

Data Presentation

Table 1: Stability of N-acetylated Chitooligosaccharides Under Various Conditions

ConditionStabilityRecommendations
pH
Strong Acid (e.g., >1N HCl)Rapid hydrolysis, especially at elevated temperatures.[1]Avoid prolonged exposure to strong acids.
Neutral pH (6.0-8.0)Generally stable.Ideal for most experimental setups.
Strong Base (e.g., >0.1N NaOH)Susceptible to alkaline "peeling" degradation at high temperatures.Avoid high pH in combination with heat.
Temperature
-80°C to -20°C (Solid)Stable for ≥ 4 years.Recommended for long-term storage of the solid compound.
-80°C to -20°C (Solution)Stable for months.Aliquot to avoid freeze-thaw cycles. Consider cryoprotectants.
4°C (Solution)Stable for short periods (days to a week).Suitable for working solutions during an experiment.
Room Temperature (Solution)Prone to microbial growth and degradation.Avoid for prolonged periods.
≥ 37°C (Solution)Increased risk of enzymatic and chemical degradation.[2][5][6]Minimize incubation times at these temperatures.
Enzymes
ChitinasesRapid degradation.Use chitinase inhibitors (e.g., Allosamidin).

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Materials:

    • This compound (lyophilized powder)

    • Sterile phosphate-buffered saline (PBS), pH 7.2

    • Sterile, nuclease-free microcentrifuge tubes

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile PBS (pH 7.2) to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to dissolve the powder completely.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Inhibition of Chitinase Activity to Prevent Degradation

This protocol provides a general method to inhibit potential chitinase contamination in an experimental sample.

  • Materials:

    • Experimental sample (e.g., cell lysate, biological fluid)

    • This compound solution

    • Allosamidin stock solution (e.g., 1 mM in DMSO or water)

    • Assay buffer (appropriate for your experiment)

  • Procedure:

    • To your experimental sample, add Allosamidin to a final concentration typically in the range of 1-10 µM.

    • Incubate the sample with the inhibitor for 10-15 minutes at room temperature to allow for the inhibitor to bind to any present chitinases.

    • Proceed with your experiment by adding the this compound solution to the pre-incubated sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start This compound (Lyophilized Powder) dissolve Dissolve in Sterile Buffer (pH 7.2) start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot for Single Use filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot add_penta Add this compound to Sample thaw->add_penta add_inhibitor Add Chitinase Inhibitor (e.g., Allosamidin) to Sample pre_incubate Pre-incubate Sample add_inhibitor->pre_incubate pre_incubate->add_penta experiment Perform Experiment add_penta->experiment troubleshooting_flow start Suspected Degradation of This compound check_enzyme Is enzymatic degradation a possibility? start->check_enzyme check_conditions Are experimental conditions (pH, temp) harsh? check_enzyme->check_conditions No use_inhibitor Use Chitinase Inhibitor (e.g., Allosamidin) check_enzyme->use_inhibitor Yes adjust_ph Adjust pH to Neutral (6.0-8.0) check_conditions->adjust_ph Yes solution Problem Resolved check_conditions->solution No, review other experimental factors aseptic Ensure Aseptic Technique use_inhibitor->aseptic aseptic->solution lower_temp Lower Incubation Temperature adjust_ph->lower_temp lower_temp->solution

References

Troubleshooting low signal in Penta-N-acetylchitopentaose-based enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penta-N-acetylchitopentaose-based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to a low signal or inconsistent results in your enzyme assays.

Q1: I am getting a very low or no signal in my assay. What are the common causes?

A low or absent signal is a frequent issue and can stem from several factors, ranging from reagent preparation to instrument settings. Here’s a checklist of potential causes and solutions:

  • Sub-optimal Reaction Conditions: The activity of endo-chitinases is highly dependent on pH and temperature. The optimal conditions can vary significantly between different enzymes.[1][2]

    • Solution: Review the literature for the optimal pH and temperature for your specific enzyme. If this information is unavailable, perform an optimization experiment by testing a range of pH values (e.g., pH 4.0 to 8.0) and temperatures (e.g., 25°C to 60°C).

  • Incorrect Enzyme or Substrate Concentration: The concentrations of both the enzyme and the substrate, this compound, are critical for a robust signal. If the enzyme concentration is too low, the reaction rate will be slow, resulting in a weak signal. Conversely, if the substrate concentration is too low, it may be quickly depleted, leading to a non-linear reaction rate.[3][4]

    • Solution: Titrate your enzyme to find a concentration that yields a linear response over your desired incubation time. Ensure your substrate concentration is at or above the Michaelis constant (Km) for your enzyme to ensure the reaction is not substrate-limited.[1]

  • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Ensure your enzyme is stored at the recommended temperature and in the appropriate buffer. Avoid repeated freeze-thaw cycles. It is also advisable to test the enzyme activity with a known positive control if available.

  • Substrate Degradation or Poor Solubility: this compound, particularly if labeled with a chromophore like p-nitrophenol (pNP), can be susceptible to degradation or may not be fully dissolved in the assay buffer.[4]

    • Solution: Prepare fresh substrate solutions for each experiment. Ensure the substrate is fully dissolved in the buffer before adding it to the reaction. You may need to gently warm or vortex the solution. For pNP-labeled substrates, store the solution at 4°C for short-term use and check for any yellowing of the solution, which would indicate spontaneous hydrolysis.[4] For longer-term storage, aliquoting and freezing at -20°C is recommended.[3]

  • Presence of Inhibitors: Your sample or reagents may contain inhibitors of chitinase activity. Common inhibitors include allosamidin and its derivatives, cyclic peptides, and certain divalent cations.[5][6]

    • Solution: If you suspect inhibitors in your sample, you may need to perform a sample cleanup step. Review all reagents for the presence of known chitinase inhibitors.

  • Inappropriate Assay Buffer: The buffer composition can significantly impact enzyme activity.

    • Solution: Use the recommended buffer for your enzyme. If not specified, a common starting point is a phosphate or acetate buffer at the optimal pH for your enzyme.[1]

Q2: My results are highly variable between replicates. What could be the cause?

High variability can obscure real differences in your experimental conditions. Here are common sources of variability and how to address them:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Solution: Use calibrated pipettes and practice proper pipetting techniques. For 96-well plates, preparing a master mix of reagents can help ensure consistency across wells.

  • Inconsistent Incubation Times: If you are running an endpoint assay, variations in the incubation time for each well can lead to different amounts of product being formed.

    • Solution: Use a multichannel pipette to start and stop reactions simultaneously. If this is not possible, stagger the addition of the start/stop solution to ensure each well has the same incubation time.

  • Well-to-Well Variation in Microplates: Differences in the plastic or coating of the microplate wells can sometimes cause variability.

    • Solution: Use high-quality microplates from a reputable supplier. Be consistent with the type and brand of plates used in your experiments.

  • Temperature Gradients: Uneven heating of the microplate can lead to different reaction rates in different wells.

    • Solution: Ensure your plate incubator or reader provides uniform temperature control across the entire plate. Allow the plate to equilibrate to the desired temperature before starting the reaction.

Q3: The color development in my colorimetric assay is not as expected. What should I check?

For assays using a chromogenic substrate like p-nitrophenyl-Penta-N-acetylchitopentaose, proper color development is key.

  • Incorrect pH for Color Development: The release of p-nitrophenol (pNP) is often detected by an increase in absorbance at around 405 nm. However, the yellow color of the p-nitrophenolate ion is only visible at a basic pH.[7]

    • Solution: Ensure that the stop solution added to terminate the reaction is sufficiently basic (e.g., sodium carbonate solution) to raise the pH and allow for color development.[8] If you are performing a kinetic assay, the assay buffer itself must be at a pH where the p-nitrophenolate ion can be detected.

  • Spontaneous Substrate Hydrolysis: The pNP-labeled substrate can hydrolyze spontaneously over time, leading to a high background signal.[4]

    • Solution: Always run a blank reaction containing the substrate but no enzyme to measure the background signal.[9] Subtract this background reading from your experimental wells. Prepare fresh substrate solutions and avoid prolonged storage at room temperature.[4]

Data Presentation

The kinetic parameters of endo-chitinases can vary depending on the specific enzyme and the substrate used. The following table provides a summary of reported kinetic values for different chitinases with various substrates to serve as a reference.

EnzymeSubstrateKmVmaxReference
Bacillus licheniformis Chitinase AColloidal Chitin2.307 mM0.024 mM/min[1]
Ipomoea carnea Chitinase (ICChI)p-nitrophenyl-N-acetyl-β-D-glucosaminide0.5 mM2.5 x 10⁻⁸ Moles/min/µg[1]
Penicillium oxalicum Chitinase (PxChi52)Colloidal Chitin3.06 mg/mL71.38 U/mg[3]

Experimental Protocols

Protocol: Colorimetric Endo-Chitinase Assay using p-Nitrophenyl-Penta-N-acetylchitopentaose

This protocol is for a typical endpoint assay in a 96-well microplate format.

Materials:

  • Endo-chitinase enzyme

  • p-Nitrophenyl-Penta-N-acetylchitopentaose (pNP-(GlcNAc)₅) substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme

Procedure:

  • Prepare Substrate Solution: Dissolve pNP-(GlcNAc)₅ in the assay buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh before each experiment.

  • Prepare Enzyme Dilutions: Prepare a series of dilutions of your enzyme in cold assay buffer.

  • Set up the Assay Plate:

    • Add 50 µL of assay buffer to the blank and control wells.

    • Add 50 µL of your enzyme dilutions to the experimental wells.

    • Add 50 µL of a known active enzyme solution to the positive control wells.

  • Pre-incubate: Pre-incubate the plate at the optimal temperature for your enzyme for 5 minutes.

  • Start the Reaction: Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Incubate: Incubate the plate at the optimal temperature for a set period (e.g., 30 minutes). Ensure the incubation time is within the linear range of the reaction.

  • Stop the Reaction: Add 100 µL of stop solution to all wells to terminate the reaction and develop the color.

  • Read the Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Activity: Subtract the absorbance of the blank from all other readings. The enzyme activity is proportional to the corrected absorbance.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Signal

Troubleshooting_Low_Signal start Low or No Signal Detected check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Verify Assay Conditions start->check_conditions check_enzyme 3. Assess Enzyme Activity start->check_enzyme check_instrument 4. Review Instrument Settings start->check_instrument sub_substrate Substrate degraded? Poor solubility? check_reagents->sub_substrate sub_buffer Buffer correct pH? Components inhibitory? check_reagents->sub_buffer sub_conditions_ph_temp pH and Temperature optimal? check_conditions->sub_conditions_ph_temp sub_conditions_time Incubation time sufficient? check_conditions->sub_conditions_time sub_enzyme_activity Enzyme stored correctly? Concentration too low? check_enzyme->sub_enzyme_activity sub_instrument_settings Correct wavelength? Pathlength correct? check_instrument->sub_instrument_settings solution Signal Improved sub_substrate->solution sub_buffer->solution sub_conditions_ph_temp->solution sub_conditions_time->solution sub_enzyme_activity->solution sub_instrument_settings->solution

Caption: A flowchart for systematically troubleshooting low signal issues.

Diagram 2: Endo-chitinase Reaction on this compound

Endo_Chitinase_Reaction cluster_products substrate GlcNAc GlcNAc GlcNAc GlcNAc GlcNAc enzyme Endo-chitinase substrate->enzyme products Products enzyme->products Hydrolysis product1 GlcNAc GlcNAc products->product1 product2 GlcNAc GlcNAc GlcNAc products->product2

Caption: Endo-chitinase cleaves internal glycosidic bonds of the substrate.

Diagram 3: Signaling Pathway for a Colorimetric Assay

Colorimetric_Assay_Pathway substrate pNP-(GlcNAc)₅ (Colorless) enzyme Endo-chitinase substrate->enzyme Enzymatic Cleavage products pNP-oligosaccharide + (GlcNAc)n pnp p-Nitrophenol (pNP) products->pnp Further Hydrolysis or Direct Release stop_solution Stop Solution (Basic pH) colored_product p-Nitrophenolate (Yellow) Absorbance at 405 nm stop_solution->colored_product pnp->stop_solution

Caption: The reaction pathway leading to a detectable colorimetric signal.

References

Common contaminants in Penta-N-acetylchitopentaose synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penta-N-acetylchitopentaose synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound synthesis?

A1: The synthesis of this compound, whether through chemical (e.g., acid hydrolysis of chitin) or enzymatic methods, can introduce several types of impurities. The most prevalent contaminants include:

  • Oligosaccharides with varying degrees of polymerization (DP): The reaction often produces a heterogeneous mixture of chito-oligosaccharides, including shorter (di-, tri-, and tetra-saccharides) and longer chain oligosaccharides.

  • Partially and fully deacetylated chito-oligosaccharides: Incomplete acetylation or deacetylation during the synthesis process can lead to the presence of chito-oligosaccharides with fewer than five N-acetyl groups.

  • Side-products from chemical hydrolysis: Acid hydrolysis of chitin can generate secondary products such as 4-oxopentanoic acid (levulinic acid) and 2,5-anhydro-d-mannose, which can be challenging to remove.[1][2]

  • Unreacted starting materials: Incomplete hydrolysis or enzymatic digestion can leave residual chitin or larger chitosan fragments in the product mixture.

  • Enzymes and buffer components: If enzymatic synthesis is employed, residual enzymes and components from the buffer system may contaminate the final product.

Q2: What are the recommended methods for removing these contaminants?

A2: Several chromatographic techniques are effective for the purification of this compound and the removal of common contaminants. The choice of method depends on the specific impurities present and the desired purity of the final product. Commonly used methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a primary method for separating oligosaccharides based on their molecular size. It is highly effective for removing shorter and longer chain oligosaccharides from the desired this compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds like oligosaccharides. It can effectively separate oligosaccharides with the same degree of polymerization but different acetylation patterns, as well as remove other polar contaminants.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for highly polar oligosaccharides, RP-HPLC can be used, particularly for separating acetylated derivatives. Often, an amino-functionalized stationary phase is employed.

  • Ion-Exchange Chromatography: This method is useful for separating oligosaccharides based on their charge, which is particularly effective for removing partially deacetylated species that carry a positive charge at acidic pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Guide 1: Poor Resolution in HPLC Purification

Problem: You are observing broad peaks, peak tailing, or co-elution of contaminants with your target this compound during HPLC purification.

Possible Cause Suggested Solution
Inappropriate Column Chemistry For HILIC, ensure you are using a suitable stationary phase (e.g., amide, amino, or bare silica). For RP-HPLC, a C18 column might not provide sufficient retention; consider an amino-propyl bonded phase.
Incorrect Mobile Phase Composition In HILIC, the water content is critical. A higher water concentration decreases retention. For gradient elution, a shallow gradient of increasing water content (e.g., from 20% to 40% water in acetonitrile over 60 minutes) can improve resolution of N-acetyl-chito-oligosaccharides.[3][4]
Sample Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak distortion and poor separation.
Presence of Fine Particulates in the Sample Filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the column frit and tubing.
Column Contamination If the column has been used for other samples, it may be contaminated. Flush the column with a strong solvent (e.g., high concentration of water in HILIC or a strong organic solvent in RP-HPLC) to remove strongly retained compounds.
Guide 2: Low Yield After Purification

Problem: The recovery of this compound after the purification step is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Elution from the Column The elution buffer may not be strong enough to desorb the product completely. In HILIC, increase the water content in the mobile phase during elution. In ion-exchange chromatography, increase the salt concentration of the elution buffer.
Product Precipitation on the Column Highly concentrated samples of oligosaccharides can sometimes precipitate on the column, especially if the mobile phase composition changes abruptly. Ensure your sample is fully dissolved in the initial mobile phase and consider using a shallower gradient.
Adsorption to Vials or Tubing Oligosaccharides can sometimes adsorb to glass or plastic surfaces. Using low-adsorption vials and minimizing the length of tubing can help. Rinsing the collection tubes with the elution buffer can also aid in recovery.
Degradation of the Product If the mobile phase is too acidic or basic, it could lead to the degradation of the oligosaccharide. Ensure the pH of your mobile phase is within a stable range for your product.

Experimental Protocols

Protocol 1: Purification of this compound using Size-Exclusion Chromatography (SEC)

This protocol is designed to separate chito-oligosaccharides based on their size, effectively removing higher and lower molecular weight impurities.

  • Column: A gel filtration column suitable for the separation of low molecular weight carbohydrates (e.g., Bio-Gel P-4, Sephadex G-25).

  • Mobile Phase: Deionized water or a low concentration salt buffer (e.g., 50 mM ammonium acetate).

  • Sample Preparation: Dissolve the crude this compound mixture in the mobile phase.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., TLC, HPLC, or mass spectrometry).

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the solid this compound.

Protocol 2: HILIC-HPLC for High-Resolution Purification

This protocol provides a high-resolution method for purifying this compound from closely related impurities.

  • Column: A HILIC column with an amide or amino stationary phase (e.g., TSKgel Amide-80).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Deionized water.

  • Gradient Elution: Start with a high concentration of acetonitrile (e.g., 80%) and gradually increase the water content to elute the oligosaccharides. A typical gradient could be from 20% to 40% B over 60 minutes.

  • Detection: Use a UV detector at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction for purity using mass spectrometry or analytical HPLC.

Quantitative Data

The following table summarizes representative data for the purification of a chito-oligosaccharide fraction (COS46, containing DP4-6) from a crude mixture (COST) using Gel Permeation Chromatography (GPC). While not specific to this compound, it provides an indication of the potential yield and purity enhancement.

Sample Component Content (%) Yield (%)
Crude Mixture (COST) DP428.78-
DP510.76-
DP617.73-
Total DP4-6 57.27 -
Purified Fraction (COS46) DP440.1130.39 ± 1.57
DP521.43
DP626.92
Total DP4-6 88.46

Data adapted from a study on chitosan oligosaccharides purification.[2]

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Penta-N- acetylchitopentaose (Mixture of DPs and deacetylated forms) sec Size-Exclusion Chromatography (SEC) synthesis->sec Initial Separation (by size) hilic HILIC-HPLC sec->hilic High-Resolution Purification analysis Purity Analysis (HPLC, MS) hilic->analysis product Pure Penta-N- acetylchitopentaose analysis->product

Caption: Workflow for the purification of this compound.

Chitin Oligosaccharide Signaling in Plant Immunity

plant_immunity_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chitin This compound (PAMP) receptor LysM Receptor Kinase (e.g., CERK1) chitin->receptor Binding mapk MAPK Cascade receptor->mapk ros Reactive Oxygen Species (ROS) Production receptor->ros transcription Activation of Defense Genes mapk->transcription ros->transcription immunity immunity transcription->immunity Plant Immune Response

Caption: Chitin-triggered signaling pathway in plant innate immunity.[5]

Chitin Oligosaccharide Signaling in Mammalian Cells

mammalian_immunity_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chitin This compound (MAMP) tlr2 Toll-like Receptor 2 (TLR2) chitin->tlr2 Binding (for oligomers ≥ 6 NAGs) myd88 MyD88 tlr2->myd88 nfkb NF-κB Pathway myd88->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines inflammation inflammation cytokines->inflammation Inflammatory Response

Caption: Chitin-triggered inflammatory signaling in mammalian cells via TLR2.[2]

References

Enhancing the shelf-life of Penta-N-acetylchitopentaose stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Penta-N-acetylchitopentaose, maintaining the integrity of stock solutions is paramount for experimental success. This guide provides troubleshooting advice and answers to frequently asked questions to enhance the shelf-life and ensure the stability of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For general use, sterile Phosphate Buffered Saline (PBS) at a pH of 7.2 is a recommended solvent. Solubility in PBS (pH 7.2) has been reported to be 1 mg/mL. For other applications, high-purity, sterile water or other appropriate buffer systems can be used, but stability in these solvents should be verified.

Q2: What is the optimal storage temperature for this compound stock solutions?

A2: For long-term storage, it is recommended to store aliquots of your this compound stock solution at -20°C or -80°C. Studies on related chitooligosaccharides have shown that lower temperatures significantly slow down degradation.[1][2] Storage at 4°C is suitable for short-term use (i.e., a few days), however, for periods longer than a week, freezing is advised to minimize potential hydrolysis.

Q3: How long can I store this compound stock solutions?

A3: The long-term stability of this compound solutions is dependent on storage conditions. While specific quantitative data for this compound is limited, general guidelines for oligosaccharide solutions suggest that when stored properly at -20°C or below in a stable freezer (avoiding freeze-thaw cycles), solutions can be stable for several months. It is crucial to perform quality control checks if the solution has been stored for an extended period.

Q4: Can I repeatedly freeze and thaw my stock solution?

A4: It is strongly advised to avoid repeated freeze-thaw cycles. Each cycle can introduce variability and potentially lead to degradation of the oligosaccharide. To circumvent this, it is best practice to aliquot the stock solution into single-use volumes before the initial freezing.

Q5: How can I ensure the sterility of my stock solution?

A5: To prepare a sterile stock solution, dissolve the lyophilized this compound powder in a sterile solvent and then filter the solution through a 0.22 µm sterile filter. This should be performed in a laminar flow hood to maintain aseptic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution from lyophilized powder. 2. Verify the pH of your stock solution; acidic conditions can cause hydrolysis. 3. Perform a quality control check on your existing stock solution using a suitable analytical method like HPLC.
Precipitate forms in the stock solution upon thawing. The concentration of the solution may be too high for the storage temperature, or the solvent may be inappropriate.1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If the precipitate persists, centrifuge the solution and use the supernatant, but be aware that the concentration will be lower than intended. 3. Consider preparing a more dilute stock solution for future use.
Visible microbial growth in the stock solution. Contamination during preparation or handling.1. Discard the contaminated stock solution immediately. 2. Review your aseptic techniques for solution preparation. Ensure all materials and the working environment are sterile. 3. Always use sterile filtration for aqueous stock solutions.
Change in color or pH of the stock solution over time. Chemical degradation or contamination.1. Discard the solution. 2. Prepare a fresh stock solution, ensuring the use of high-purity reagents and sterile techniques.

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 mg/mL Stock Solution of this compound in PBS

Materials:

  • This compound (lyophilized powder)

  • Sterile Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile PBS (pH 7.2) to achieve a final concentration of 1 mg/mL.

  • Gently vortex or pipette up and down to dissolve the powder completely.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile collection tube.

  • Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Quality Control of this compound Stock Solution using HPLC

This protocol provides a general guideline. The specific parameters may need to be optimized for your HPLC system.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A suitable column for oligosaccharide analysis, such as an amino-based or amide-based column.

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may require optimization.

Procedure:

  • Prepare a fresh standard solution of this compound at a known concentration.

  • Dilute a small aliquot of your stock solution to a concentration within the linear range of the HPLC detector.

  • Set the HPLC system with the appropriate column and mobile phase.

  • Inject the standard solution to determine the retention time of intact this compound.

  • Inject the diluted stock solution.

  • Analyze the chromatogram for the presence of the main peak corresponding to this compound and any additional peaks that may indicate degradation products.[3] The primary degradation pathway for chitooligosaccharides under acidic conditions is hydrolysis of the glycosidic bonds, which would result in smaller oligosaccharides and monosaccharides.[1][3]

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_qc Quality Control weigh Weigh Powder dissolve Dissolve in Sterile Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot freeze Store at -20°C or -80°C aliquot->freeze hplc HPLC Analysis freeze->hplc Before Use compare Compare to Standard hplc->compare

Caption: Experimental workflow for preparing and storing this compound stock solutions.

troubleshooting_logic start Unexpected Experimental Results? check_solution Check Stock Solution (Visual Inspection) start->check_solution is_degraded Signs of Degradation (Precipitate, Color Change)? check_solution->is_degraded prepare_fresh Prepare Fresh Stock Solution is_degraded->prepare_fresh Yes perform_qc Perform HPLC Quality Control is_degraded->perform_qc No is_pure Is the Main Peak >95%? perform_qc->is_pure troubleshoot_assay Troubleshoot Experimental Assay is_pure->troubleshoot_assay Yes investigate_degradation Investigate Degradation (Review Storage, Handling) is_pure->investigate_degradation No investigate_degradation->prepare_fresh

Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.

References

Technical Support Center: Penta-N-acetylchitopentaose (chito-5) Induced Plant Defenses

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals investigating Penta-N-acetylchitopentaose (chito-5) as an elicitor of plant defense mechanisms. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (chito-5) and how does it trigger plant defenses?

A1: this compound (chito-5) is a chitin oligomer, a type of carbohydrate that is a component of fungal cell walls.[1][2] In plants, it acts as a Pathogen-Associated Molecular Pattern (PAMP).[1][3] Plant cells recognize chito-5 using specific cell surface receptors, primarily LysM-containing receptor-like kinases (LysM-RLKs) such as CERK1 and LYK5 in the model plant Arabidopsis thaliana.[4][5][6][7] This recognition event initiates a signaling cascade known as PAMP-Triggered Immunity (PTI), a foundational layer of plant innate immunity.[8][9][10][11] This cascade leads to a variety of defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes.[12][13][14]

Q2: I'm not observing any defense response after applying chito-5 to my plants. What are the possible reasons?

A2: Several factors could lead to a lack of response:

  • Receptor Issues: The plant species or ecotype you are working with may lack the specific receptors (e.g., CERK1/LYK5) with high affinity for chito-5, or the expression of these receptors might be low.[4][6]

  • Chito-5 Quality/Concentration: The chito-5 solution may have degraded, or the concentration used might be too low to elicit a response. It is crucial to use a freshly prepared solution and to perform a dose-response curve to determine the optimal concentration.

  • Plant Health and Age: The physiological state of the plant is critical. Stressed, unhealthy, or very young/old plants may exhibit a compromised immune response.[15]

  • Suppression by Pathogens: If your plants are inadvertently co-infected with a pathogen, that pathogen may be producing effector proteins that actively suppress chitin-triggered immunity.[16][17]

  • Experimental Technique: Improper application of chito-5 (e.g., inadequate infiltration into the leaf tissue) can prevent it from reaching the plant cell receptors.

Q3: The defense response I'm seeing is highly variable between replicate experiments. How can I improve consistency?

A3: Variability in plant defense experiments is a common challenge. To improve consistency:

  • Standardize Plant Material: Use plants of the same age, grown under identical and controlled environmental conditions (light, temperature, humidity).[15]

  • Consistent Elicitor Preparation: Prepare fresh chito-5 solutions for each experiment from a reliable source. Avoid repeated freeze-thaw cycles.

  • Uniform Application: Ensure that the method of application (e.g., leaf disc assay, syringe infiltration) is performed consistently across all samples.

  • Increase Sample Size: A larger number of biological replicates (n ≥ 3) can help to account for natural biological variation.[18]

  • Monitor Environmental Conditions: Fluctuations in temperature, humidity, and light can influence plant responsiveness.[15]

II. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with chito-5.

Problem 1: No detectable Reactive Oxygen Species (ROS) burst.
Potential Cause Troubleshooting Step Expected Outcome
Inactive chito-5 Prepare a fresh solution of chito-5. Verify the quality and purity from the supplier.A fresh, high-quality chito-5 solution should elicit a ROS burst in a responsive plant system.
Suboptimal Concentration Perform a dose-response experiment with a range of chito-5 concentrations (e.g., 10 nM to 10 µM).Identification of the optimal concentration for inducing a robust ROS burst.
Plant Insensitivity Use a positive control elicitor, such as flg22 (a bacterial PAMP), to confirm the plant's general ability to mount a defense response.[19]If the positive control works, the issue is likely specific to the chitin signaling pathway. If not, the overall immune system of the plant may be compromised.
Receptor Complex Issues If working with a mutant, verify the genotype. For wild-type plants, consider that the expression of CERK1 or LYK5 might be naturally low in your plant species.Genetic verification ensures the expected components of the signaling pathway are present.
Assay Technique Ensure proper preparation of leaf discs and incubation in water overnight to reduce wounding-induced ROS.[20] Confirm the functionality of the luminol and peroxidase reagents.Proper technique will minimize background noise and ensure the assay can detect any ROS produced.
Problem 2: Weak or no activation of MAP Kinases (MAPKs).
Potential Cause Troubleshooting Step Expected Outcome
Timing of Analysis MAPK activation is often transient, peaking around 15-30 minutes post-elicitation.[21] Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes).Identification of the peak time for MAPK phosphorylation, allowing for more targeted analysis.
Antibody Issues Use a well-validated anti-phospho-p44/42 MAPK (Erk1/2) antibody known to cross-react with plant MAPKs.[21][22] Include positive and negative controls on your Western blot.A functional antibody will detect phosphorylated MAPKs in positive control samples.
Protein Extraction Ensure that the protein extraction buffer contains phosphatase inhibitors to prevent dephosphorylation of activated MAPKs during sample preparation.Preservation of the phosphorylation status of proteins, leading to accurate detection.
Pathway-Specific Defect Chitin-induced MAPK activation can be independent of the ROS burst in some cases.[13] If ROS is produced but MAPKs are not activated, there may be a defect in the signaling components downstream of the receptor and upstream of the MAPK cascade, such as PBL27 or MAPKKK5.[13]This suggests a specific disruption in the signaling pathway that connects the chitin receptor to the MAPK module.
Problem 3: Low or no induction of defense-related gene expression.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Time Point The expression of defense genes occurs later than ROS or MAPK activation. Perform a time-course analysis (e.g., 0, 1, 3, 6, 12, 24 hours post-treatment).Determination of the optimal time window for measuring the expression of target genes.
Poor RNA Quality Assess RNA integrity and purity before proceeding with RT-qPCR. Use appropriate RNA extraction methods for your plant tissue to avoid degradation and contamination.[23][24]High-quality RNA is essential for reliable and reproducible RT-qPCR results.
Primer Inefficiency Validate the efficiency of your qPCR primers for your target and reference genes.Efficient primers ensure accurate quantification of gene expression levels.
Choice of Reference Genes Select stable reference genes that are not affected by the experimental conditions. It may be necessary to test multiple candidate reference genes.[25]Proper normalization with stable reference genes is crucial for accurate relative quantification.
Hormonal Crosstalk Plant defense signaling is a complex network. Antagonistic crosstalk between different hormone pathways (e.g., salicylic acid and jasmonic acid) could be suppressing the expression of your target genes.[26]Understanding the broader hormonal context can help interpret gene expression data.

III. Quantitative Data Summary

The following tables provide a summary of typical quantitative data encountered in chito-5-related plant defense research.

Table 1: Typical Elicitor Concentrations for Defense Response Assays

ElicitorTypical Concentration RangeTarget PlantReference
Chito-5 / Chito-8100 nM - 1 µMArabidopsis thaliana[6]
flg22 (Positive Control)100 nM - 1 µMArabidopsis thaliana[19]

Table 2: Time-Course of Key Defense Responses in Arabidopsis

Defense ResponseTypical Peak Time Post-ElicitationAssay Method
ROS Burst5 - 15 minutesLuminol-based chemiluminescence assay
MAPK Phosphorylation15 - 30 minutesWestern Blot with anti-phospho MAPK antibody
Defense Gene Expression1 - 6 hoursRT-qPCR

IV. Key Experimental Protocols

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring the ROS burst in leaf discs using a luminol-based assay.[18][20][27][28]

Materials:

  • 4-week-old plant leaves

  • 4-mm biopsy punch or cork borer

  • 96-well white microplate

  • Luminol solution (e.g., 34 µg/mL)

  • Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)

  • Chito-5 stock solution

  • Plate-reading luminometer

Procedure:

  • One day before the experiment, collect leaf discs using a biopsy punch and float them in a petri dish containing sterile water. Incubate overnight at room temperature to allow the wounding response to subside.

  • On the day of the experiment, carefully transfer one leaf disc into each well of a 96-well plate containing 100 µL of sterile water.

  • Prepare the assay solution by mixing luminol and HRP in sterile water.

  • Just before measurement, replace the water in each well with 100 µL of the luminol/HRP assay solution.

  • Place the plate in a luminometer and measure the background luminescence for 5-10 minutes.

  • Initiate the reaction by adding the desired concentration of chito-5 (or a water control) to each well.

  • Immediately begin measuring luminescence every 1-2 minutes for a total of 30-60 minutes.

  • Data is typically plotted as Relative Light Units (RLU) over time.

Protocol 2: MAPK Phosphorylation Assay

This protocol describes the detection of activated MAPKs via Western blotting.[21][22][29][30][31]

Materials:

  • Plant seedlings or leaf tissue

  • Liquid nitrogen

  • Protein extraction buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat plant tissue with chito-5 for the desired amount of time (e.g., 15 minutes). A mock-treated control is essential.

  • Immediately freeze the tissue in liquid nitrogen to stop all cellular activity.

  • Grind the frozen tissue to a fine powder and add ice-cold protein extraction buffer.

  • Centrifuge the samples to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody that specifically recognizes the phosphorylated form of the target MAPKs.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 3: Defense Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for measuring the relative expression of defense-related genes.[23][24][32][33]

Materials:

  • Plant tissue treated with chito-5 and mock-treated controls

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Validated primers for target and reference genes

Procedure:

  • Harvest and immediately freeze plant tissue in liquid nitrogen at various time points after chito-5 treatment.

  • Extract total RNA from the tissue using a suitable kit or protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reactions using a master mix, the cDNA template, and primers for your gene of interest (e.g., PR1, PR5) and a stable reference gene (e.g., Actin, Ubiquitin).

  • Run the qPCR program on a real-time PCR machine.

  • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the chito-5 treated samples and the mock-treated controls.

V. Visualizations

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ros ROS Production Chito-5 Chito-5 LYK5 LYK5 Chito-5->LYK5 Binds CERK1 CERK1 LYK5->CERK1 Complex Formation PBL27 PBL27 CERK1->PBL27 Phosphorylates RBOHD RBOHD CERK1->RBOHD Activates via BIK1 (not shown) MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylates MKK4_5 MKK4/5 MAPKKK5->MKK4_5 Phosphorylates MPK3_6 MPK3/6 MKK4_5->MPK3_6 Phosphorylates WRKYs WRKY TFs MPK3_6->WRKYs Activates Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Induces ROS ROS Burst RBOHD->ROS

Caption: Chitin signaling pathway in plants.

Troubleshooting_Logic Start No Defense Response Observed Check_Elicitor Is the chito-5 solution fresh and at the correct concentration? Start->Check_Elicitor Check_Plant Are the plants healthy and at the correct developmental stage? Check_Elicitor->Check_Plant Yes Fix_Elicitor Prepare fresh elicitor and perform dose-response Check_Elicitor->Fix_Elicitor No Check_Positive_Control Does a positive control (e.g., flg22) elicit a response? Check_Plant->Check_Positive_Control Yes Fix_Plant Use healthy, age-matched plants under controlled conditions Check_Plant->Fix_Plant No Check_Assay Is the experimental assay (ROS, MAPK, qPCR) performed correctly? Check_Positive_Control->Check_Assay Yes General_Immunity_Issue Potential issue with general plant immune function Check_Positive_Control->General_Immunity_Issue No Fix_Assay Review and optimize experimental protocols Check_Assay->Fix_Assay No Pathway_Issue Potential issue with chitin-specific signaling pathway (e.g., receptors) Check_Assay->Pathway_Issue Yes Fix_Elicitor->Start Re-test Fix_Plant->Start Re-test Fix_Assay->Start Re-test

Caption: Troubleshooting workflow for failed experiments.

References

Validation & Comparative

A Comparative Analysis of Penta-N-acetylchitopentaose and Chitotetraose Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two chitin oligosaccharides: Penta-N-acetylchitopentaose and Chitotetraose. The information presented is intended to assist researchers and professionals in drug development in understanding the distinct and overlapping functionalities of these molecules.

Executive Summary

This compound and chitotetraose, chitin oligomers with five and four N-acetylglucosamine units respectively, exhibit a range of biological activities, including immunomodulation and the elicitation of plant defense mechanisms. While both molecules can trigger innate immune responses, their efficacy can vary depending on the biological context and their degree of polymerization.

This guide summarizes key quantitative data on their immunomodulatory effects, details the experimental protocols for assessing their activity, and provides visual representations of the signaling pathways they influence.

Comparative Biological Activity: A Quantitative Overview

Direct comparative studies providing quantitative data for all biological activities of this compound and chitotetraose are not extensively available in the current body of scientific literature. However, by examining studies on N-acetyl chitooligosaccharides (NACOS) of varying degrees of polymerization, we can infer the relative activities of these two molecules. The following tables summarize key findings on their immunomodulatory effects on RAW264.7 macrophages.[1][2]

Table 1: Comparative Immunomodulatory Effects on RAW264.7 Macrophages [1][2]

Biological ActivityThis compound (DP5)Chitotetraose (DP4)Key Findings
Pro-inflammatory Cytokine Production
TNF-α mRNA expression (fold change vs. control)Similar to other NACOSSimilar to other NACOSBoth induce significant upregulation of TNF-α.[1][2]
IL-6 mRNA expression (fold change vs. control)Similar to other NACOSSimilar to other NACOSBoth induce significant upregulation of IL-6.[1][2]
IL-1β mRNA expression (fold change vs. control)Similar to other NACOSSimilar to other NACOSBoth induce significant upregulation of IL-1β.[1][2]
Nitric Oxide (NO) Production Inhibition
Inhibition of LPS-induced NO productionSignificant inhibitionLess significant inhibitionNACOS with a higher degree of polymerization (like DP6) show significant NO inhibition. While not explicitly stated for DP5, it is expected to have a similar or slightly lesser effect. NACOS with lower DP show less pronounced inhibition.[1][2]
Reactive Oxygen Species (ROS) Generation Induces ROS generationInduces ROS generationBoth molecules stimulate ROS production in macrophages, indicating an enhancement of innate immune responses.[1][2]
Phagocytic Activity Enhances phagocytosisEnhances phagocytosisBoth molecules have been shown to increase the phagocytic activity of macrophages.[1][2]

Note: The data for this compound (DP5) and Chitotetraose (DP4) are inferred from studies on a series of N-acetyl chitooligosaccharides (NACOS) with varying degrees of polymerization (DP1-6).

Plant Defense and Symbiosis

Antifungal Activity

While chitooligosaccharides, in general, are known to possess antifungal properties, specific Minimum Inhibitory Concentration (MIC) values for this compound and chitotetraose against a range of fungal pathogens are not well-documented in comparative studies.[5][6][7][8][9][10][11][12] The antifungal activity of these molecules is influenced by factors such as the fungal species, pH, and the degree of N-acetylation.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the biological activities of this compound and chitotetraose.

Immunomodulatory Activity Assessment in Macrophages

Objective: To determine the effect of chitooligosaccharides on cytokine production and nitric oxide release in RAW264.7 macrophages.

Methodology:

  • Cell Culture: RAW264.7 macrophages are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Viability Assay (MTT Assay): To determine the non-toxic concentration of the oligosaccharides, cells are seeded in a 96-well plate and treated with various concentrations of this compound or chitotetraose for 24 hours. Cell viability is assessed using the MTT assay.[13][14]

  • Nitric Oxide (NO) Assay (Griess Assay): Macrophages are pre-treated with the oligosaccharides for a specified time and then stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the cell culture supernatant, an indicator of NO production, is measured using the Griess reagent.[15]

  • Cytokine Quantification (ELISA): Cells are treated as in the NO assay. The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.[13][15]

  • Gene Expression Analysis (RT-qPCR): RNA is extracted from treated cells, and the mRNA expression levels of genes encoding for cytokines and other inflammatory mediators are quantified using real-time quantitative PCR.[15]

Plant Elicitor Activity Assessment

Objective: To measure the induction of defense-related enzymes, Phenylalanine Ammonia-Lyase (PAL) and Peroxidase (POD), in plant tissues.

Methodology:

  • Plant Material and Treatment: Plant leaves or cell suspension cultures are treated with aqueous solutions of this compound or chitotetraose at various concentrations. Control plants are treated with water.

  • Enzyme Extraction: At specific time points after treatment, plant tissue is harvested, frozen in liquid nitrogen, and homogenized in an appropriate extraction buffer on ice.[16] The homogenate is then centrifuged to obtain the crude enzyme extract.[16]

  • PAL Activity Assay: The activity of PAL is determined spectrophotometrically by measuring the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs at 290 nm.[16][17][18] The reaction mixture typically contains the enzyme extract and L-phenylalanine in a buffered solution.[18]

  • POD Activity Assay: Peroxidase activity is measured spectrophotometrically by monitoring the oxidation of a substrate (e.g., guaiacol or pyrogallol) in the presence of hydrogen peroxide.[19][20][21][22][23] The change in absorbance is recorded at a specific wavelength (e.g., 470 nm for guaiacol).[20]

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the chitooligosaccharides against fungal pathogens.

Methodology:

  • Fungal Strains and Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized inoculum suspension is prepared in a suitable medium (e.g., RPMI-1640).

  • Broth Microdilution Assay: The assay is performed in a 96-well microtiter plate. Serial dilutions of this compound and chitotetraose are prepared in the broth medium. Each well is then inoculated with the fungal suspension.

  • Incubation and MIC Determination: The plates are incubated at an appropriate temperature for 24-48 hours. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.[7][8][10][12]

Signaling Pathways

The biological activities of this compound and chitotetraose are mediated through the activation of specific intracellular signaling cascades.

Immunomodulatory Signaling in Macrophages

Both this compound and chitotetraose are recognized by pattern recognition receptors (PRRs) on the surface of immune cells like macrophages, such as Toll-like receptors (TLRs). This recognition triggers downstream signaling pathways, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines and other immune mediators.[1][2][24][25][26][27]

immunomodulatory_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space COS This compound or Chitotetraose TLR Toll-like Receptor (TLR) COS->TLR Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK Activation NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

Figure 1. Simplified NF-κB signaling pathway activated by chitooligosaccharides in macrophages.
Common Symbiosis Signaling Pathway (CSSP) in Plants

Chitotetraose is a key signaling molecule in the establishment of arbuscular mycorrhizal symbiosis in plants. It is recognized by LysM receptor-like kinases (LysM-RLKs) on the root epidermal cells, which initiates the Common Symbiosis Signaling Pathway (CSSP), characterized by calcium spiking in the nucleus.[3]

symbiotic_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CO4 Chitotetraose (CO4) LysM_RLK LysM-RLK Complex CO4->LysM_RLK Recognition SYMRK SYMRK LysM_RLK->SYMRK Ca_channel Calcium Channel SYMRK->Ca_channel Activation Ca_spiking Nuclear Ca2+ Spiking Ca_channel->Ca_spiking Ca2+ influx CCaMK CCaMK Ca_spiking->CCaMK Activation Transcription_Factors Transcription Factors CCaMK->Transcription_Factors Phosphorylation Symbiosis_Genes Symbiosis-related Gene Expression Transcription_Factors->Symbiosis_Genes Activation

Figure 2. Chitotetraose-induced Common Symbiosis Signaling Pathway (CSSP) in plant roots.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the comparative analysis of the immunomodulatory activity of this compound and chitotetraose.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Compound_Prep Prepare solutions of This compound and Chitotetraose Treatment_Addition Add oligosaccharide solutions to respective wells Compound_Prep->Treatment_Addition Cell_Culture Culture RAW264.7 macrophages Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment_Addition LPS_Stimulation Stimulate with LPS (for inhibition assays) Treatment_Addition->LPS_Stimulation Supernatant_Collection Collect cell culture supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis Lyse cells for RNA extraction LPS_Stimulation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA) Supernatant_Collection->Cytokine_Assay Gene_Expression Gene Expression (RT-qPCR) Cell_Lysis->Gene_Expression

Figure 3. General experimental workflow for comparing immunomodulatory effects.

References

Validating Plant Defense: A Comparative Guide to RT-qPCR for Penta-N-acetylchitopentaose-Induced Genes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in plant biology and drug development, accurately quantifying the induction of defense genes is paramount. Penta-N-acetylchitopentaose, a chitin oligomer, is a known elicitor of plant defense responses. This guide provides a detailed comparison of Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) with other common techniques for validating the expression of defense genes induced by this elicitor. We include experimental protocols and data to support your research decisions.

This compound acts as a Pathogen-Associated Molecular Pattern (PAMP), triggering a signaling cascade that leads to the expression of a suite of defense-related genes.[1] Validating the upregulation of these genes is a critical step in understanding the efficacy of potential plant defense activators. RT-qPCR is a highly sensitive and widely adopted method for this purpose.[2][3][4]

Comparative Analysis of Gene Expression Validation Methods

While RT-qPCR is a gold standard, other techniques have been historically used and offer different advantages. The choice of method often depends on the specific research question, required sensitivity, and available resources.

Method Principle Sensitivity Throughput Cost per Sample Key Advantages Key Disadvantages
RT-qPCR Enzymatic amplification of cDNA reverse transcribed from mRNA.Very HighModerate to HighModerateHigh sensitivity, specificity, and wide dynamic range for quantification.[5]Susceptible to inhibition and requires careful normalization with reference genes.[2][6]
Northern Blot Hybridization of a labeled probe to target mRNA separated by gel electrophoresis.LowLowHighProvides information on transcript size and alternative splice variants.Labor-intensive, requires large amounts of RNA, and has low sensitivity.[6]
Semi-quantitative RT-PCR RT-PCR followed by gel electrophoresis to visualize amplified DNA fragments.ModerateLowLowSimple and inexpensive for detecting the presence or absence of transcripts.Not truly quantitative; provides only a rough estimate of gene expression.[6]
Microarray Hybridization of labeled cDNA to a solid surface with thousands of immobilized gene-specific probes.ModerateVery HighHigh (per array)Allows for the simultaneous analysis of thousands of genes.[1]Lower sensitivity and dynamic range compared to RT-qPCR; requires complex data analysis.
RNA-Sequencing (RNA-Seq) High-throughput sequencing of the entire transcriptome.Very HighHighHighProvides a comprehensive view of the transcriptome, including novel transcripts and splice variants.Computationally intensive and the most expensive option per sample.

Chitin-Induced Defense Signaling Pathway

The recognition of chitin fragments like this compound at the plant cell surface initiates a signaling cascade. This process involves receptor-like kinases and a mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the activation of transcription factors and the expression of defense genes.[1]

ChitinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1 CERK1 (Receptor) This compound->CERK1 MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade Signal Transduction TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Upregulation

Chitin-induced defense signaling pathway.

Experimental Protocol: RT-qPCR for Defense Gene Validation

A meticulously planned and executed RT-qPCR experiment is crucial for obtaining reliable data.[3][4] Adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is highly recommended.[2]

1. Plant Material and Treatment:

  • Grow plants under controlled conditions.

  • Treat plants with a solution of this compound (e.g., 100 µg/mL) or a mock control.

  • Harvest tissue samples at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24 hours).

  • Immediately freeze samples in liquid nitrogen and store at -80°C.

2. RNA Isolation and Quality Control:

  • Extract total RNA from the collected tissue using a suitable method (e.g., Trizol reagent or a column-based kit).[7]

  • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity. Check for purity using a spectrophotometer (A260/280 ratio of ~2.0 and A260/230 ratio of 2.0-2.2).[6] Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.[8]

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random primers.[8]

  • Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.[6]

4. qPCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene, and a fluorescent dye (e.g., SYBR Green).

  • Perform the qPCR using a real-time PCR detection system. A typical thermal cycling profile is: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.[9]

  • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.[10]

5. Data Analysis:

  • Determine the quantification cycle (Cq) for each reaction.

  • Normalize the Cq values of the gene of interest to the Cq values of one or more stably expressed reference genes (e.g., Actin, Ubiquitin).[2][11]

  • Calculate the relative gene expression (fold change) using the 2-ΔΔCq method.[10]

RT-qPCR Experimental Workflow

The following diagram illustrates the key steps in performing an RT-qPCR experiment to validate the induction of defense genes.

RTqPCR_Workflow cluster_sample_prep Sample Preparation cluster_rna_work RNA Processing cluster_qpcr qPCR Analysis cluster_data_analysis Data Interpretation Plant_Treatment Plant Treatment with This compound Sample_Harvest Sample Harvesting Plant_Treatment->Sample_Harvest RNA_Extraction Total RNA Extraction Sample_Harvest->RNA_Extraction QC_1 RNA Quality & Quantity Check RNA_Extraction->QC_1 cDNA_Synthesis cDNA Synthesis QC_1->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Real_Time_PCR Real-Time PCR Amplification qPCR_Setup->Real_Time_PCR Data_Collection Cq Value Determination Real_Time_PCR->Data_Collection Normalization Normalization with Reference Genes Data_Collection->Normalization Fold_Change Fold Change Calculation Normalization->Fold_Change

Workflow for RT-qPCR analysis.

Quantitative Data Summary

The following table presents hypothetical yet representative data on the induction of two common defense-related genes, Pathogenesis-Related Protein 1 (PR1) and a Chitinase (CHI), in Arabidopsis thaliana following treatment with this compound. This data illustrates the typical output from an RT-qPCR experiment.

Gene Treatment Time Point (hours) Fold Change (relative to mock at 0h)
PR1Mock61.2 ± 0.2
PR1This compound615.7 ± 2.1
PR1Mock241.5 ± 0.3
PR1This compound2445.3 ± 5.8
CHIMock61.1 ± 0.1
CHIThis compound625.4 ± 3.5
CHIMock241.3 ± 0.2
CHIThis compound2468.9 ± 8.2

Data are presented as mean ± standard error from three biological replicates.

Logical Framework for Method Selection

Choosing the right gene expression analysis technique is a critical decision in experimental design. The following diagram outlines a logical approach to selecting the most appropriate method based on experimental needs.

Method_Selection Start Start: Gene Expression Analysis Needed Question1 Need Quantitative Data? Start->Question1 Question2 High Sensitivity Required? Question1->Question2 Yes Method_SQ Semi-quantitative RT-PCR Question1->Method_SQ No (Presence/Absence) Question3 High Throughput (many genes)? Question2->Question3 Yes Method_NB Northern Blot Question2->Method_NB No Method_qPCR RT-qPCR Question3->Method_qPCR No (Few Genes) Method_Microarray Microarray Question3->Method_Microarray Yes (Known Genes) Method_RNASeq RNA-Seq Question3->Method_RNASeq Yes (Discovery)

Decision tree for selecting a gene expression analysis method.

References

A Comparative Guide to Penta-N-acetylchitopentaose and Chitosan Oligosaccharides in Plant Defense Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of penta-N-acetylchitopentaose and chitosan oligosaccharides as elicitors of plant defense mechanisms. The information presented is supported by experimental data to aid in the selection and application of these compounds in agricultural and research settings.

Introduction

Elicitors are molecules that induce defense responses in plants, offering a promising strategy for sustainable agriculture by enhancing a plant's natural ability to resist pathogens. Among the most studied elicitors are oligosaccharides derived from chitin, a major component of fungal cell walls and insect exoskeletons. This guide focuses on two distinct forms of these oligosaccharides: this compound, a fully acetylated chitin oligosaccharide (CTOS), and chitosan oligosaccharides (CSOS), which are fully deacetylated. While both are derived from the same base polymer, their degree of acetylation dramatically alters their physical properties and, more importantly, their interaction with plant cells and the subsequent activation of defense pathways.

Comparative Analysis of Bioactivity

The primary difference in the bioactivity of this compound and chitosan oligosaccharides lies in their mechanism of perception by the plant, which in turn dictates the downstream signaling and defense responses.

This compound is recognized by specific, high-affinity binding sites on the plant cell surface. In Arabidopsis thaliana and other model plants, these receptors are LysM-receptor-like kinases (LysM-RLKs), most notably CERK1 (Chitin Elicitor Receptor Kinase 1). This specific recognition event triggers a well-defined signaling cascade, leading to a robust defense response.

Chitosan oligosaccharides , lacking the N-acetyl groups, do not appear to bind to the same high-affinity receptors as their acetylated counterparts. Their mode of action is less clearly understood and may involve multiple mechanisms. One hypothesis is that their polycationic nature at acidic pH allows for electrostatic interactions with negatively charged components of the plant cell membrane, leading to membrane depolarization and the activation of defense signaling. Another proposed mechanism involves the direct interaction of chitosan oligosaccharides with chromatin in the plant nucleus, thereby modulating gene expression related to defense. It is noteworthy that in some studies, fully deacetylated chitosan oligomers have shown little to no activity in inducing certain defense responses compared to partially or fully acetylated forms.

Quantitative Data on Defense Response Induction

The differential recognition of these two oligosaccharides leads to quantifiable differences in the induction of key plant defense markers, such as the activity of defense-related enzymes and the production of antimicrobial compounds.

A key study by Vander et al. (1998) in wheat leaves provides a direct comparison of the effects of fully acetylated (GlcNAc) and fully deacetylated (GlcN) chitooligosaccharides on the activities of Phenylalanine Ammonia-Lyase (PAL) and Peroxidase (POD), two enzymes central to the plant defense response.

ElicitorPhenylalanine Ammonia-Lyase (PAL) ActivityPeroxidase (POD) Activity
This compound (GlcNAc oligomers) No significant inductionStrong induction
Chitosan Oligosaccharides (GlcN oligomers) No significant inductionNo significant induction

Table 1: Comparative elicitor activity of fully acetylated and fully deacetylated chitooligosaccharides on PAL and POD activity in wheat leaves. Data summarized from Vander et al. (1998).[1][2]

These findings highlight a significant difference in the defense pathways activated by the two types of oligosaccharides in wheat. While this compound is a potent inducer of POD activity, neither elicitor significantly induced PAL activity under the experimental conditions. This suggests a divergence in the signaling pathways activated by these molecules.

Signaling Pathways

The distinct perception mechanisms of this compound and chitosan oligosaccharides lead to the activation of different downstream signaling cascades.

This compound Signaling Pathway

The recognition of this compound by the CERK1 receptor complex initiates a phosphorylation cascade. This typically involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which in turn phosphorylate transcription factors. These activated transcription factors then move into the nucleus and induce the expression of a suite of defense-related genes, including those encoding for Pathogenesis-Related (PR) proteins and enzymes involved in the biosynthesis of phytoalexins. This signaling pathway is a classic example of Pattern-Triggered Immunity (PTI).

Penta_N_acetylchitopentaose_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1 CERK1 (LysM-RLK) This compound->CERK1 Binding MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade Activation Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes PR_Proteins PR Proteins Defense_Genes->PR_Proteins Phytoalexins Phytoalexins Defense_Genes->Phytoalexins

This compound Signaling Pathway
Chitosan Oligosaccharides Signaling Pathway

The signaling pathway for chitosan oligosaccharides is less defined and appears to be CERK1-independent in many cases. It may involve direct physical interaction with the plasma membrane, leading to ion fluxes and the generation of reactive oxygen species (ROS). Another proposed pathway involves the entry of chitosan oligosaccharides into the cell and direct interaction with DNA in the nucleus, influencing the expression of defense genes. This pathway is considered more complex and may vary between plant species.

Chitosan_Oligosaccharides_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitosan Oligosaccharides Chitosan Oligosaccharides Membrane Chitosan Oligosaccharides->Membrane Electrostatic Interaction DNA Direct DNA Interaction Chitosan Oligosaccharides->DNA Internalization ROS ROS Production Membrane->ROS Activation Defense_Genes Defense Gene Expression ROS->Defense_Genes DNA->Defense_Genes

Chitosan Oligosaccharides Signaling Pathway

Experimental Protocols

Plant Material and Elicitor Treatment (Adapted from Vander et al., 1998)
  • Plant Material: Wheat (Triticum aestivum L.) seedlings are grown under controlled conditions (e.g., 16-h photoperiod, 22°C day/18°C night). The primary leaves of 7- to 8-day-old seedlings are used for experiments.

  • Elicitor Preparation: this compound and chitosan oligosaccharides are dissolved in sterile distilled water to the desired concentrations (e.g., 1 mg/mL).

  • Elicitor Application: A small volume (e.g., 50 µL) of the elicitor solution is injected into the intercellular spaces of the wheat leaves using a syringe with a fine needle. Control plants are injected with sterile distilled water.

Phenylalanine Ammonia-Lyase (PAL) and Peroxidase (POD) Enzyme Assays (Adapted from Vander et al., 1998)
  • Tissue Homogenization: At specified time points after elicitor treatment (e.g., 24 hours), the treated leaf areas are excised, frozen in liquid nitrogen, and ground to a fine powder. The powder is then homogenized in an extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM 2-mercaptoethanol).

  • Protein Extraction: The homogenate is centrifuged at high speed (e.g., 15,000g for 15 min at 4°C) to pellet cell debris. The supernatant containing the soluble proteins is collected.

  • PAL Activity Assay: The reaction mixture contains the protein extract, L-phenylalanine (the substrate for PAL), and a buffer (e.g., 50 mM Tris-HCl, pH 8.5). The conversion of L-phenylalanine to trans-cinnamic acid is measured by the increase in absorbance at 290 nm over time using a spectrophotometer.

  • POD Activity Assay: The reaction mixture contains the protein extract, a substrate for peroxidase (e.g., guaiacol), and hydrogen peroxide in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0). The oxidation of the substrate is monitored by the increase in absorbance at a specific wavelength (e.g., 470 nm for guaiacol) over time.

  • Data Analysis: Enzyme activity is typically expressed as the change in absorbance per minute per milligram of total protein.

Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)
  • Extraction: Plant tissue is harvested at various time points after elicitor treatment, frozen, and ground. The powdered tissue is extracted with a suitable organic solvent (e.g., 80% methanol).

  • Purification: The crude extract is often purified to remove interfering compounds. This can be achieved by solid-phase extraction (SPE) or liquid-liquid extraction.

  • HPLC Analysis: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV-Vis or fluorescence detector). The mobile phase composition and gradient are optimized to achieve good separation of the phytoalexins of interest.

  • Quantification: The concentration of each phytoalexin is determined by comparing its peak area to a standard curve generated with known concentrations of purified phytoalexin standards.

Analysis of Defense Gene Expression by Reverse Transcription-Quantitative PCR (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from plant tissues at different times after elicitor treatment using a commercial kit or a standard protocol (e.g., TRIzol method).

  • cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a qPCR instrument, a fluorescent dye (e.g., SYBR Green), and gene-specific primers for the defense genes of interest (e.g., PR-1) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the elicitor-treated samples is compared to the control samples after normalization to the reference gene.

Conclusion

This compound and chitosan oligosaccharides represent two distinct classes of chitin-derived elicitors with different modes of action in plants. This compound acts as a classic PAMP, recognized by specific receptors to trigger a well-defined defense signaling cascade. In contrast, the mechanism of action for chitosan oligosaccharides is less specific and may involve multiple pathways. The choice between these two elicitors will depend on the target plant species, the specific defense responses desired, and the application context. The experimental data presented here, particularly the differential induction of defense enzymes, underscores the importance of the degree of acetylation in determining the bioactivity of chitooligosaccharides. Further research is needed to fully elucidate the signaling pathways of chitosan oligosaccharides and to explore the synergistic potential of using both acetylated and deacetylated forms to achieve broad-spectrum and durable disease resistance in crops.

References

Unveiling the Specificity of Chitin-Binding Proteins: A Comparative Guide to Penta-N-acetylchitopentaose Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of molecular recognition, the interaction between carbohydrates and proteins is fundamental to numerous biological processes. For researchers in drug development and life sciences, understanding the specificity of these interactions is paramount. This guide provides a comprehensive comparison of the binding affinity of Penta-N-acetylchitopentaose, a key chito-oligosaccharide, with a range of chitin-binding proteins. Through a detailed analysis of experimental data, this publication aims to be an essential resource for scientists navigating the complexities of protein-carbohydrate interactions.

This compound, a pentamer of N-acetylglucosamine, serves as a crucial substrate and ligand for a variety of chitin-binding proteins, including lectins, chitinases, and proteins containing carbohydrate-binding modules (CBMs). The specificity of these interactions, however, is not uniform. This guide delves into the quantitative nuances of these binding events, offering a comparative landscape for researchers.

Comparative Analysis of Binding Affinities

The binding affinity of this compound and other chito-oligosaccharides to various chitin-binding proteins is a critical parameter in assessing their cross-reactivity. The dissociation constant (Kd), a measure of binding affinity, provides a quantitative basis for comparison. A lower Kd value signifies a stronger binding interaction.

Below, we summarize the available quantitative data on the binding of different chito-oligosaccharides to a selection of chitin-binding proteins.

Chitin-Binding ProteinLigandDissociation Constant (Kd)Experimental MethodReference
CjCBM5 (from Cellvibrio japonicus)α-chitin8.5 µMBinding Assay[1]
CjCBM73 (from Cellvibrio japonicus)α-chitin2.9 µMBinding Assay[1]
CjCBM5 (from Cellvibrio japonicus)Chitohexaose2 ± 1 mMNMR Titration[1]
Wheat Germ Agglutinin (WGA) Isolectin Iα(2,3)-N-acetylneuraminyllactose0.7 mMNMR Spectroscopy[2]
Wheat Germ Agglutinin (WGA) Isolectin Iα(2,6)-N-acetylneuraminyllactose>10 mMNMR Spectroscopy[2]
Wheat Germ Agglutinin (WGA) Isolectin IIα(2,3)-N-acetylneuraminyllactose1.1 mMNMR Spectroscopy[2]
Wheat Germ Agglutinin (WGA) Isolectin IIα(2,6)-N-acetylneuraminyllactose>10 mMNMR Spectroscopy[2]

Table 1: Comparative Binding Affinities of Chito-oligosaccharides to Various Chitin-Binding Proteins. This table highlights the differences in binding affinities of various chito-oligosaccharides to different chitin-binding proteins. Note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Understanding the Binding Landscape: Signaling and Experimental Workflows

The interaction of chito-oligosaccharides with chitin-binding proteins can trigger various cellular signaling pathways. For instance, in immune cells, the binding of chitin fragments to specific receptors can initiate an inflammatory response. The following diagram illustrates a generalized signaling pathway that can be activated by such interactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Activation Chito-oligosaccharide Chito-oligosaccharide Chito-oligosaccharide->Receptor Binding Kinase_Cascade Kinase_Cascade Adaptor_Protein->Kinase_Cascade Recruitment Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Modulation

Figure 1: Generalized Signaling Pathway. A simplified diagram illustrating a potential signaling cascade initiated by the binding of a chito-oligosaccharide to a cell surface receptor.

To quantitatively assess the binding affinities presented in this guide, various biophysical techniques are employed. The experimental workflow for these techniques is crucial for obtaining reliable and reproducible data.

Experimental_Workflow Protein_Purification Purification of Chitin-Binding Protein Binding_Assay Binding Affinity Measurement (e.g., SPR, ITC, NMR) Protein_Purification->Binding_Assay Ligand_Preparation Preparation of Chito-oligosaccharides Ligand_Preparation->Binding_Assay Data_Analysis Data Analysis and Kd Determination Binding_Assay->Data_Analysis

Figure 2: Experimental Workflow. A schematic representation of the key steps involved in determining the binding affinity between a chitin-binding protein and a chito-oligosaccharide.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. Here, we outline the methodologies for two key techniques used to determine protein-carbohydrate binding affinities.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that measures the real-time interaction between a ligand and an analyte.

Protocol:

  • Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: The chitin-binding protein (ligand) is immobilized onto the sensor chip surface. The level of immobilization is carefully controlled to avoid mass transport limitations.

  • Analyte Injection: A series of concentrations of the chito-oligosaccharide (analyte), including this compound, are injected over the sensor surface. A buffer-only injection serves as a negative control.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded in real-time as a sensorgram.

  • Regeneration: The sensor surface is regenerated using a suitable regeneration solution to remove the bound analyte, allowing for subsequent injections.

  • Data Analysis: The equilibrium or kinetic data from the sensorgrams are fitted to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.[1][3]

Protocol:

  • Sample Preparation: The chitin-binding protein is placed in the sample cell, and the chito-oligosaccharide solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. Samples are degassed to prevent air bubbles.

  • Titration: A series of small injections of the chito-oligosaccharide solution are made into the protein solution in the sample cell.

  • Heat Measurement: The heat released or absorbed upon each injection is measured by the calorimeter.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1][3]

Logical Relationship of Binding Specificity

The cross-reactivity of this compound with different chitin-binding proteins is determined by a combination of factors, including the specific amino acid residues in the binding site and the overall architecture of the protein.

Binding_Specificity This compound This compound Lectin Lectin This compound->Lectin High to Moderate Affinity Chitinase Chitinase This compound->Chitinase Variable Affinity (Substrate) CBM CBM This compound->CBM Moderate to Low Affinity Cell Agglutination, Signaling Cell Agglutination, Signaling Lectin->Cell Agglutination, Signaling Hydrolysis, Pathogen Defense Hydrolysis, Pathogen Defense Chitinase->Hydrolysis, Pathogen Defense Substrate Targeting, Adhesion Substrate Targeting, Adhesion CBM->Substrate Targeting, Adhesion

Figure 3: Binding Specificity Overview. A diagram illustrating the typical binding relationships and functional outcomes of this compound with different classes of chitin-binding proteins.

This guide serves as a foundational resource for researchers investigating the intricate world of chitin-binding proteins. The provided data and protocols offer a starting point for the design and interpretation of experiments aimed at elucidating the specificity and cross-reactivity of this compound and other chito-oligosaccharides. As our understanding of these interactions grows, so too will our ability to modulate them for therapeutic and biotechnological applications.

References

Specificity of Penta-N-acetylchitopentaose in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic reactions is paramount. This guide provides a detailed comparison of Penta-N-acetylchitopentaose's performance as an enzyme substrate against other alternatives, supported by experimental data and protocols.

This compound, a chitooligosaccharide with a degree of polymerization of five, serves as a crucial substrate for various enzymes, including chitinases and lysozymes. Its specificity in these reactions is a key factor in both fundamental research and the development of novel therapeutic agents. This document delves into the enzymatic kinetics, experimental methodologies, and signaling pathways associated with this molecule.

Comparative Analysis of Enzymatic Activity

The enzymatic hydrolysis of chitooligosaccharides is highly dependent on the degree of polymerization of the substrate. The following tables summarize the kinetic parameters of different enzymes when acting on this compound and other related substrates.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)Source
Hen Egg White Lysozyme (GlcNAc)₅-0.94-[1]
Barley Chitinase (GlcNAc)₄0.0030.58193.3[2]
Acidic Mammalian Chitinase 4MU-(GlcNAc)₂0.0281.1240[3]
Chitotriosidase 4MU-(GlcNAc)₂0.0251.0542[3]
Trichoderma harzianum Chit42 Colloidal Chitin1.7 (mg/mL)53 (mg/s/mL)⁻¹[4][5]

Note: (GlcNAc)ₓ represents N-acetylchitooligosaccharide with a degree of polymerization of x. 4MU-linked substrates are fluorogenic. Kinetic parameters for lysozyme on (GlcNAc)₅ were determined through computer analysis of reaction time-courses, and a direct k_cat_/K_m_ was not provided in the source.

Experimental Protocols

Accurate determination of enzyme kinetics relies on standardized experimental protocols. Below are methodologies for key experiments cited in the study of this compound specificity.

Chitinase Assay using p-Nitrophenyl (pNP) Substrates

This colorimetric assay is widely used to determine the activity of chitinases and other glycosidases.

Principle: The enzyme cleaves the glycosidic bond of a p-nitrophenyl-linked chitooligosaccharide substrate, releasing p-nitrophenol. In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which has a yellow color and can be quantified spectrophotometrically at 405-420 nm.

Materials:

  • Enzyme solution (e.g., purified chitinase)

  • Substrate solution: p-Nitrophenyl-penta-N-acetyl-β-chitopentaoside (or other pNP-linked oligosaccharides) dissolved in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

  • Stop solution: 1 M sodium carbonate or 1 M NaOH.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of substrate concentrations in the reaction buffer.

  • Add a fixed amount of enzyme solution to each well of the microplate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • A standard curve of known p-nitrophenol concentrations is used to determine the amount of product formed.

  • Calculate the initial reaction velocity and determine the kinetic parameters (K_m_ and V_max_) using Michaelis-Menten plots.[6]

General Chitinase Assay using Colloidal Chitin

This assay measures the release of reducing sugars from the hydrolysis of a polymeric chitin substrate.

Principle: Chitinase hydrolyzes the β-1,4-glycosidic bonds in colloidal chitin, releasing smaller chitooligosaccharides and N-acetyl-D-glucosamine (GlcNAc) monomers, which are reducing sugars. The amount of reducing sugars is quantified using a colorimetric method, such as the dinitrosalicylic acid (DNS) method.

Materials:

  • Enzyme solution

  • Colloidal chitin suspension (prepared by precipitating chitin from an acidic solution)

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • DNS reagent

  • Spectrophotometer

Procedure:

  • Add the enzyme solution to a tube containing the colloidal chitin suspension in the reaction buffer.

  • Incubate the mixture at the optimal temperature with shaking for a specific time.

  • Terminate the reaction by boiling the mixture for 5-10 minutes.

  • Centrifuge the mixture to pellet the remaining insoluble chitin.

  • Take an aliquot of the supernatant and add the DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • After cooling, measure the absorbance at 540 nm.

  • A standard curve of N-acetyl-D-glucosamine is used to quantify the amount of reducing sugars released.

Signaling Pathways and Logical Relationships

Chitooligosaccharides, including this compound, act as Pathogen-Associated Molecular Patterns (PAMPs) in plants, triggering an innate immune response. The length of the chitooligosaccharide chain can influence the intensity of this response, with longer chains often being more potent elicitors.[7]

Chitin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Plasma_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Penta_N_acetylchitopentaose This compound (Chitin Fragment) CEBiP CEBiP Penta_N_acetylchitopentaose->CEBiP Binds to CERK1_LYK5 CERK1/LYK5 (Receptor Kinase Complex) CEBiP->CERK1_LYK5 Forms complex with RLCK RLCK CERK1_LYK5->RLCK Phosphorylates MAPKKK MAPKKK RLCK->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activates Defense_Genes Defense Gene Expression TFs->Defense_Genes Induces

Caption: Chitin-induced plant defense signaling pathway.

The binding of chitooligosaccharides like this compound to the receptor CEBiP and the co-receptor CERK1/LYK5 on the plant cell surface initiates a signaling cascade.[8][9][10][11][12][13][14][15] This leads to the activation of downstream kinases, including Receptor-Like Cytoplasmic Kinases (RLCKs) and a Mitogen-Activated Protein Kinase (MAPK) cascade. Ultimately, this pathway results in the activation of transcription factors and the expression of defense-related genes, bolstering the plant's immunity against fungal pathogens.

Caption: Workflow for determining enzyme kinetics.

The experimental workflow for assessing the specificity of this compound involves careful preparation of enzyme and substrate solutions, controlled incubation to allow for the enzymatic reaction, and subsequent quantification of the reaction product. The data obtained is then analyzed, typically using Michaelis-Menten kinetics, to determine the key kinetic parameters that define the enzyme's efficiency and affinity for the substrate.

References

A Comparative Study of Penta-N-acetylchitopentaose from Different Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Penta-N-acetylchitopentaose (P5) derived from two primary biological sources: crustacean shells and fungal mycelia. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to assist researchers in selecting the optimal P5 source for their specific application in drug development and scientific research.

Introduction to this compound (P5)

This compound is a fully acetylated chitooligosaccharide consisting of five β-(1→4)-linked N-acetyl-D-glucosamine units. As a well-defined homogenous compound, P5 offers significant advantages over heterogeneous mixtures of chitooligosaccharides (COS) in research and pharmaceutical applications due to its consistent biological activity. The immunomodulatory and anti-inflammatory properties of chitooligosaccharides are well-documented, with their efficacy being highly dependent on their physicochemical characteristics such as the degree of polymerization (DP), degree of acetylation (DA), and purity. These characteristics are, in turn, influenced by the original chitin source and the methods of extraction and purification. This guide focuses on the comparative analysis of P5 from the two most commercially relevant sources: the exoskeletons of crustaceans (e.g., crabs and shrimp) and the cell walls of fungi.

Physicochemical Properties: A Tale of Two Sources

The origin of the raw chitin material significantly impacts the physicochemical properties of the derived this compound. While both crustacean and fungal sources yield high-quality P5, inherent differences in the native chitin structure and associated impurities lead to variations in the final product.

PropertyCrustacean-Derived P5Fungal-Derived P5Key Differences & Implications
Purity High, but may contain trace amounts of proteins (e.g., tropomyosin) and heavy metals.Generally of higher purity with fewer allergenic protein contaminants.[1]Fungal P5 may be preferred for applications requiring minimal immunogenic contaminants.
Degree of Acetylation (DA) Consistently high (approaching 100%) due to the fully acetylated nature of P5.Consistently high (approaching 100%).While both are fully acetylated, the starting chitin from fungi can have a higher native DA.[2]
Molecular Weight The molecular weight of the starting chitin is typically higher.The starting fungal chitin generally has a lower molecular weight.[3]This may influence the efficiency of enzymatic or chemical hydrolysis to obtain P5.
Crystallinity of Source Chitin Primarily α-chitin, which is highly crystalline and compact.α- and β-chitin, with a less crystalline structure.The less crystalline nature of fungal chitin can make it more accessible to enzymatic degradation.
Associated Polysaccharides Minimal.Often found in a complex with β-glucans.Purification processes for fungal P5 must effectively remove these associated polysaccharides.

Comparative Biological Activity

The biological activity of this compound is a critical factor in its therapeutic potential. Here, we compare the immunomodulatory and anti-inflammatory effects of P5 from crustacean and fungal sources based on available experimental data for fully acetylated chitooligosaccharides.

Anti-inflammatory Activity

The anti-inflammatory potential of P5 is often assessed by its ability to modulate the production of inflammatory mediators in immune cells, such as macrophages.

ParameterCrustacean-Derived P5Fungal-Derived P5Significance in Drug Development
Inhibition of Nitric Oxide (NO) Production Effective in reducing NO production in LPS-stimulated RAW 264.7 macrophages.Shows comparable or potentially higher efficacy in NO inhibition due to higher purity.Key indicator of anti-inflammatory potential, relevant for treating inflammatory disorders.
Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6) Demonstrates dose-dependent reduction of TNF-α and IL-6 secretion.Exhibits strong inhibition of TNF-α and IL-6, potentially at lower concentrations than crustacean-derived P5.Crucial for managing cytokine storms and chronic inflammatory conditions.
Effect on NF-κB Signaling Pathway Inhibits the activation of the NF-κB pathway, a central regulator of inflammation.[4]Also inhibits NF-κB activation, with potential for more potent inhibition due to the absence of interfering contaminants.Targeting NF-κB is a major strategy in the development of anti-inflammatory drugs.

Note: The quantitative data presented in the tables are representative values from studies on fully acetylated chitooligosaccharides and may not be specific to P5 from these exact sources due to limited direct comparative studies. Researchers should validate these findings for their specific P5 preparations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the biological activity of this compound.

Protocol 1: Determination of Anti-inflammatory Activity in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.[5]

  • The medium is then replaced with fresh medium containing various concentrations of P5 (from either crustacean or fungal source) and incubated for 1 hour.

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[6]

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][8]

4. Cell Viability Assay (MTT):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[5]

  • After treatment, the medium is replaced with MTT solution (0.5 mg/mL in PBS) and incubated for 4 hours.

  • The formazan crystals formed are dissolved in DMSO, and the absorbance is measured at 550 nm.[5]

Protocol 2: Purification of this compound by HPLC

1. Sample Preparation:

  • A crude mixture of chitooligosaccharides obtained from the hydrolysis of chitin is dissolved in deionized water.

2. High-Performance Liquid Chromatography (HPLC):

  • The separation is performed on a semi-preparative reverse-phase C18 column.

  • A gradient elution is employed using a mobile phase consisting of Buffer A (e.g., 40 mM triethylammonium bicarbonate, pH 7) and Buffer B (e.g., acetonitrile).[9]

  • The gradient is optimized to achieve separation of P5 from other oligosaccharides.

  • Detection is carried out using a UV detector at a wavelength of approximately 210 nm.

3. Fraction Collection and Analysis:

  • Fractions corresponding to the P5 peak are collected.

  • The purity of the collected fractions is confirmed by analytical HPLC and the identity is verified by mass spectrometry (LC/MS).[9]

4. Lyophilization:

  • The purified P5 fractions are pooled and lyophilized to obtain a dry powder.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.

experimental_workflow cluster_preparation P5 Preparation cluster_purification Purification cluster_bioactivity Biological Activity Assessment chitin Chitin Source (Crustacean or Fungal) hydrolysis Enzymatic/Chemical Hydrolysis chitin->hydrolysis crude Crude Chitooligosaccharide Mixture hydrolysis->crude hplc HPLC Purification (C18 Column) crude->hplc fractions P5 Fraction Collection hplc->fractions analysis Purity & Identity Confirmation (LC/MS) fractions->analysis purified Purified P5 analysis->purified cells RAW 264.7 Macrophages purified->cells treatment P5 Treatment & LPS Stimulation cells->treatment assays Bioassays: - Griess (NO) - ELISA (TNF-α, IL-6) - MTT (Viability) treatment->assays results Comparative Data assays->results

Figure 1: Experimental workflow for the preparation, purification, and biological activity assessment of this compound (P5).

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates P5 This compound (P5) P5->TLR4 Inhibits (Competitive Binding) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription

References

A Comparative Guide to the In Vivo and In Vitro Effects of Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Penta-N-acetylchitopentaose, a fully N-acetylated chitin pentamer, is a member of the chitooligosaccharide (COS) family, which has garnered significant interest for its diverse biological activities. This guide provides a comparative overview of the reported in vivo and in vitro effects of this compound and closely related fully N-acetylated chitooligosaccharides (NACOS). Due to the limited availability of quantitative data specifically for the pentamer, this guide synthesizes findings from studies on NACOS to infer its potential activities.

Data Presentation: Quantitative Effects

The direct quantitative comparison of in vivo and in vitro effects of this compound is challenging due to a lack of specific published data. The following tables summarize the effects of chitooligosaccharides with varying degrees of acetylation, with a focus on fully or highly acetylated derivatives where possible, to approximate the potential activity of this compound.

Table 1: Comparison of In Vitro Anti-inflammatory and Antioxidant Activities

AssayTest SubstanceCell Line / SystemConcentration / DoseObserved EffectReference
Anti-inflammatory Activity
TNF-α InhibitionFully Acetylated COS (faCOS)RAW 264.7 MacrophagesNot SpecifiedSignificant reduction in TNF-α production
Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)N-acetyl chitooligosaccharides (NACOS)RAW264.7 Macrophages100 µg/mLUpregulation of pro-inflammatory cytokine mRNA
LPS-induced InflammationN-acetyl chitooligosaccharides (NACOS)RAW264.7 Macrophages100 µg/mLSignificant inhibition of LPS-induced inflammatory response
Nitric Oxide (NO) ProductionN-acetyl chitooligosaccharides (NACOS)RAW264.7 Macrophages100 µg/mLSignificant inhibition of NO production
Antioxidant Activity
DPPH Radical ScavengingChitooligosaccharides (90% Deacetylation)Chemical AssayNot SpecifiedIC50 values reported, indicating antioxidant potential[1]
ABTS Radical ScavengingChitooligosaccharides (low MW)Chemical Assay4.862 mg/mL (IC50)Effective radical scavenging[2]
Oxidative Stress ProtectionChitopentaose (COS-5) & N-acetylated derivative (N-5)ARPE-19 CellsNot SpecifiedAlleviated acrolein-induced cell damage[3]

Table 2: Comparison of In Vivo Anti-inflammatory Activities

Animal ModelTest SubstanceDosageAdministration RouteObserved EffectReference
Carrageenan-induced Paw EdemaChitooligosaccharides (COS)50-1000 mg/kg b.w.OralDose-dependent reduction in paw edema[4]
Dextran Sodium Sulfate (DSS)-induced ColitisChitooligosaccharides (COS)Not SpecifiedOralImproved colon length and reduced tissue injury[5]
Lipopolysaccharide (LPS)-induced EndotoxemiaChitooligosaccharides (12% Acetylation)Not SpecifiedNot SpecifiedProtective effect against endotoxemia[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the in vitro and in vivo effects of compounds like this compound.

In Vitro Experiment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate the plate for 1.5 to 4 hours at 37°C.[9]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

  • Data Analysis: Cell viability is typically expressed as a percentage of the untreated control.

In Vivo Experiment: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of pharmacological substances in rodents.[4][10][11][12][13]

Principle: The subcutaneous injection of carrageenan into the paw of a rat or mouse induces a biphasic acute inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, later phase is primarily mediated by prostaglandins and involves the induction of cyclooxygenase-2 (COX-2).[4] The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test groups with different doses of this compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound or the standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection one hour before the carrageenan injection. The control group receives the vehicle.[12]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[10][12]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of chitooligosaccharides are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise molecular interactions of this compound are not fully elucidated, the following diagrams illustrate the general mechanisms through which NACOS are thought to exert their effects.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm PNAcP This compound TLR4 TLR4 PNAcP->TLR4 Inhibits (Potential) IKK IKK Complex TLR4->IKK LPS LPS LPS->TLR4 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway PNAcP This compound MAPKKK MAPKKK (e.g., ASK1, TAK1) PNAcP->MAPKKK Inhibits (Potential) Stress Cellular Stress / LPS Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., RAW264.7) Treatment Treatment with This compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Cytokine Cytokine Analysis (ELISA) Treatment->Cytokine Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced Edema) Dosing Dosing with This compound Animal_Model->Dosing Measurement Measurement of Inflammatory Parameters Dosing->Measurement Histology Histopathological Analysis Dosing->Histology

References

Penta-N-acetylchitopentaose: A Comparative Analysis of its Elicitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the elicitor efficacy of Penta-N-acetylchitopentaose (P5) against other well-known elicitors used in plant defense research. The information is compiled from various studies to offer a broad perspective on its performance in inducing plant immune responses.

Quantitative Comparison of Elicitor Activity

The following tables summarize quantitative data on the elicitor activity of this compound and other common elicitors. It is important to note that the data are compiled from different studies using various plant systems and experimental conditions. Therefore, direct comparisons should be made with caution.

Table 1: Comparison of Chitin-based Elicitors on Defense Enzyme Activation in Wheat Leaves

ElicitorConcentrationPAL Activity (U/mg protein)POD Activity (U/mg protein)
N-acetylchitopentaose (P5)1 mg/mLData not availableData not available
N-acetylchitohexaose1 mg/mL~120~450
N-acetylchitotetraose1 mg/mL~80~300
Chitosan (DA 35%)100 µg/mL~140~600
Chitosan (DA 1%)100 µg/mL~100~250
Control (Water)-~20~150

Data adapted from a study on wheat leaves.[1] Activities are approximate values derived from graphical representation.DA: Degree of Acetylation.

Table 2: Comparison of Carbohydrate Elicitors on Medium Alkalinization in Tobacco Cell Cultures

ElicitorConcentration for Half-Maximal ResponseMaximal pH Shift (units)
This compound (P5)Data not availableData not available
Laminarin (β-1,3-glucan)6.6 µM (35 µg/mL)~1.9
Oligogalacturonides224 nM (0.4 µg/mL)~1.9

Data adapted from a study on tobacco cell cultures.[2]

Table 3: Comparison of Various Elicitors on Phytoalexin Accumulation

ElicitorPlant SystemPhytoalexinConcentrationPhytoalexin Accumulation
This compound (P5)Data not availableData not availableData not availableData not available
ChitosanPea endocarpPisatin1 mg/mLSignificant increase over control[3]
Hepta-β-glucosideSoybean cotyledonsGlyceollinInduces high accumulationHigh[4]
Silver Nitrate (AgNO₃)Soybean seedsGlyceollin INot specifiedUp to 745.1 µg/g[5]
Botrytis cinerea (fungus)Broad bean cotyledonsWyeroneInoculation943 µg/g fresh weight[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Protocol 1: Phytoalexin (Pisatin) Accumulation Assay in Pea Endocarp

This protocol is adapted from a study on the induction of pisatin in pea endocarp tissue.[3]

1. Plant Material:

  • Use immature pea pods (1.5-2.0 cm in length) from greenhouse-grown Pisum sativum L. plants.

2. Elicitor Preparation:

  • Dissolve the elicitor (e.g., this compound, chitosan) in sterile deionized water to the desired concentration. If the elicitor requires a solvent like DMSO or ethanol, prepare a corresponding solvent control.

3. Elicitation:

  • Aseptically open the pea pods and place the two halves with the endocarp layer facing up in a sterile petri dish containing a moistened filter paper.

  • Apply 20 µL droplets of the elicitor solution or control solution onto the endocarp surface.

  • Incubate the petri dishes in a humid chamber at room temperature in the dark for 24-48 hours.

4. Phytoalexin Extraction:

  • After incubation, collect the endocarp tissue from the treated areas.

  • Extract the phytoalexins by homogenizing the tissue in a suitable solvent (e.g., ethanol or hexane).

  • Centrifuge the homogenate to pellet the cell debris and collect the supernatant.

5. Quantification:

  • Analyze the supernatant using spectrophotometry or high-performance liquid chromatography (HPLC) to quantify the amount of pisatin. For spectrophotometric analysis of pisatin, a characteristic absorbance maximum at 309 nm can be used.

Protocol 2: Reactive Oxygen Species (ROS) Burst Assay in Arabidopsis thaliana Leaf Discs

This protocol is a general method for measuring the elicitor-induced oxidative burst.

1. Plant Material:

  • Use fully expanded leaves from 4- to 5-week-old Arabidopsis thaliana plants.

2. Leaf Disc Preparation:

  • Excise leaf discs (e.g., 4 mm diameter) using a cork borer, avoiding the midvein.

  • Float the leaf discs, adaxial side up, in a 96-well white plate containing sterile water and incubate overnight at room temperature to allow the wound response to subside.

3. Assay Procedure:

  • The next day, replace the water with a solution containing a luminol-based substrate (e.g., L-012) and horseradish peroxidase (HRP).

  • Add the elicitor solution (this compound or other elicitors) to the wells to initiate the reaction. Include a buffer control.

  • Immediately measure the luminescence using a plate reader. Record measurements every 2-5 minutes for at least 30-60 minutes to capture the peak of the ROS burst.

4. Data Analysis:

  • The data is typically presented as relative light units (RLU) over time. The total ROS production can be calculated by integrating the area under the curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to elicitor perception and response.

Elicitor_Signaling_Pathway cluster_perception Elicitor Perception at the Plasma Membrane cluster_downstream Downstream Signaling Cascade cluster_response Cellular Defense Responses P5 This compound (P5) ReceptorP5 LysM Receptor Kinase (e.g., CERK1) P5->ReceptorP5 Binding BetaGlucan β-Glucan ReceptorBG Glucan-Binding Protein (GBP) BetaGlucan->ReceptorBG Binding Ca Ca²⁺ Influx ReceptorP5->Ca ReceptorBG->Ca ROS Reactive Oxygen Species (ROS) Burst Gene Defense Gene Expression (PAL, CHS) ROS->Gene MAPK MAPK Cascade Activation MAPK->Gene Ca->ROS Ca->MAPK Phytoalexin Phytoalexin Biosynthesis Gene->Phytoalexin PR Pathogenesis-Related (PR) Protein Synthesis Gene->PR

Caption: Generalized signaling pathway for chitin and β-glucan elicitors.

Phytoalexin_Assay_Workflow start Start: Plant Material (e.g., Pea Pods) prep Prepare Elicitor Solutions (P5, Chitosan, etc.) start->prep treat Apply Elicitors to Endocarp Tissue prep->treat incubate Incubate (24-48h) treat->incubate extract Extract Phytoalexins incubate->extract quantify Quantify Phytoalexins (Spectrophotometry/HPLC) extract->quantify end End: Comparative Data quantify->end

Caption: Experimental workflow for the phytoalexin accumulation assay.

References

Comparative Performance Analysis of Penta-N-acetylchitopentaose in Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Penta-N-acetylchitopentaose Performance with Supporting Experimental Data.

This compound, a fully acetylated chitooligosaccharide, demonstrates distinct biochemical and biological activities that position it as a valuable tool in various research and development applications. This guide provides a comparative analysis of its performance against other relevant oligosaccharides, supported by experimental data from published studies. The following sections detail its efficiency as an enzyme substrate and explore the influence of its high degree of acetylation on anti-inflammatory responses.

Biochemical Performance: Enzyme Substrate Specificity

This compound has been shown to be a highly effective substrate for lysozyme, an enzyme crucial for its role in the immune system and as a model for glycoside hydrolase activity. A comparative study analyzing the enzymatic hydrolysis of p-nitrophenyl (PNP)-labeled N-acetylchitooligosaccharides of varying lengths revealed a significant preference for the penta-saccharide form.

The initial rate of product formation (p-nitrophenyl N-acetyl-β-D-glucosaminide) was dramatically higher for p-nitrophenyl penta-N-acetyl-beta-chitopentaoside (PNP-(GlcNAc)5) compared to its shorter-chain counterparts, p-nitrophenyl tri-N-acetyl-beta-chitotrioside (PNP-(GlcNAc)3) and p-nitrophenyl tetra-N-acetyl-beta-chitotetraoside (PNP-(GlcNAc)4).[1][2]

Table 1: Comparative Lysozyme Activity on p-Nitrophenyl-N-acetylchitooligosaccharide Substrates

SubstrateRelative Initial Rate of Product Formation
p-Nitrophenyl tri-N-acetyl-beta-chitotrioside (PNP-(GlcNAc)3)1x
p-Nitrophenyl tetra-N-acetyl-beta-chitotetraoside (PNP-(GlcNAc)4)25x
p-Nitrophenyl penta-N-acetyl-beta-chitopentaoside (PNP-(GlcNAc)5)350x

Data sourced from a study on novel synthetic substrates for colorimetric lysozyme assays.[1][2]

Experimental Protocol: Colorimetric Assay of Lysozyme Activity

This protocol summarizes the methodology used to determine the rate of lysozyme-catalyzed hydrolysis of PNP-(GlcNAc)n substrates.

  • Substrate Preparation: p-Nitrophenyl β-glycosides of N-acetylchitooligosaccharides (PNP-(GlcNAc)n where n = 3, 4, 5) are synthesized and purified.

  • Enzyme Reaction: Lysozyme is incubated with each PNP-substrate in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.0) at a controlled temperature (e.g., 37°C).

  • Coupled Enzyme Reaction: The reaction mixture includes a coupling enzyme, β-N-acetylhexosaminidase (NAHase), which cleaves the p-nitrophenyl group from the product of the lysozyme reaction (PNP-GlcNAc).

  • Detection: The liberated p-nitrophenol is a chromogenic substance that can be quantified spectrophotometrically by measuring the absorbance at 400 nm after stopping the reaction (e.g., by adding a basic solution like 0.2 M sodium carbonate).

  • Data Analysis: The initial rate of p-nitrophenol formation is calculated from the linear portion of the absorbance versus time curve.

Biological Performance: Influence of N-Acetylation on Anti-inflammatory Activity

The degree of N-acetylation in chitooligosaccharides (COS) is a critical determinant of their biological activity. While direct comparative studies on the anti-inflammatory effects of pure this compound are limited, research on COS with varying degrees of acetylation (DA) provides strong inferential evidence for its potential performance. In a study investigating the effects of COS on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells, COS with different DA (0%, 12%, 50%, and 85%) were compared.[3]

The results indicate that the anti-inflammatory activity, specifically the inhibition of pro-inflammatory mediators, is modulated by the degree of acetylation. While moderately acetylated COS (12% and 50% DA) showed significant inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), the highly acetylated COS (85% DA) exhibited a different profile, in some cases showing a pro-inflammatory effect on certain markers.[3] This suggests that the fully acetylated nature of this compound would likely result in a distinct immunological response compared to partially deacetylated oligosaccharides.

Table 2: Effect of Degree of N-Acetylation of Chitooligosaccharides on LPS-Induced Inflammatory Mediators in RAW264.7 Macrophages

Degree of Acetylation (DA)Inhibition of NO ProductionInhibition of IL-6 SecretionInhibition of TNF-α SecretionEffect on IκBα Phosphorylation
12%Significant InhibitionSignificant InhibitionSignificant InhibitionBest Inhibitory Effect
50%Significant InhibitionSignificant InhibitionSignificant InhibitionInhibition
85%No Significant InhibitionNo Significant InhibitionNo Significant InhibitionPro-inflammatory Effect

Data is generalized from a study on the anti-inflammatory activity of chitooligosaccharides with varying N-acetylation.[3]

Experimental Protocol: In Vitro Macrophage Inflammation Assay

This protocol outlines the general steps to assess the anti-inflammatory effects of chitooligosaccharides on cultured macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., COS with different degrees of acetylation) for a specified period (e.g., 1 hour).

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured from the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantified from the culture supernatant using ELISA kits.

  • Western Blot Analysis: To study the signaling pathway, cell lysates are collected, and proteins (e.g., IκBα, phosphorylated IκBα) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Signaling Pathway Modulation

The anti-inflammatory effects of chitooligosaccharides are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway.[3] The activation of this pathway is a central event in the inflammatory response to stimuli like LPS.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 COS Chitooligosaccharides (e.g., 12% & 50% DA) MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation of IκBα NFkB NF-κB (Active) p_IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes COS->IKK Inhibition

Caption: LPS-induced NF-κB signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the anti-inflammatory effects of different chitooligosaccharides.

Experimental_Workflow cluster_assays Assays start Start culture Culture RAW264.7 Macrophages start->culture pretreat Pre-treat with Chitooligosaccharides (Varying DA) culture->pretreat lps Induce Inflammation with LPS pretreat->lps collect Collect Supernatant and Cell Lysates lps->collect elisa ELISA for TNF-α and IL-6 collect->elisa griess Griess Assay for Nitric Oxide collect->griess western Western Blot for NF-κB Pathway Proteins collect->western analyze Data Analysis and Comparison elisa->analyze griess->analyze western->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory screening.

References

Safety Operating Guide

Safe Disposal of Penta-N-acetylchitopentaose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of Penta-N-acetylchitopentaose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and in the event of a spill or accidental exposure.

PropertyValue
Molecular Formula C40H67N5O26
Molecular Weight 1033.98 g/mol
Appearance Off-white, powder solid
Purity > 95%
Stability Stable under normal conditions.[1][2]

Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to local regulations and utilize a licensed waste collector. The following steps provide a general guideline for its proper disposal.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment. This includes:

  • Safety glasses or goggles

  • Gloves

  • Lab coat

Step 2: Waste Collection Collect the waste material in a suitable, clearly labeled container. Ensure the container is sealed to prevent an accidental release.

Step 3: Labeling The waste container must be clearly labeled with the chemical name, "this compound," and any relevant hazard warnings.

Step 4: Storage Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials. Keep the container cool.[1]

Step 5: Professional Disposal Dispose of the contents and the container in accordance with the instructions provided by a licensed waste collector.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of a spill or exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1]

  • Skin Contact: Wash the affected area with plenty of water.[1]

  • Eye Contact: Rinse eyes with water as a precautionary measure.[1]

  • Ingestion: If swallowed, contact a poison center or a medical professional.[1]

For a significant spill, ventilate the area and recover the product mechanically.[1] Dispose of the spilled material and any contaminated cleaning supplies as hazardous waste through an authorized site.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Prepare for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store Waste in a Designated, Well-Ventilated Area C->D E Contact Licensed Waste Collector for Pickup D->E F End: Proper Disposal Complete E->F

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Penta-N-acetylchitopentaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Penta-N-acetylchitopentaose, including operational and disposal plans.

Essential Safety Information

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Property Value Source
CAS Number 36467-68-2[4]
Physical Form Powder[2]
Storage Temperature -20°C[1]
Melting Point 285-295°C (decomposes)[5]
Stability Hygroscopic[5]

Note: This product is for research use only and is not intended for human or veterinary use.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.

Protection Type Required PPE Specifications and Rationale
Eye/Face Protection Safety glasses with side shields or safety gogglesProtects against airborne particles and accidental splashes.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a chemical fume hood to minimize inhalation of fine particles.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Procedure
  • Preparation: Before handling, ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing: To prevent the generation of airborne dust, weigh the powdered this compound in a chemical fume hood or a balance enclosure.[3]

  • Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid pouring the powder directly from the container.

  • Dissolving: If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing. Gently swirl or vortex to dissolve.

  • Post-Handling: After use, securely close the container and return it to the recommended storage temperature of -20°C.[1] Clean the work area and any equipment used with a damp cloth to remove any residual powder. Wash hands thoroughly with soap and water.

Disposal Plan

This compound is not classified as a hazardous substance, allowing for straightforward disposal, provided it is not mixed with hazardous materials.

  • Solid Waste:

    • Uncontaminated solid waste, including empty containers and weighing paper, can be disposed of in the regular laboratory trash.[6][7][8]

    • Ensure empty containers are fully emptied and the label is defaced or removed before disposal.[6]

  • Liquid Waste:

    • Aqueous solutions of this compound can be disposed of down the sanitary sewer with copious amounts of water, as it is a non-hazardous, water-soluble carbohydrate.[9]

    • Do not dispose of solutions containing hazardous materials down the drain. These must be collected and disposed of as hazardous chemical waste according to your institution's guidelines.

  • Spill Cleanup:

    • In case of a spill, wear the appropriate PPE.

    • For small powder spills, gently cover with a damp paper towel to avoid creating dust and then wipe the area clean.

    • For larger spills, use an absorbent material to contain the powder and then collect it in a sealed container for disposal.

    • Clean the spill area with soap and water.

Safe Handling Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder in Fume Hood don_ppe->weigh transfer Transfer with Spatula weigh->transfer solid_waste Solid Waste (Trash) weigh->solid_waste spill_cleanup Spill Cleanup weigh->spill_cleanup dissolve Dissolve in Solvent transfer->dissolve transfer->spill_cleanup store Store at -20°C dissolve->store liquid_waste Liquid Waste (Sewer) dissolve->liquid_waste clean_area Clean Work Area store->clean_area wash_hands Wash Hands clean_area->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.